molecular formula C23H31N3O4S B1668551 CGS 35601 CAS No. 849066-09-7

CGS 35601

Cat. No.: B1668551
CAS No.: 849066-09-7
M. Wt: 445.6 g/mol
InChI Key: YFAHICISBQLBQH-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a single molecule triple vasopeptidase inhibitor;  structure in first source

Properties

CAS No.

849066-09-7

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[1-[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]cyclopentanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C23H31N3O4S/c1-14(2)11-19(31)20(27)26-23(9-5-6-10-23)22(30)25-18(21(28)29)12-15-13-24-17-8-4-3-7-16(15)17/h3-4,7-8,13-14,18-19,24,31H,5-6,9-12H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1

InChI Key

YFAHICISBQLBQH-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)S

Canonical SMILES

CC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGS 35601;  CGS-35601;  CGS35601; 

Origin of Product

United States

Foundational & Exploratory

CGS 35601: A Technical Guide to its Mechanism of Action as a Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). By concurrently inhibiting these enzymes, this compound exerts a powerful antihypertensive effect through a dual mechanism: reducing the production of potent vasoconstrictors and preventing the degradation of endogenous vasodilators. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways.

Core Mechanism of Action: Triple Enzyme Inhibition

This compound's primary mechanism of action is the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibition leads to a favorable shift in the balance of vasoactive peptides, promoting vasodilation and a reduction in blood pressure.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action is a well-established mechanism for lowering blood pressure.

  • Neutral Endopeptidase (NEP) Inhibition: By inhibiting NEP, this compound prevents the breakdown of several vasodilatory peptides, including bradykinin, atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and adrenomedullin. The potentiation of these endogenous vasodilators contributes significantly to the antihypertensive effect.[1]

  • Endothelin-Converting Enzyme (ECE) Inhibition: this compound inhibits the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. This action further contributes to the reduction of vascular tone.[1]

The combined effect of these three inhibitory actions results in a significant and sustained reduction in blood pressure, as demonstrated in preclinical models of hypertension.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The efficacy of this compound has been quantified through both in vitro enzyme inhibition assays and in vivo studies in animal models.

Table 1: In Vitro Enzyme Inhibition of this compound
Enzyme TargetIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22[1]
Neutral Endopeptidase (NEP)2[1]
Endothelin-Converting Enzyme (ECE)55[1]
Table 2: In Vivo Effects of this compound in Conscious Rats
ParameterDoseEffect
Big Endothelin-1-Induced Pressor Response10 mg/kg, IV82% suppression at 30 minutes, 72% at 120 minutes
Plasma Atrial Natriuretic Peptide (ANP) Immunoreactivity10 mg/kg, IV170% increase for up to 4 hours in ANP-infused rats
Angiotensin I-Induced Pressor Response10 mg/kg, IV74-94% inhibition within the first 2 hours

Signaling Pathways

The triple inhibitory action of this compound modulates multiple signaling pathways that regulate vascular tone. The following diagrams illustrate the core pathways affected.

Inhibition of Vasoconstrictor Pathways

This compound blocks the formation of angiotensin II and endothelin-1, key mediators of vasoconstriction.

cluster_0 Angiotensin II Pathway cluster_1 Endothelin-1 Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin_I->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction_Ang Vasoconstriction AT1_Receptor->Vasoconstriction_Ang ACE->Angiotensin_II CGS_35601_ACE This compound CGS_35601_ACE->ACE Inhibits Big_ET1 Big Endothelin-1 ET1 Endothelin-1 Big_ET1->ET1 ECE ECE Big_ET1->ECE ETA_Receptor ETA Receptor ET1->ETA_Receptor Vasoconstriction_ET Vasoconstriction ETA_Receptor->Vasoconstriction_ET ECE->ET1 CGS_35601_ECE This compound CGS_35601_ECE->ECE Inhibits

Caption: Inhibition of vasoconstrictor pathways by this compound.

Potentiation of Vasodilator Pathways

This compound prevents the degradation of bradykinin and natriuretic peptides, leading to enhanced vasodilation.

cluster_0 Bradykinin Pathway cluster_1 Natriuretic Peptide Pathway Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor NEP_BK NEP Bradykinin->NEP_BK Vasodilation_BK Vasodilation (NO, PGI2 release) B2_Receptor->Vasodilation_BK Inactive_Metabolites_BK Inactive Metabolites NEP_BK->Inactive_Metabolites_BK CGS_35601_NEP_BK This compound CGS_35601_NEP_BK->NEP_BK Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NPR_A NPR-A Receptor Natriuretic_Peptides->NPR_A NEP_NP NEP Natriuretic_Peptides->NEP_NP Vasodilation_NP Vasodilation (cGMP production) NPR_A->Vasodilation_NP Inactive_Metabolites_NP Inactive Metabolites NEP_NP->Inactive_Metabolites_NP CGS_35601_NEP_NP This compound CGS_35601_NEP_NP->NEP_NP Inhibits

Caption: Potentiation of vasodilator pathways by this compound.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to characterize the activity of this compound. Note: The specific protocols for this compound are not publicly available; these represent standard methods in the field.

In Vitro Enzyme Inhibition Assays (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of ACE, NEP, and ECE.

General Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human ACE, NEP, or ECE is diluted to a working concentration in an appropriate assay buffer.

    • A specific fluorogenic or chromogenic substrate for each enzyme is prepared in the same buffer.

  • Inhibitor Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of this compound are prepared to cover a range of concentrations.

  • Assay Procedure:

    • The enzyme, buffer, and varying concentrations of this compound (or vehicle control) are pre-incubated in a 96-well microplate.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at 37°C for a defined period.

    • The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis:

    • The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare_Reagents Prepare Enzyme, Substrate, and This compound Dilutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure Measure Fluorescence or Absorbance Incubate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for IC50 determination.

In Vivo Assessment of Pressor Responses in Conscious Rats

Objective: To evaluate the effect of this compound on the pressor (blood pressure raising) responses to angiotensin I and big endothelin-1.

General Protocol:

  • Animal Preparation:

    • Male rats (e.g., Sprague-Dawley or spontaneously hypertensive rats) are surgically implanted with arterial and venous catheters for blood pressure monitoring and substance administration, respectively.

    • The animals are allowed to recover from surgery.

  • Experimental Procedure:

    • On the day of the experiment, the arterial catheter is connected to a pressure transducer to record mean arterial pressure (MAP).

    • A baseline MAP is established.

    • A bolus of angiotensin I or big endothelin-1 is administered intravenously, and the peak pressor response is recorded.

    • This compound (e.g., 10 mg/kg) or vehicle is administered intravenously.

    • At various time points after this compound administration (e.g., 30 and 120 minutes), the pressor challenge with angiotensin I or big endothelin-1 is repeated.

  • Data Analysis:

    • The pressor responses after this compound treatment are compared to the pre-treatment responses.

    • The percentage of inhibition of the pressor response is calculated.

Measurement of Plasma ANP Levels

Objective: To determine the effect of this compound on the plasma concentration of ANP.

General Protocol:

  • Animal Treatment and Sample Collection:

    • Conscious, catheterized rats are administered this compound or vehicle.

    • In some protocols, a continuous infusion of ANP is performed to maintain measurable levels.

    • Blood samples are collected at baseline and at various time points after this compound administration into chilled tubes containing aprotinin and EDTA.

    • Plasma is separated by centrifugation and stored at -80°C.

  • ANP Quantification:

    • Plasma ANP concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

    • The assay is performed according to the manufacturer's instructions.

  • Data Analysis:

    • The change in plasma ANP concentration from baseline is calculated for both the this compound and vehicle-treated groups.

    • The percentage of increase in plasma ANP immunoreactivity is determined.

Conclusion

This compound represents a novel approach to the treatment of hypertension by simultaneously targeting three critical enzymes in cardiovascular regulation. Its multifaceted mechanism of action, which combines the reduction of vasoconstrictor production with the potentiation of vasodilator systems, has been demonstrated to be highly effective in preclinical models. The data presented in this guide underscore the potential of triple vasopeptidase inhibition as a therapeutic strategy. Further research and clinical development would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

The Target Profile of CGS 35601: A Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CGS 35601 is a potent, systemically active triple vasopeptidase inhibitor that demonstrates significant potential for the treatment of hypertension and other cardiovascular disorders. It simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multi-targeted approach offers a broader mechanism of action compared to single-target agents, leading to more effective blood pressure control in preclinical models. Its orally active prodrug, CGS 37808, enhances its therapeutic applicability. While preclinical data are promising, the clinical development status of this compound remains largely undisclosed in publicly available literature.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its prodrug, CGS 37808.

Enzyme IC50 (nM) [1]
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme (ECE)55
Table 1: In Vitro Enzyme Inhibition by this compound
Parameter Animal Model Dose Route Effect
Mean Arterial Blood Pressure (MABP)Spontaneously Hypertensive Rats (SHR)0.01 - 5 mg/kg/dayIntra-arterial infusionDose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg[2]
Plasma Atrial Natriuretic Peptide (ANP)Conscious Rats10 mg/kgIntravenous170% increase in immunoreactivity for up to 4 hours in ANP-infused rats[3]
Angiotensin I-Induced Pressor ResponseConscious Rats10 mg/kgIntravenous74-94% inhibition within the first 2 hours[3]
Big Endothelin-1-Induced Pressor ResponseConscious Rats10 mg/kgIntravenous82% and 72% suppression at 30 and 120 minutes, respectively[3]
Table 2: In Vivo Efficacy of this compound
Parameter Animal Model Dose Route Effect
Big Endothelin-1-Induced Pressor ResponseConscious Rats10 mgEq/kgOral71% and 67% blockade at 30 and 120 minutes, respectively[3]
Plasma Atrial Natriuretic Peptide (ANP)Conscious Rats10 mgEq/kgOral103% increase in immunoreactivity for up to 4 hours[3]
Angiotensin I-Induced Pressor ResponseConscious Rats10 mgEq/kgOralAverage of 49% inhibition within the first 4 hours[3]
Table 3: In Vivo Efficacy of CGS 37808 (Oral Prodrug)

Mechanism of Action

This compound exerts its antihypertensive effects through a tripartite mechanism:

  • ACE Inhibition: By inhibiting angiotensin-converting enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in blood pressure.

  • NEP Inhibition: Inhibition of neutral endopeptidase prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin.[1] The resulting increase in the circulating levels of these peptides promotes vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

  • ECE Inhibition: this compound also inhibits endothelin-converting enzyme, which is responsible for the synthesis of endothelin-1, a powerful vasoconstrictor. By blocking endothelin-1 production, this compound further promotes vasodilation.

This combined action of reducing vasoconstrictor levels while simultaneously potentiating vasodilator systems provides a comprehensive approach to managing hypertension.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The determination of IC50 values for ACE, NEP, and ECE would have been conducted using established enzymatic assays. A generalized protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant human ACE, NEP, and ECE would be used. Specific fluorogenic or chromogenic substrates for each enzyme would be prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and varying concentrations of this compound (or vehicle control) would be incubated together in a microplate format.

    • The reaction would be allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction would be stopped, and the product formation measured using a fluorescence or absorbance plate reader.

  • Data Analysis: The percentage of enzyme inhibition at each concentration of this compound would be calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, would then be determined by fitting the data to a dose-response curve.

In Vivo Studies in Spontaneously Hypertensive Rats (SHR)

The antihypertensive effects of this compound were evaluated in the spontaneously hypertensive rat (SHR) model, a well-established model of essential hypertension. The general protocol for these experiments would be as follows:

  • Animal Model: Adult male SHRs would be used.

  • Surgical Instrumentation: For continuous blood pressure monitoring and drug infusion, rats would be surgically implanted with a catheter in the carotid artery or femoral artery. The catheter would be exteriorized at the back of the neck.

  • Housing and Acclimatization: Post-surgery, rats would be individually housed in metabolic cages to allow for acclimatization and the collection of urine and feces if required.

  • Drug Administration: this compound would be administered via continuous intra-arterial infusion using an infusion pump. A vehicle control (e.g., saline) would be administered to a separate group of rats.

  • Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate would be continuously monitored and recorded via the arterial catheter connected to a pressure transducer and data acquisition system.

  • Data Analysis: The changes in MABP and heart rate in the this compound-treated group would be compared to the vehicle-treated control group over the course of the study.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

CGS_35601_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_I->p1 Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Big_Endothelin_1 Big Endothelin-1 Endothelin_1 Endothelin-1 Big_Endothelin_1->Endothelin_1 Big_Endothelin_1->p2 Endothelin_1->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Peptides Inactive Peptides Natriuretic_Peptides->Inactive_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuretic_Peptides->p3 CGS_35601 This compound ACE ACE CGS_35601->ACE Inhibits ECE ECE CGS_35601->ECE Inhibits NEP NEP CGS_35601->NEP Inhibits p1->Angiotensin_II p2->Endothelin_1 p3->Inactive_Peptides

Caption: Mechanism of action of this compound.

General Workflow for In Vivo Antihypertensive Studies

In_Vivo_Workflow Animal_Selection Animal Selection (e.g., SHRs) Surgical_Instrumentation Surgical Instrumentation (Arterial Catheter) Animal_Selection->Surgical_Instrumentation Acclimatization Acclimatization (Metabolic Cages) Surgical_Instrumentation->Acclimatization Baseline_Measurement Baseline Hemodynamic Measurement Acclimatization->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Treatment_Group Treatment Group (this compound Infusion) Randomization->Treatment_Group Control_Group Control Group (Vehicle Infusion) Randomization->Control_Group Continuous_Monitoring Continuous Hemodynamic Monitoring Treatment_Group->Continuous_Monitoring Control_Group->Continuous_Monitoring Data_Analysis Data Analysis and Comparison Continuous_Monitoring->Data_Analysis

References

An In-Depth Technical Guide to CGS 35601: A Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] By concurrently inhibiting the production of potent vasoconstrictors and preventing the degradation of vasodilatory peptides, this compound represents a novel therapeutic approach for managing cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to this compound and its orally active prodrug, CGS 37808.

Introduction

The management of hypertension and other cardiovascular disorders has been a major focus of pharmaceutical research for decades. A key strategy has been the modulation of peptidergic systems that regulate vascular tone. Vasopeptidase inhibitors are a class of drugs that target multiple enzymes within these systems. This compound distinguishes itself by inhibiting ACE, NEP, and ECE, offering a broader spectrum of action compared to single- or dual-target agents.[1] This triple inhibition is hypothesized to provide superior blood pressure control and end-organ protection.

Mechanism of Action

This compound exerts its pharmacological effects through the simultaneous inhibition of three metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator. Inhibition of ACE by this compound leads to reduced angiotensin II levels and increased bradykinin levels, contributing to vasodilation.

  • Neutral Endopeptidase (NEP): NEP is the primary enzyme responsible for the degradation of several vasodilatory peptides, including natriuretic peptides (such as atrial natriuretic peptide or ANP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1]

  • Endothelin-Converting Enzyme (ECE): ECE is responsible for the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. Inhibition of ECE by this compound reduces the production of endothelin-1, further contributing to its antihypertensive effect.[1]

The combined action of this compound results in a powerful synergistic effect, leading to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.

Signaling Pathway

The mechanism of action of this compound can be visualized as a multi-pronged attack on the systems that regulate vascular tone. The following diagram illustrates the key signaling pathways affected by this triple vasopeptidase inhibitor.

Figure 1. Signaling pathway of this compound.

Quantitative Data

In Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of ACE, NEP, and ECE in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EnzymeIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22[1]
Neutral Endopeptidase (NEP)2[1]
Endothelin-Converting Enzyme (ECE)55[1]

Table 1. In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy in Animal Models

The antihypertensive effects of this compound have been evaluated in various rat models of hypertension.

Animal ModelTreatmentDoseRouteChange in Mean Arterial Blood Pressure (MABP)
Spontaneously Hypertensive Rat (SHR)This compound0.01 - 5 mg/kg/dayContinuous i.a. infusionDose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose.[2]
Dahl Salt-Sensitive (DSS) Rat (High Salt Diet)This compound0.1 - 5 mg/kg/dayContinuous i.a. infusionDose-dependent reduction.

Table 2. In Vivo Antihypertensive Effects of this compound in Rat Models.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Detailed protocols for determining the IC50 values of this compound against ACE, NEP, and ECE are crucial for understanding its inhibitory profile. While the specific protocols used for this compound are not publicly detailed, the following represents a general, widely accepted methodology for each enzyme assay.

5.1.1. ACE Inhibition Assay (Fluorometric Method)

This assay is based on the cleavage of a fluorogenic substrate by ACE.

  • Materials:

    • Recombinant human ACE

    • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2)

    • This compound (or other inhibitors)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the ACE enzyme solution to each well.

    • Add the this compound dilutions to the respective wells. Include a control with no inhibitor.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic ACE substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 320 nm/420 nm) over time.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

5.1.2. NEP Inhibition Assay (Fluorometric Method)

Similar to the ACE assay, this method uses a fluorogenic substrate for NEP.

  • Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound (or other inhibitors)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Follow the same steps as the ACE inhibition assay, substituting the ACE enzyme and substrate with the NEP enzyme and substrate.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the NEP substrate (e.g., 328 nm/393 nm).

    • Calculate the IC50 value as described for the ACE assay.

5.1.3. ECE Inhibition Assay (Fluorometric Method)

This assay measures the conversion of Big Endothelin-1 to Endothelin-1, which is then quantified.

  • Materials:

    • Recombinant human ECE-1

    • Big Endothelin-1 (human)

    • Assay buffer (e.g., 100 mM MES, pH 6.5)

    • This compound (or other inhibitors)

    • Endothelin-1 EIA kit

    • 96-well plate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the ECE-1 enzyme solution to each well.

    • Add the this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding Big Endothelin-1 to all wells.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

    • Quantify the amount of Endothelin-1 produced in each well using an Endothelin-1 EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Antihypertensive Studies in Rats

The following protocol outlines a general procedure for assessing the antihypertensive efficacy of this compound in conscious, unrestrained rats.

  • Animals:

    • Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats are commonly used models of hypertension.

    • Animals are surgically implanted with a catheter in the carotid artery for direct blood pressure measurement and drug infusion.

  • Housing:

    • Animals are housed individually in metabolic cages to allow for the collection of urine and feces, and to minimize stress.

  • Procedure:

    • Allow the animals to recover from surgery and acclimate to the metabolic cages for several days.

    • Record baseline mean arterial blood pressure (MABP) and heart rate for a stabilization period (e.g., 7 days).

    • Administer this compound via continuous intra-arterial infusion using a syringe pump.

    • A dose-escalation protocol is typically employed, with each dose administered for a set period (e.g., 5-6 days).

    • Continuously monitor and record MABP and heart rate throughout the treatment period.

    • Collect blood samples at specified time points to measure plasma concentrations of biomarkers such as ANP, angiotensin II, and endothelin-1.

    • Following the treatment period, a washout period is included to observe the return of blood pressure to baseline levels.

The Orally Active Prodrug: CGS 37808

CGS 37808 is the orally active prodrug of this compound.[1] Prodrugs are often developed to improve the oral bioavailability of a parent drug. While specific pharmacokinetic data for CGS 37808 is limited in the public domain, it is understood that after oral administration, it is metabolized in the body to release the active compound, this compound. This allows for the investigation of the therapeutic effects of triple vasopeptidase inhibition through a more convenient route of administration in preclinical studies.

Clinical Development and Future Perspectives

To date, there is no evidence to suggest that this compound or its prodrug CGS 37808 have been evaluated in human clinical trials. While the preclinical data in animal models of hypertension were promising, the development of vasopeptidase inhibitors has been challenging. A major concern with dual ACE/NEP inhibitors has been the risk of angioedema, a potentially life-threatening side effect attributed to the potentiation of bradykinin. It is plausible that similar safety concerns for a triple inhibitor may have hindered its progression to clinical development.

Despite these challenges, the concept of triple vasopeptidase inhibition remains a compelling therapeutic strategy. The comprehensive modulation of key peptidergic pathways offers the potential for significant cardiovascular benefits. Future research in this area may focus on developing inhibitors with a more favorable safety profile or on identifying patient populations that are most likely to benefit from this therapeutic approach.

Conclusion

This compound is a potent triple vasopeptidase inhibitor with a unique mechanism of action that targets ACE, NEP, and ECE. Preclinical studies have demonstrated its efficacy in reducing blood pressure in animal models of hypertension. This technical guide has provided an in-depth overview of the available data and experimental methodologies related to this compound, offering a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation into the safety and efficacy of triple vasopeptidase inhibitors is warranted to explore their full therapeutic potential.

References

CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor with significant potential in the management of cardiovascular diseases. By simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE), this compound offers a multi-faceted approach to regulating vascular tone and neurohormonal pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, intended to support further research and development efforts in this area.

Chemical Structure and Properties

This compound, chemically known as L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]], is a complex organic molecule with the molecular formula C23H31N3O4S.[1] Its chemical identity is further defined by the CAS Number 849066-09-7.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C23H31N3O4S[1]
Molecular Weight 461.58 g/mol
CAS Number 849066-09-7[1]
IUPAC Name L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]]
SMILES CC(C)C--INVALID-LINK--C(=O)N[C@H]1CCCC[C@H]1C(=O)N--INVALID-LINK--C(=O)O
Pharmacological Properties

This compound is a potent inhibitor of three key enzymes in the cardiovascular system. Its inhibitory activity is summarized in the following table.

Target EnzymeIC50 (nM)Reference
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme (ECE)55

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its therapeutic effects through the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibitory action provides a comprehensive approach to managing hypertension and other cardiovascular disorders.

  • ACE Inhibition: By inhibiting Angiotensin-Converting Enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

  • NEP Inhibition: Inhibition of Neutral Endopeptidase prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides. The increased levels of these peptides contribute to vasodilation, natriuresis, and diuresis.

  • ECE Inhibition: By targeting Endothelin-Converting Enzyme, this compound blocks the synthesis of endothelin-1, a powerful vasoconstrictor. This action further contributes to the overall vasodilatory effect of the compound.

The interconnected signaling pathways affected by this compound are illustrated in the diagram below.

Caption: this compound inhibits ACE, NEP, and ECE pathways.

Experimental Protocols

The following provides a generalized experimental protocol for determining the in vitro inhibitory activity (IC50) of this compound against ACE, NEP, and ECE. Specific substrates and assay conditions may vary.

General Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound is depicted in the diagram below.

G General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Enzyme (ACE, NEP, or ECE) - Substrate - this compound dilutions - Assay Buffer Plates Prepare 96-well plates Reagents->Plates AddInhibitor Add serial dilutions of this compound to wells Plates->AddInhibitor AddEnzyme Add enzyme to wells AddInhibitor->AddEnzyme PreIncubate Pre-incubate inhibitor and enzyme AddEnzyme->PreIncubate AddSubstrate Initiate reaction by adding substrate PreIncubate->AddSubstrate Incubate Incubate at controlled temperature AddSubstrate->Incubate StopReaction Stop the reaction Incubate->StopReaction MeasureSignal Measure signal (e.g., fluorescence, absorbance) StopReaction->MeasureSignal Calculate Calculate percent inhibition MeasureSignal->Calculate Plot Plot percent inhibition vs. log[this compound] Calculate->Plot DetermineIC50 Determine IC50 from the dose-response curve Plot->DetermineIC50

Caption: Workflow for determining the IC50 of this compound.

Detailed Methodologies

Materials:

  • Recombinant human ACE, NEP, or ECE

  • Fluorogenic or chromogenic substrate specific for each enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 96-well microplates (black or clear, depending on detection method)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in assay buffer.

  • Assay Protocol:

    • Add a fixed volume of each this compound dilution to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add a fixed volume of the diluted enzyme to all wells except the negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.

    • Incubate the plate at the controlled temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction, if necessary, by adding a stop solution.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a promising therapeutic agent due to its unique triple inhibitory mechanism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and similar compounds in the treatment of cardiovascular diseases. Further in vivo studies and clinical trials are necessary to fully elucidate the safety and efficacy profile of this compound.

References

CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, triple vasopeptidase inhibitor that simultaneously targets three key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. While demonstrating significant promise in preclinical models for hypertension, the development of this compound, like other vasopeptidase inhibitors, was likely impacted by the class-wide safety concerns regarding angioedema, which ultimately halted the progression of similar compounds. This document summarizes the available quantitative data, outlines key experimental findings, and presents signaling pathways and experimental workflows to offer a detailed understanding of this investigational compound.

Introduction: The Rationale for Triple Vasopeptidase Inhibition

The management of hypertension and other cardiovascular diseases has been a major focus of pharmaceutical research for decades. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, with ACE playing a pivotal role in the production of the potent vasoconstrictor angiotensin II (Ang II). Consequently, ACE inhibitors have become a cornerstone of antihypertensive therapy.

However, the pursuit of more effective therapeutic strategies led to the exploration of inhibiting other key enzymes involved in cardiovascular homeostasis. Neutral endopeptidase (NEP) is responsible for the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties. Inhibition of NEP, therefore, potentiates these beneficial effects. Furthermore, endothelin-converting enzyme (ECE) is responsible for the production of endothelin-1 (ET-1), a powerful vasoconstrictor.

The concept of a single molecule capable of inhibiting all three of these enzymes—ACE, NEP, and ECE—gave rise to the development of triple vasopeptidase inhibitors like this compound. The therapeutic hypothesis was that simultaneous inhibition would lead to a more profound and comprehensive antihypertensive effect by both reducing the production of key vasoconstrictors (Ang II and ET-1) and enhancing the effects of endogenous vasodilators (natriuretic peptides and bradykinin).

Discovery and Preclinical Development

This compound emerged from research programs aimed at designing multi-target inhibitors for cardiovascular diseases. Its discovery was rooted in the rational design of molecules capable of fitting into the active sites of these three distinct zinc metalloproteinases.

In Vitro Enzyme Inhibition

This compound demonstrated potent inhibitory activity against ACE, NEP, and ECE in in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EnzymeIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme (ECE)55
Preclinical Pharmacology in Animal Models

The antihypertensive efficacy of this compound was evaluated in various preclinical models, most notably in spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension.

A key study investigated the effects of continuous intra-arterial infusion of this compound at escalating doses over a 20-day period in conscious, unrestrained SHR. The results demonstrated a dose-dependent reduction in mean arterial blood pressure (MABP), as summarized in the table below.

Dose of this compound (mg/kg/day)Mean Arterial Blood Pressure (MABP) Reduction
0.01No significant effect
0.1~10% reduction
1~22% reduction
5Up to 40% reduction (from 156 ± 4 mmHg to 94 ± 5 mmHg)

Importantly, these studies also showed that heart rate, metabolic profiles, and renal and hepatic functions were largely unaffected at therapeutic doses, suggesting a favorable initial safety profile in these animal models.

Mechanism of Action: A Multi-Pronged Approach

The therapeutic potential of this compound lies in its ability to modulate multiple signaling pathways that regulate vascular tone and fluid balance.

Signaling Pathway of this compound's Triple Inhibition

The following diagram illustrates the integrated mechanism of action of this compound.

G cluster_vasoconstriction Vasoconstriction Pathways Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE ECE ET1->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments1 Inactive Fragments NatriureticPeptides->InactiveFragments1 Vasodilation Vasodilation & Natriuresis NatriureticPeptides->Vasodilation NEP NEP Bradykinin Bradykinin InactiveFragments2 Inactive Fragments Bradykinin->InactiveFragments2 Bradykinin->Vasodilation CGS35601 This compound CGS35601->ACE Inhibits CGS35601->NEP Inhibits CGS35601->ECE Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assays (General Protocol)

Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE.

Methodology:

  • Enzyme Source: Recombinant human ACE, NEP, and ECE are used.

  • Substrate: Specific fluorogenic or chromogenic substrates for each enzyme are utilized (e.g., hippuryl-His-Leu for ACE, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly for NEP, and a specific peptide substrate for ECE).

  • Assay Buffer: A suitable buffer for each enzyme is prepared to ensure optimal pH and ionic strength.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated together in a microplate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product formation is measured using a fluorometer or spectrophotometer.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (General Protocol)

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

  • Surgical Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and drug administration. The catheter is exteriorized at the back of the neck.

  • Recovery: Animals are allowed to recover from surgery for several days before the start of the experiment.

  • Housing: Rats are housed in individual metabolic cages that allow for continuous monitoring and sample collection.

  • Drug Administration: this compound is administered via continuous intra-arterial infusion at escalating doses. A control group receives a vehicle infusion.

  • Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate are continuously recorded using a pressure transducer connected to the arterial catheter.

  • Data Analysis: The changes in MABP and heart rate from baseline are calculated for each dose of this compound and compared to the vehicle-treated control group.

Developmental Fate and the Challenge of Angioedema

Despite the promising preclinical data for this compound and other vasopeptidase inhibitors, their clinical development was largely halted due to a significant safety concern: angioedema .

Angioedema is a rare but potentially life-threatening side effect characterized by swelling of the face, lips, tongue, and airways. While a known risk with ACE inhibitors due to the accumulation of bradykinin, the incidence of angioedema was found to be significantly higher with dual ACE/NEP inhibitors. The simultaneous inhibition of both ACE and NEP, the two major enzymes responsible for bradykinin degradation, leads to a more pronounced increase in bradykinin levels, thereby increasing the risk of angioedema.

The most notable example is omapatrilat, the most clinically advanced vasopeptidase inhibitor. In the large-scale OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial, omapatrilat demonstrated superior blood pressure control compared to the ACE inhibitor enalapril. However, the trial also revealed a threefold higher incidence of angioedema with omapatrilat, particularly in black patients. This finding ultimately led to the discontinuation of its development for the broad treatment of hypertension.

While specific clinical trial data for this compound is not publicly available, it is highly probable that the development of this triple inhibitor was terminated due to the class-wide safety concerns associated with profound bradykinin accumulation and the unacceptable risk of angioedema.

The following diagram illustrates the logical flow of the developmental challenges faced by vasopeptidase inhibitors.

G VPI_Dev Vasopeptidase Inhibitor (e.g., this compound) ACE_Inhibition ACE Inhibition VPI_Dev->ACE_Inhibition NEP_Inhibition NEP Inhibition VPI_Dev->NEP_Inhibition ECE_Inhibition ECE Inhibition (for this compound) VPI_Dev->ECE_Inhibition Reduced_AngII Reduced Ang II ACE_Inhibition->Reduced_AngII Increased_Bradykinin Increased Bradykinin ACE_Inhibition->Increased_Bradykinin Increased_NPs Increased Natriuretic Peptides NEP_Inhibition->Increased_NPs NEP_Inhibition->Increased_Bradykinin Reduced_ET1 Reduced ET-1 ECE_Inhibition->Reduced_ET1 Antihypertensive_Effect Potent Antihypertensive Effect (Preclinical & Clinical Efficacy) Reduced_AngII->Antihypertensive_Effect Reduced_ET1->Antihypertensive_Effect Increased_NPs->Antihypertensive_Effect Angioedema Increased Risk of Angioedema (Major Safety Concern) Increased_Bradykinin->Angioedema Dev_Halted Clinical Development Halted/ Regulatory Approval Denied Antihypertensive_Effect->Dev_Halted Positive Efficacy Data Angioedema->Dev_Halted Unfavorable Risk-Benefit Profile

Caption: Developmental pathway and challenges for vasopeptidase inhibitors.

Conclusion

This compound represents a scientifically elegant approach to cardiovascular therapy, targeting three critical enzymes with a single molecule. Preclinical studies demonstrated its potent antihypertensive effects, validating the triple vasopeptidase inhibition concept. However, the development of this compound was likely overshadowed by the insurmountable safety hurdle of angioedema that plagued the entire class of vasopeptidase inhibitors. The story of this compound serves as a crucial case study in drug development, highlighting that even compounds with compelling mechanisms of action and strong preclinical efficacy can fail if an unfavorable risk-benefit profile emerges during clinical evaluation. The lessons learned from the development of vasopeptidase inhibitors continue to inform the design of novel cardiovascular therapies, emphasizing the importance of understanding the complex interplay of physiological pathways and potential off-target effects.

CGS 35601: A Technical Whitepaper on its Role as a Triple Vasopeptidase Inhibitor in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor, simultaneously targeting Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This dual action on the renin-angiotensin and natriuretic peptide systems offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension. By inhibiting ACE, this compound blocks the production of the vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and atrial natriuretic peptide (ANP). This whitepaper provides an in-depth technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies for its evaluation.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. This compound emerges as a significant investigational compound due to its unique triple inhibitory profile. Its ability to modulate multiple enzymatic pathways involved in blood pressure control distinguishes it from traditional single-target antihypertensive agents. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating key data and methodologies related to the study of this compound.

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its effects by inhibiting three key metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.

  • Neutral Endopeptidase (NEP): Inhibition of NEP by this compound leads to increased levels of endogenous vasodilators, including bradykinin and natriuretic peptides (e.g., ANP), which promote vasodilation and natriuresis.

  • Endothelin-Converting Enzyme (ECE): this compound also inhibits ECE, thereby reducing the formation of endothelin-1, a powerful vasoconstrictor peptide.

This multi-faceted approach leads to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.

cluster_RAS Renin-Angiotensin System cluster_KallikreinKinin Kallikrein-Kinin System cluster_Endothelin Endothelin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Renin Renin ACE ACE Bradykinin Bradykinin Vasodilation Vasodilation Natriuresis Bradykinin->Vasodilation Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin NEP NEP BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ETAR ETA Receptor ET1->ETAR Vasoconstriction_ET Vasoconstriction ETAR->Vasoconstriction_ET ECE ECE CGS35601 This compound CGS35601->ACE Inhibits CGS35601->NEP Inhibits CGS35601->ECE Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound
Enzyme TargetIC50 (nM)Reference
Angiotensin-Converting Enzyme (ACE)22[1][2]
Neutral Endopeptidase (NEP)2[1][2]
Endothelin-Converting Enzyme (ECE)55[1][2]
Table 2: In Vivo Efficacy of this compound in Hypertensive Rat Models
Animal ModelTreatment DetailsEffect on Mean Arterial Blood Pressure (MABP)Reference
Spontaneously Hypertensive Rat (SHR)0.01, 0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 5 days per doseDose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose
Dahl Salt-Sensitive (DSS) Rat0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 6 days per doseDose-dependent decrease towards baseline levels observed in DSS rats on a normal diet

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Enzyme Inhibition Assays

This protocol is based on the colorimetric determination of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

  • Reagent Preparation:

    • ACE (from rabbit lung): Prepare a 100 mU/mL solution in 0.1 M potassium phosphate buffer (pH 8.3).

    • HHL (substrate): Prepare a 5 mM solution in 0.1 M potassium phosphate buffer (pH 8.3) containing 0.3 M NaCl.

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Stopping Reagent: 1 M HCl.

    • Detection Reagent: Pyridine and Benzene sulfonyl chloride.

  • Assay Procedure:

    • Pre-incubate 50 µL of ACE solution with 10 µL of this compound solution (or vehicle control) for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of HHL substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid with 1.5 mL of ethyl acetate.

    • Centrifuge to separate the phases.

    • Evaporate 1 mL of the ethyl acetate layer to dryness.

    • Reconstitute the residue in 1 mL of distilled water.

    • Add 0.5 mL of pyridine and 0.2 mL of benzene sulfonyl chloride and incubate for 30 minutes.

    • Measure the absorbance at 410 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

This fluorometric assay measures the cleavage of a quenched fluorescent substrate by NEP.

  • Reagent Preparation:

    • Recombinant human NEP: Prepare a stock solution in assay buffer (e.g., 50 mM Tris, pH 7.4).

    • Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH): Prepare a stock solution in DMSO and dilute in assay buffer.

    • This compound: Prepare serial dilutions as described for the ACE assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of this compound solution (or vehicle control).

    • Add 40 µL of NEP solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a microplate reader.

    • Calculate the initial reaction velocities and determine the percentage of inhibition to calculate the IC50 value.

This assay is similar to the NEP assay, utilizing a specific fluorogenic substrate for ECE.

  • Reagent Preparation:

    • Recombinant human ECE-1: Prepare a stock solution in an appropriate buffer (e.g., 0.1 M MES, pH 6.5).

    • Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, which can also be cleaved by ECE): Prepare as for the NEP assay.

    • This compound: Prepare serial dilutions.

  • Assay Procedure:

    • Follow the same procedure as for the NEP inhibition assay, using the ECE-1 enzyme and appropriate buffer.

    • Monitor fluorescence and calculate the IC50 value for ECE inhibition.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the direct measurement of arterial blood pressure in freely moving, conscious rats using telemetry.

  • Surgical Implantation of Telemetry Transducer:

    • Anesthetize the rat (e.g., with isoflurane).

    • Implant a telemetry pressure transducer with the catheter inserted into the abdominal aorta or carotid artery.

    • Place the transmitter body in the peritoneal cavity.

    • Allow the animal to recover for at least one week post-surgery.

  • Data Acquisition:

    • House the rats individually in their home cages placed on top of a receiver.

    • Record the telemetric signal continuously to obtain systolic, diastolic, and mean arterial blood pressure (MABP), as well as heart rate.

    • Allow for a baseline recording period of several days before drug administration.

  • Drug Administration:

    • For continuous infusion studies, connect the implanted catheter to a swivel and an infusion pump.

    • Dissolve this compound in a sterile vehicle (e.g., saline) and administer at the desired dose rates.

Measurement of Plasma Vasoactive Peptides
  • Blood Collection and Processing:

    • Collect blood from a cannulated artery into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline).

    • Centrifuge immediately at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Solid-Phase Extraction:

    • Acidify the plasma and apply it to a pre-conditioned C18 Sep-Pak column.

    • Wash the column to remove interfering substances.

    • Elute angiotensin II with a methanol/water mixture.

    • Evaporate the eluate to dryness.

  • Radioimmunoassay:

    • Reconstitute the extracted sample in RIA buffer.

    • Perform a competitive binding assay using a specific antibody against angiotensin II and a radiolabeled angiotensin II tracer (e.g., ¹²⁵I-Angiotensin II).

    • Separate antibody-bound from free tracer (e.g., using a second antibody precipitation).

    • Measure the radioactivity in the bound fraction using a gamma counter.

    • Quantify the angiotensin II concentration by comparison to a standard curve.

  • Blood Collection and Processing:

    • Collect blood as described for angiotensin II, ensuring rapid inhibition of kininases.

    • Process to obtain plasma and store at -80°C.

  • ELISA Procedure (Competitive Assay):

    • Use a commercial ELISA kit following the manufacturer's instructions.

    • Typically, the plate is coated with an anti-bradykinin antibody.

    • Add standards and plasma samples to the wells, followed by a known amount of biotinylated bradykinin.

    • During incubation, the sample bradykinin and biotinylated bradykinin compete for binding to the antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

    • The color intensity is inversely proportional to the concentration of bradykinin in the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a hypertensive rat model.

cluster_workflow In Vivo Evaluation of this compound start Start: Hypertensive Rat Model (e.g., SHR or DSS) surgery Surgical Implantation of Telemetry Transducer & Catheter start->surgery recovery Post-operative Recovery (1 week) surgery->recovery baseline Baseline Data Collection (Several days) recovery->baseline treatment This compound or Vehicle Administration (Continuous Infusion) baseline->treatment data_collection Continuous MABP & HR Recording treatment->data_collection blood_sampling Periodic Blood Sampling treatment->blood_sampling end End: Data Analysis & Interpretation data_collection->end analysis Analysis of Plasma Samples (RIA/ELISA for Vasoactive Peptides) blood_sampling->analysis analysis->end

Figure 2: Experimental workflow for in vivo studies.

Conclusion

This compound represents a novel and potent therapeutic candidate for hypertension and other cardiovascular disorders. Its triple inhibitory action on ACE, NEP, and ECE provides a comprehensive approach to modulating the key enzymatic pathways that regulate blood pressure. The data presented in this whitepaper, along with the detailed experimental protocols, offer a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and other vasopeptidase inhibitors. Further research, particularly clinical trials, will be crucial in determining its safety and efficacy in human populations.

References

Preclinical Profile of CGS 35601: A Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).[1][2][3] This comprehensive technical guide provides a detailed overview of the preclinical research on this compound, summarizing its inhibitory activity, in vivo efficacy, and safety profile based on available data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for cardiovascular diseases.

Core Quantitative Data

The in vitro inhibitory potency and in vivo antihypertensive effects of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibitory Activity of this compound
EnzymeIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22[1][2][3]
Neutral Endopeptidase (NEP)2[1][2][3]
Endothelin-Converting Enzyme-1 (ECE-1)55[1][2][3]
Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg/day, continuous i.a. infusion)DurationMean Arterial Blood Pressure (MABP) ReductionReference
55 daysReduced from 156 ± 4 mmHg to 94 ± 5 mmHg[1][4]
Table 3: In Vivo Effects of this compound in Conscious Rats
Dose (mg/kg, i.v.)EffectTime PointReference
1082% suppression of big endothelin-1-induced pressor response30 minutes[3]
1072% suppression of big endothelin-1-induced pressor response120 minutes[3]
10170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivity (in ANP-infused rats)Up to 4 hours[3]
1074-94% inhibition of angiotensin I-induced pressor responseWithin 2 hours[3]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by modulating multiple signaling pathways that regulate vascular tone and fluid balance. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] Furthermore, by inhibiting ECE-1, this compound reduces the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2][3]

G cluster_ace ACE Pathway cluster_nep NEP Pathway cluster_ece ECE-1 Pathway Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides NEP Vasodilation Vasodilation Bradykinin->Vasodilation Big Endothelin-1 Big Endothelin-1 Endothelin-1 Endothelin-1 Big Endothelin-1->Endothelin-1 ECE-1 Endothelin-1->Vasoconstriction This compound This compound ACE ACE This compound->ACE Inhibits NEP NEP This compound->NEP Inhibits ECE-1 ECE-1 This compound->ECE-1 Inhibits G Start Start Prepare Enzyme Solutions Prepare Enzyme Solutions Start->Prepare Enzyme Solutions Prepare Substrate Solutions Prepare Substrate Solutions Start->Prepare Substrate Solutions Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Incubate Enzyme, Substrate, and this compound Incubate Enzyme, Substrate, and this compound Prepare Enzyme Solutions->Incubate Enzyme, Substrate, and this compound Prepare Substrate Solutions->Incubate Enzyme, Substrate, and this compound Prepare this compound Dilutions->Incubate Enzyme, Substrate, and this compound Stop Reaction Stop Reaction Incubate Enzyme, Substrate, and this compound->Stop Reaction Measure Product Formation Measure Product Formation Stop Reaction->Measure Product Formation Calculate IC50 Calculate IC50 Measure Product Formation->Calculate IC50 G Select SHR Select SHR Surgical Instrumentation Surgical Instrumentation Select SHR->Surgical Instrumentation Acclimatization Acclimatization Surgical Instrumentation->Acclimatization Baseline BP Measurement Baseline BP Measurement Acclimatization->Baseline BP Measurement Drug Infusion Drug Infusion Baseline BP Measurement->Drug Infusion Vehicle Infusion Vehicle Infusion Drug Infusion->Vehicle Infusion Control This compound Infusion This compound Infusion Drug Infusion->this compound Infusion Treatment Continuous BP Monitoring Continuous BP Monitoring Vehicle Infusion->Continuous BP Monitoring This compound Infusion->Continuous BP Monitoring Data Analysis Data Analysis Continuous BP Monitoring->Data Analysis

References

CGS 35601: A Triple Vasopeptidase Inhibitor for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multimodal approach offers a promising strategy for the treatment of hypertension by concurrently inhibiting the production of potent vasoconstrictors and potentiating the effects of endogenous vasodilators. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on blood pressure, detailed experimental methodologies, and an exploration of its underlying signaling pathways.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular, cerebrovascular, and renal diseases. Current therapeutic strategies predominantly focus on single-target agents. This compound emerges as a pioneering compound by virtue of its ability to inhibit three key enzymes involved in blood pressure regulation. By blocking ACE, it curtails the production of angiotensin II, a potent vasoconstrictor. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP). Finally, through ECE inhibition, it blocks the synthesis of endothelin-1, another powerful vasoconstrictor. This guide synthesizes the available preclinical evidence for this compound, offering a detailed resource for researchers and developers in the cardiovascular field.

Mechanism of Action: A Triple Inhibition Strategy

This compound exerts its antihypertensive effects by inhibiting three critical enzymes in the regulation of vascular tone. The compound has demonstrated potent inhibitory activity with IC50 values of 22 nM for ACE, 2 nM for NEP, and 55 nM for ECE.[1] This triple inhibition leads to a dual benefit: a reduction in vasoconstrictor production and an enhancement of vasodilator availability.

Signaling Pathway

The mechanism of action of this compound involves the modulation of several key signaling pathways that regulate blood pressure. The following diagram illustrates the points of intervention for this compound.

CGS_35601_Mechanism cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE ETAR ETA Receptor ET1->ETAR ETAR->Vasoconstriction ANP Atrial Natriuretic Peptide (ANP) InactivePeptides Inactive Peptides ANP->InactivePeptides NEP Vasodilation Vasodilation ANP->Vasodilation CGS35601 This compound CGS35601->AngiotensinI Inhibits ACE CGS35601->BigET1 Inhibits ECE CGS35601->ANP Inhibits NEP

Mechanism of action of this compound.

Effects on Blood Pressure: Preclinical Data

This compound has demonstrated significant antihypertensive efficacy in various preclinical models of hypertension, including Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DSS) rats, and Zucker Diabetic Fatty (ZDF) rats.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on blood pressure in different rat models.

Table 1: Effect of this compound on Blood Pressure in Zucker Diabetic Fatty (ZDF) Rats

Dose (mg/kg/day, i.a.)Mean Arterial Pressure (MABP) (mmHg)Systolic Blood Pressure (SBP) (mmHg)Diastolic Blood Pressure (DBP) (mmHg)
Baseline 102 ± 5--
0.1 96 ± 4--
1 89 ± 6--
5 80 ± 4--
Data presented as mean ± SEM.[1]

Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day, i.a.)Mean Arterial Pressure (MABP) (mmHg)% Reduction in MABP
Baseline 156 ± 4-
5 94 ± 540%
Data presented as mean ± SEM.[1]

Table 3: Effect of this compound on Pressor Responses in Conscious Rats

ParameterDose (mg/kg, i.v.)% Inhibition / IncreaseTime Post-Dose
Big Endothelin-1 Induced Pressor Response 1082%30 minutes
1072%120 minutes
Angiotensin I Induced Pressor Response 1049% (average)Within 4 hours
Plasma ANP Immunoreactivity 10103%Up to 4 hours

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies assessing the efficacy of this compound.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): A widely used genetic model of essential hypertension.

  • Dahl Salt-Sensitive (DSS) Rats: A model of salt-sensitive hypertension, where a high-salt diet induces a significant rise in blood pressure.[2]

  • Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes, which also develops hypertension.[1]

Surgical Instrumentation and Blood Pressure Measurement

Invasive blood pressure monitoring was the primary method used in the cited studies to ensure accurate and continuous data collection.

Experimental Workflow for Invasive Blood Pressure Monitoring

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Administration Animal_Acclimatization->Anesthesia Surgery Carotid Artery Cannulation Anesthesia->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Housing Individual Housing in Metabolic Cages Recovery->Housing Baseline_Measurement Baseline Blood Pressure Recording (7 days) Housing->Baseline_Measurement Drug_Administration This compound Administration (i.a. infusion) Baseline_Measurement->Drug_Administration Data_Collection Continuous Blood Pressure Monitoring Drug_Administration->Data_Collection Washout Washout Period (5 days) Data_Collection->Washout Final_Measurement Final Blood Pressure Recording Washout->Final_Measurement

Workflow for preclinical blood pressure studies.

Protocol Details:

  • Animal Preparation: Male rats of the respective strains were used. For the DSS rat study, animals were fed a high-salt (8% NaCl) diet for 6 weeks prior to instrumentation.[2]

  • Anesthesia: Animals were anesthetized for the surgical procedure.

  • Catheter Implantation: A catheter was implanted in the carotid artery for direct and continuous measurement of arterial blood pressure and for intra-arterial (i.a.) drug administration.

  • Housing: Post-surgery, rats were housed individually in metabolic cages to allow for daily assessment of hemodynamic and metabolic parameters.

  • Stabilization Period: A stabilization period of approximately 7 days was allowed post-surgery before the commencement of the treatment protocol.

  • Drug Administration: this compound was administered via continuous intra-arterial infusion. A dose-escalation protocol was typically employed, with each dose administered for a period of 6 days.[1][2]

  • Data Acquisition: Arterial blood pressure was continuously monitored and recorded.

  • Washout Period: Following the treatment period, a washout period of at least 5 days was included to observe the return of blood pressure to baseline levels.[1][2]

Discussion and Future Directions

The preclinical data strongly support the antihypertensive efficacy of this compound in various animal models of hypertension. Its unique triple-action mechanism of inhibiting ACE, NEP, and ECE offers a more comprehensive approach to blood pressure control compared to single-target agents. The dose-dependent reduction in MABP, SBP, and DBP, without adversely affecting heart rate, highlights its potential as a therapeutic agent.

Further long-term studies are warranted to fully elucidate the chronic effects of this compound on cardiovascular and renal outcomes. Investigating its efficacy and safety in other preclinical models of cardiovascular disease, as well as eventual clinical trials, will be crucial in determining its place in the therapeutic arsenal against hypertension.

Conclusion

This compound is a promising novel antihypertensive agent with a unique and potent triple vasopeptidase inhibitory mechanism. The preclinical evidence robustly demonstrates its ability to effectively lower blood pressure in diverse and relevant animal models of hypertension. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this innovative compound.

References

The In Vivo Cardiovascular Profile of CGS 35601: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor targeting endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).[1][2] This unique pharmacological profile allows it to simultaneously suppress the production of two powerful vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (ET-1), while potentiating the effects of vasodilatory and natriuretic peptides, such as atrial natriuretic peptide (ANP) and bradykinin.[3] In vivo studies in various rat models have demonstrated its efficacy in modulating key cardiovascular parameters, highlighting its potential as a novel therapeutic agent for cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of this compound, detailing the experimental protocols, presenting quantitative data in a structured format, and illustrating the core signaling pathways and experimental workflows.

Core Mechanism of Action: Triple Vasopeptidase Inhibition

This compound exerts its cardiovascular effects through the simultaneous inhibition of three key metalloproteases involved in the regulation of vascular tone and fluid balance.[1][3]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced arterial vasoconstriction and lower blood pressure.[3]

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several vasodilatory peptides, including atrial natriuretic peptide (ANP) and bradykinin. This compound-mediated NEP inhibition leads to increased circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[3]

  • Endothelin-Converting Enzyme-1 (ECE-1) Inhibition: ECE-1 is crucial for the synthesis of endothelin-1, a potent vasoconstrictor. By inhibiting ECE-1, this compound reduces the production of endothelin-1, further contributing to its vasodilatory effects.[3]

The synergistic action of inhibiting these three enzymes results in a powerful modulation of the cardiovascular system, leading to a reduction in blood pressure and favorable hemodynamic changes.

CGS_35601_Mechanism_of_Action cluster_inhibition This compound cluster_enzymes Target Enzymes cluster_substrates Substrates cluster_products Products CGS35601 This compound ACE ACE CGS35601->ACE Inhibits NEP NEP CGS35601->NEP Inhibits ECE1 ECE-1 CGS35601->ECE1 Inhibits ANP_BK_potentiated Potentiated ANP & Bradykinin (Vasodilation) CGS35601->ANP_BK_potentiated Potentiates AngII Angiotensin II (Vasoconstriction) ACE->AngII Degraded_Peptides Degraded Peptides NEP->Degraded_Peptides ET1 Endothelin-1 (Vasoconstriction) ECE1->ET1 AngI Angiotensin I AngI->ACE BigET1 Big Endothelin-1 BigET1->ECE1 ANP_BK ANP & Bradykinin ANP_BK->NEP

Figure 1: Mechanism of action of this compound as a triple vasopeptidase inhibitor.

Quantitative In Vivo Cardiovascular Effects

The in vivo cardiovascular effects of this compound have been evaluated in conscious rats, including normotensive and hypertensive strains. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Pressor Responses in Conscious Rats
ParameterAnimal ModelThis compound Dose & RouteTime Post-Dose% Inhibition of Pressor ResponseReference
Big Endothelin-1-Induced Pressor ResponseConscious Rats10 mg/kg, IV30 min82%[1]
120 min72%[1]
Angiotensin I-Induced Pressor ResponseConscious Rats10 mg/kg, IVWithin 2 hours74-94%[1]
Table 2: Effect of this compound on Plasma Atrial Natriuretic Peptide (ANP) in Conscious Rats
ParameterAnimal ModelThis compound Dose & RouteDuration% Increase in Plasma ANP ImmunoreactivityReference
Plasma ANP ImmunoreactivityConscious Rats (infused with ANP)10 mg/kg, IVUp to 4 hours170%[1]
Table 3: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
Treatment GroupAnimal ModelThis compound DoseBaseline MABP (mmHg)MABP after Treatment (mmHg)Reference
VehicleConscious, Unrestrained SHRSaline156 ± 4-[2]
This compoundConscious, Unrestrained SHRHighest dose (escalating)156 ± 494 ± 5[2]

Note: The "highest dose" in the SHR study was part of an escalating dose protocol over a 20-day period. The exact dose that produced this maximal effect is not specified in the abstract.

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vivo studies to assess the cardiovascular effects of this compound.

General Animal Model and Surgical Preparation
  • Animal Models: Studies have utilized male spontaneously hypertensive rats (SHR) and normotensive conscious rats.[1][2]

  • Surgical Instrumentation: For direct and continuous blood pressure monitoring, rats are chronically instrumented with an arterial catheter.[2] The catheter is typically inserted into the carotid or femoral artery and exteriorized at the back of the neck.[4][5] This allows for the measurement of cardiovascular parameters in conscious and unrestrained animals, minimizing stress-induced artifacts.[6]

  • Housing: Following surgery, animals are housed individually in metabolic cages, which permit the daily assessment of hemodynamics and collection of blood samples.[2]

Measurement of Pressor Responses

Pressor_Response_Workflow cluster_setup Experimental Setup cluster_protocol Protocol Animal Conscious, Catheterized Rat BP_Monitor Blood Pressure Monitoring System Animal->BP_Monitor Baseline Record Baseline Blood Pressure Admin_CGS Administer this compound (IV) Baseline->Admin_CGS Wait Wait for Specified Time (30 or 120 min) Admin_CGS->Wait Admin_Pressor Administer Pressor Agent (Big ET-1 or Ang I) Wait->Admin_Pressor Record_Response Record Peak Pressor Response Admin_Pressor->Record_Response Compare Compare with Control (Vehicle) Response Record_Response->Compare

Figure 2: Experimental workflow for measuring pressor responses.
  • Objective: To determine the inhibitory effect of this compound on the increase in blood pressure induced by big endothelin-1 and angiotensin I.[1]

  • Procedure:

    • A baseline blood pressure is established in conscious, catheterized rats.

    • This compound (10 mg/kg) is administered intravenously.[1]

    • After a predetermined time (e.g., 30 or 120 minutes), a bolus of the pressor agent (big endothelin-1 or angiotensin I) is injected.[1]

    • The peak increase in mean arterial blood pressure is recorded.

    • The percentage inhibition of the pressor response is calculated by comparing the response in this compound-treated animals to that in vehicle-treated control animals.

Measurement of Plasma ANP Immunoreactivity
  • Objective: To assess the effect of this compound on the levels of circulating ANP.[1]

  • Procedure:

    • Conscious rats are infused with ANP to achieve a steady-state plasma concentration.

    • This compound (10 mg/kg) is administered intravenously.[1]

    • Blood samples are collected at various time points for up to 4 hours.[1]

    • Plasma ANP immunoreactivity is measured using a suitable immunoassay.

    • The percentage increase in plasma ANP is calculated relative to baseline levels.

Chronic Blood Pressure Monitoring in SHR
  • Objective: To evaluate the long-term effects of this compound on blood pressure in a hypertensive model.[2]

  • Procedure:

    • Spontaneously hypertensive rats (SHR) are instrumented with an arterial catheter for continuous blood pressure monitoring.[2]

    • Animals are placed in metabolic cages and allowed to stabilize.

    • This compound is administered via continuous infusion at escalating doses over a 20-day period.[2]

    • Mean arterial blood pressure (MABP) and heart rate are monitored daily.

    • Blood samples are collected for biochemical and hematological analysis.[2]

Signaling Pathways Modulated by this compound

The cardiovascular effects of this compound are a direct consequence of its ability to modulate multiple signaling pathways that regulate vascular tone and homeostasis.

Cardiovascular_Signaling_Pathways cluster_cgs This compound Intervention cluster_vasoconstriction Vasoconstrictor Pathways (Inhibited) cluster_vasodilation Vasodilator Pathways (Potentiated) CGS35601 This compound AngII Angiotensin II CGS35601->AngII Decreases ET1 Endothelin-1 CGS35601->ET1 Decreases ANP ANP CGS35601->ANP Increases Bradykinin Bradykinin CGS35601->Bradykinin Increases AT1R AT1 Receptor AngII->AT1R ETAR ETA Receptor ET1->ETAR Vasoconstriction Vasoconstriction Increased Blood Pressure AT1R->Vasoconstriction ETAR->Vasoconstriction NPR NPR-A Receptor ANP->NPR B2R B2 Receptor Bradykinin->B2R Vasodilation Vasodilation Decreased Blood Pressure NPR->Vasodilation B2R->Vasodilation

Figure 3: Overview of cardiovascular signaling pathways modulated by this compound.
  • Angiotensin II Pathway: Angiotensin II primarily acts on the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. This compound, by reducing Ang II levels, attenuates this pathway.[7]

  • Endothelin-1 Pathway: Endothelin-1 binds to ETA receptors on vascular smooth muscle cells, causing potent and sustained vasoconstriction. Inhibition of ET-1 production by this compound mitigates this effect.[8]

  • Natriuretic Peptide Pathway: ANP binds to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic GMP (cGMP). Increased cGMP levels in vascular smooth muscle cells promote relaxation and vasodilation. By preventing ANP degradation, this compound enhances this vasodilatory pathway.[9]

  • Bradykinin Pathway: Bradykinin acts on B2 receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin, which are potent vasodilators. The potentiation of bradykinin levels by this compound enhances this endothelium-dependent vasodilation.

Safety and Tolerability

In a 20-day study in spontaneously hypertensive rats, this compound was well-tolerated.[2] Even at the highest dose, which significantly reduced mean arterial blood pressure, there were no adverse effects on heart rate, metabolic profiles, electrolytic balance, hematological parameters, growth, diuresis, or renal and hepatic function.[2] These findings suggest a favorable short-term safety profile in this preclinical model. However, long-term studies are needed to assess the potential for angioedema, a known side effect of combined ACE and NEP inhibition.[2]

Conclusion

This compound demonstrates a robust and multifaceted in vivo cardiovascular profile, primarily characterized by its ability to lower blood pressure through a novel triple vasopeptidase inhibition mechanism. The data from preclinical studies in rats support its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and related compounds. Further investigation into its long-term safety and efficacy in various models of cardiovascular disease is warranted.

References

CGS 35601: A Technical Guide for Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGS 35601, a potent triple vasopeptidase inhibitor, for its application in hypertension research. This document details the compound's mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and presents its known safety profile.

Core Concepts: Mechanism of Action

This compound is a single molecule engineered to simultaneously inhibit three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This triple inhibition offers a multi-pronged approach to lowering blood pressure by both reducing the production of vasoconstrictors and enhancing the effects of vasodilators.

The compound, chemically identified as L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]-, demonstrates potent inhibition of these enzymes with the following half-maximal inhibitory concentrations (IC50)[1].

EnzymeIC50 (nM)
Neutral Endopeptidase (NEP)2
Angiotensin-Converting Enzyme (ACE)22
Endothelin-Converting Enzyme (ECE)55
Signaling Pathway of this compound

The therapeutic effect of this compound is achieved through the modulation of several critical signaling pathways that regulate vascular tone and fluid balance.

G cluster_vasoconstriction Vasoconstriction Pathway cluster_vasodilation Vasodilation Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE ETAR ETA Receptor ET1->ETAR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ETAR->Vasoconstriction ANP Atrial Natriuretic Peptide (ANP) InactivePeptides Inactive Peptides ANP->InactivePeptides NEP Vasodilation Vasodilation ANP->Vasodilation Bradykinin Bradykinin Bradykinin->InactivePeptides NEP Bradykinin->Vasodilation CGS35601 This compound CGS35601->AngI Inhibits ACE CGS35601->BigET1 Inhibits ECE CGS35601->ANP Inhibits NEP CGS35601->Bradykinin Inhibits NEP

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Hypertension Models

The antihypertensive effects of this compound have been demonstrated in well-established preclinical models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.

Spontaneously Hypertensive Rats (SHR)

In a study involving chronically instrumented, conscious, and unrestrained male SHR, continuous intra-arterial infusion of this compound resulted in a dose-dependent reduction in mean arterial blood pressure (MABP).

Dose of this compound (mg/kg/day)DurationBaseline MABP (mmHg)MABP after Treatment (mmHg)
55 days156 ± 494 ± 5
Dahl Salt-Sensitive (DSS) Rats

In a low-renin, high-salt diet-induced hypertension model using DSS rats, this compound also demonstrated a significant, dose-dependent decrease in MABP.

Dose of this compound (mg/kg/day)Duration% Decrease in MABP
0.16 days3.2%
16 days11.8%
56 days14.1%

Notably, in both models, the reduction in blood pressure was not accompanied by a significant change in heart rate. The hemodynamic profile returned to baseline levels after a washout period[2].

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

Animal Models and Surgical Instrumentation
  • Animal Models: Male Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats are commonly used models for these studies[2].

  • Surgical Procedure: For direct and continuous blood pressure monitoring, rats are instrumented with a carotid artery catheter. This procedure is performed under appropriate anesthesia. The catheter is exteriorized at the back of the neck to allow for continuous infusion and blood sampling in conscious, unrestrained animals.

  • Housing: Post-surgery, animals are housed individually in metabolic cages to allow for daily assessment of food and water intake, urine output, and fecal excretion. A recovery and stabilization period of approximately 7 days is recommended before the initiation of drug treatment[2].

Drug Administration Protocol

A common protocol for administering this compound in preclinical studies involves continuous intra-arterial infusion.

G cluster_protocol This compound Dosing Regimen start Start of Treatment dose1 0.1 mg/kg/day (6 days) start->dose1 dose2 1 mg/kg/day (6 days) dose1->dose2 dose3 5 mg/kg/day (6 days) dose2->dose3 washout Washout (5 days) dose3->washout end End of Study washout->end

Caption: Example experimental workflow for this compound administration.

  • Vehicle: The vehicle used for dissolving this compound is typically saline.

  • Administration Route: Continuous intra-arterial infusion via the implanted catheter.

  • Dosage Regimen: A dose-escalation protocol is often employed. For example, dosages of 0.1, 1, and 5 mg/kg/day can be administered for 6 days per dose[2].

  • Control Group: A control group receiving a continuous infusion of the vehicle at the same rate should be included in the study design.

Hemodynamic, Biochemical, and Hematological Assessments
  • Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate are monitored continuously and recorded daily from the arterial catheter using a pressure transducer and a data acquisition system.

  • Biochemical and Hematological Analysis: Blood samples are collected periodically via the arterial catheter for the assessment of a panel of biochemical and hematological parameters. While specific parameters for this compound safety studies are not exhaustively detailed in the available literature, a standard panel for assessing drug safety in preclinical rodent models would typically include:

    • Biochemical Parameters (Serum/Plasma):

      • Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.

      • Kidney Function: Blood urea nitrogen (BUN), creatinine.

      • Metabolic Markers: Glucose, total protein, albumin, electrolytes (sodium, potassium, chloride).

    • Hematological Parameters (Whole Blood):

      • Red Blood Cells (RBC): RBC count, hemoglobin, hematocrit.

      • White Blood Cells (WBC): WBC count and differential (neutrophils, lymphocytes, etc.).

      • Platelets: Platelet count.

Preclinical Safety and Tolerability

Short-term (up to 20 days) preclinical studies in hypertensive rats have indicated a good safety profile for this compound. In these studies, at doses that effectively lowered blood pressure, this compound did not significantly affect heart rate, metabolic profiles, electrolytic balance, hematological parameters, growth, or renal and hepatic function.

It is important to note that long-term safety data, particularly concerning the potential risk of angioedema—a known side effect of drugs that inhibit both ACE and NEP—is not available in the public domain for this compound.

Clinical Development Status

As of the latest available information, there are no publicly accessible results from human clinical trials for this compound for the treatment of hypertension. This suggests that the clinical development of this compound may have been discontinued. The reasons for this have not been publicly disclosed and could range from preclinical findings in long-term toxicity studies to strategic and commercial decisions.

Conclusion and Future Directions

This compound represents a novel and potent triple vasopeptidase inhibitor with demonstrated efficacy in preclinical models of hypertension. Its unique mechanism of action, targeting three key enzymes in blood pressure regulation, offers a potentially powerful therapeutic strategy. The available short-term preclinical data suggest a favorable safety profile.

For researchers and drug development professionals, this compound serves as an important case study in the development of multi-target agents for cardiovascular diseases. Further research could focus on understanding the long-term effects of triple vasopeptidase inhibition and exploring the potential of this class of drugs in other cardiovascular and renal indications. The lack of progression into clinical development also underscores the challenges in translating promising preclinical findings into approved therapies.

References

CGS 35601: A Preclinical Overview of a Triple Vasopeptidase Inhibitor for Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor with significant potential for the treatment of cardiovascular diseases, particularly hypertension. By simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1), this compound offers a multi-pronged approach to regulating vascular tone and neurohormonal pathways implicated in cardiovascular pathophysiology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative inhibitory activity, and in vivo efficacy in hypertensive models. Detailed experimental methodologies are provided to facilitate the replication and extension of these seminal studies. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism and preclinical evaluation.

Introduction

The management of hypertension and other cardiovascular diseases remains a cornerstone of modern medicine. While numerous therapeutic classes exist, there is a continued search for agents with improved efficacy and safety profiles. Vasopeptidase inhibitors represent a novel class of drugs that target key enzymes involved in the regulation of blood pressure. This compound emerged as a promising preclinical candidate due to its unique ability to inhibit three critical enzymes in a single molecule: ACE, NEP, and ECE-1.[1][2][3]

The inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[2][3] Finally, the inhibition of ECE-1 blocks the formation of endothelin-1, another powerful vasoconstrictor.[2][3] This combined action is hypothesized to result in a more profound and balanced antihypertensive effect compared to single-target agents.

Mechanism of Action

This compound exerts its pharmacological effects through the simultaneous inhibition of three key zinc metalloproteases involved in cardiovascular regulation.

Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate multiple signaling pathways that regulate vascular tone and fluid balance.

CGS_35601_Mechanism_of_Action cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE-1 ETAR ETA Receptor ET1->ETAR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ETAR->Vasoconstriction Bradykinin_Inactive Inactive Peptides ANP_Inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Bradykinin_Inactive ACE, NEP B2R B2 Receptor Bradykinin->B2R ANP Natriuretic Peptides ANP->ANP_Inactive NEP NPR NP Receptors ANP->NPR Vasodilation Vasodilation B2R->Vasodilation NPR->Vasodilation CGS35601 This compound ACE ACE CGS35601->ACE NEP NEP CGS35601->NEP ECE1 ECE-1 CGS35601->ECE1 Renin Renin IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Add enzyme and this compound to microplate wells A1->B1 A2 Prepare enzyme solution (ACE, NEP, or ECE-1) A2->B1 A3 Prepare fluorogenic substrate solution B3 Initiate reaction by adding substrate A3->B3 B2 Pre-incubate B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 C1 Measure fluorescence intensity B4->C1 C2 Calculate percent inhibition for each concentration C1->C2 C3 Plot percent inhibition vs. log(concentration) C2->C3 C4 Determine IC50 from the sigmoidal dose-response curve C3->C4 In_Vivo_BP_Measurement_Workflow cluster_surgery Surgical Preparation cluster_housing Acclimatization cluster_treatment Treatment and Monitoring S1 Anesthetize SHR S2 Implant arterial catheter (e.g., carotid or femoral artery) S1->S2 S3 Exteriorize catheter and secure S2->S3 S4 Allow for post-operative recovery S3->S4 H1 House rats individually in metabolic cages S4->H1 H2 Connect catheter to a pressure transducer via a swivel system H1->H2 H3 Allow for acclimatization and stabilization of blood pressure H2->H3 T1 Initiate continuous intravenous infusion of this compound or vehicle H3->T1 T2 Record blood pressure and heart rate continuously T1->T2 T3 Collect blood and urine samples for safety assessments T2->T3

References

A Comprehensive Technical Review of CGS 35601 and its Orally Active Prodrug CGS 37808: A Triple Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CGS 35601, a potent triple inhibitor of endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE), and its orally active prodrug, CGS 37808. By simultaneously targeting three key enzymes in cardiovascular regulation, these compounds represent a novel therapeutic strategy for managing cardiovascular and renal diseases. This document summarizes the mechanism of action, quantitative inhibitory data, and key in vivo experimental findings. Detailed, representative experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction

The regulation of vascular tone and fluid balance is a complex process involving multiple enzymatic pathways. Three critical enzymes in this regulation are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE-1). ACE is responsible for the production of the potent vasoconstrictor angiotensin II. NEP degrades several vasodilatory peptides, including atrial natriuretic peptide (ANP). ECE-1 is crucial for the synthesis of the powerful vasoconstrictor endothelin-1. This compound is a single molecule engineered to inhibit all three of these enzymes.[1][2] Its prodrug, CGS 37808, is designed for oral administration, enhancing its therapeutic potential.[1] This triple vasopeptidase inhibition offers a multifaceted approach to treating cardiovascular disorders like hypertension.[2]

Mechanism of Action

This compound exerts its therapeutic effects by concurrently inhibiting ACE, NEP, and ECE-1. This triple inhibition leads to a favorable hemodynamic profile by:

  • Decreasing Vasoconstriction: By inhibiting ACE and ECE-1, this compound reduces the production of angiotensin II and endothelin-1, two of the most potent endogenous vasoconstrictors.[2]

  • Increasing Vasodilation: Through the inhibition of NEP, this compound prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP), leading to their increased circulating levels and promoting vasorelaxation.[1][2]

The prodrug, CGS 37808, is metabolized in vivo to the active compound, this compound.

cluster_prodrug In Vivo Administration cluster_action Mechanism of Action cluster_enzymes Target Enzymes cluster_substrates Substrates cluster_products Products CGS_37808 CGS 37808 (Prodrug) Oral Administration Metabolism Metabolic Conversion CGS_37808->Metabolism CGS_35601_Active This compound (Active Drug) Metabolism->CGS_35601_Active CGS_35601 This compound ACE ACE CGS_35601->ACE Inhibits NEP NEP CGS_35601->NEP Inhibits ECE1 ECE-1 CGS_35601->ECE1 Inhibits Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Inactive_ANP Inactive ANP NEP->Inactive_ANP ET1 Endothelin-1 (Vasoconstrictor) ECE1->ET1 Angiotensin_I Angiotensin I Angiotensin_I->ACE ANP ANP ANP->NEP Big_ET1 Big Endothelin-1 Big_ET1->ECE1

Fig. 1: Prodrug conversion and triple enzyme inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound and the in vivo efficacy of both this compound and its prodrug CGS 37808 have been quantified in several studies.

Table 1: In Vitro Enzyme Inhibition by this compound
EnzymeIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22[1][2]
Neutral Endopeptidase 24.11 (NEP)2[1][2]
Endothelin-Converting Enzyme-1 (ECE-1)55[1][2]
Table 2: In Vivo Efficacy in Conscious Rats
CompoundDose & RouteParameterEffectTime Point
This compound 10 mg/kg, IVBig Endothelin-1-Induced Pressor Response82% suppression30 minutes[1]
72% suppression120 minutes[1]
10 mg/kg, IVPlasma ANP Immunoreactivity170% increaseUp to 4 hours[1]
10 mg/kg, IVAngiotensin I-Induced Pressor Response74-94% inhibitionWithin 2 hours[1]
CGS 37808 10 mgEq/kg, OralBig Endothelin-1-Induced Pressor Response71% suppression30 minutes[1]
67% suppression120 minutes[1]
10 mgEq/kg, OralPlasma ANP Immunoreactivity103% increaseUp to 4 hours[1]
10 mgEq/kg, OralAngiotensin I-Induced Pressor Response49% average inhibitionWithin 4 hours[1]

Experimental Protocols

The following are representative protocols for the key experiments cited, based on standard pharmacological methodologies.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE-1.

  • General Protocol:

    • Enzyme Preparation: Recombinant human ACE, NEP, and ECE-1 are used.

    • Substrate Preparation: Specific fluorogenic or chromogenic substrates for each enzyme are prepared in an appropriate assay buffer.

    • Inhibition Assay:

      • A range of concentrations of this compound are pre-incubated with the respective enzyme in a 96-well plate format.

      • The substrate is then added to initiate the enzymatic reaction.

      • The reaction is allowed to proceed for a defined period at 37°C.

      • The product formation is measured using a fluorescence or absorbance plate reader.

    • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Pressor Response Assays in Conscious Rats
  • Objective: To evaluate the in vivo efficacy of this compound and CGS 37808 in inhibiting the pressor responses induced by angiotensin I and big endothelin-1.

  • Animal Model: Conscious, normotensive rats instrumented with arterial catheters for blood pressure monitoring.

  • Protocol:

    • Acclimatization: Animals are allowed to acclimatize to the experimental setup to minimize stress-induced blood pressure changes.

    • Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded.

    • Drug Administration:

      • This compound is administered intravenously (e.g., 10 mg/kg).

      • CGS 37808 is administered orally (e.g., 10 mgEq/kg).

    • Pressor Challenge:

      • At specified time points post-drug administration (e.g., 30 and 120 minutes), a bolus injection of a pressor agent (angiotensin I or big endothelin-1) is administered intravenously.

      • The peak increase in MAP is recorded.

    • Data Analysis: The percentage inhibition of the pressor response is calculated by comparing the pressor response in drug-treated animals to that in vehicle-treated control animals.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol Rat Conscious Rat with Arterial Catheter BP_Monitor Blood Pressure Monitoring System Rat->BP_Monitor Baseline Record Baseline Blood Pressure Drug_Admin Administer this compound (IV) or CGS 37808 (Oral) Baseline->Drug_Admin Wait Wait for Specified Time Drug_Admin->Wait Pressor_Challenge Administer Pressor Agent (Angiotensin I or Big ET-1) Wait->Pressor_Challenge Record_Response Record Peak Pressor Response Pressor_Challenge->Record_Response Analysis Calculate % Inhibition Record_Response->Analysis

Fig. 2: Generalized workflow for in vivo pressor response experiments.
Measurement of Plasma ANP Immunoreactivity

  • Objective: To determine the effect of this compound and CGS 37808 on the circulating levels of ANP.

  • Protocol:

    • Animal Treatment: Conscious rats are administered this compound (IV) or CGS 37808 (oral). In some protocols, a continuous infusion of ANP is performed to maintain measurable levels.

    • Blood Sampling: Blood samples are collected at various time points post-drug administration into tubes containing aprotinin and EDTA to prevent peptide degradation.

    • Plasma Separation: Plasma is separated by centrifugation.

    • ANP Measurement: Plasma ANP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The percentage increase in plasma ANP immunoreactivity is calculated by comparing the levels in drug-treated animals to those in vehicle-treated controls.

Conclusion

This compound and its orally active prodrug CGS 37808 are potent triple vasopeptidase inhibitors with a promising pharmacological profile for the treatment of cardiovascular and renal diseases. Their ability to simultaneously reduce vasoconstrictor production and enhance vasodilator availability addresses multiple pathological mechanisms in hypertension and related disorders. The quantitative data from in vitro and in vivo studies demonstrate significant and sustained effects on the target enzyme systems. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.

References

The Triple Vasopeptidase Inhibitor CGS 35601: A Technical Review of its Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] This unique pharmacological profile positions this compound as a promising therapeutic agent for cardiovascular disorders, particularly hypertension. This technical guide provides a comprehensive review of the preclinical scientific literature on this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects through the simultaneous inhibition of three distinct metalloproteases. By blocking ACE and ECE, it prevents the synthesis of the potent vasoconstrictors angiotensin II (AII) and endothelin-1 (ET-1), respectively.[1] Concurrently, its inhibition of NEP protects vasodilatory peptides such as bradykinin (BK), natriuretic peptides (NPs), and adrenomedullin (ADM) from degradation.[1] This dual action of reducing vasoconstriction and enhancing vasodilation contributes to its significant antihypertensive properties.

Quantitative Data

The inhibitory potency of this compound against its target enzymes has been well-characterized in the scientific literature. The following table summarizes the key quantitative data.

Enzyme TargetIC50 Value (nM)Reference
Angiotensin-Converting Enzyme (ACE)22[1][2][3]
Neutral Endopeptidase (NEP)2[1][2][3]
Endothelin-Converting Enzyme (ECE)55[1][2][3]

Signaling Pathways

The multifaceted mechanism of action of this compound involves the modulation of several critical signaling pathways that regulate vascular tone and blood pressure. The following diagram illustrates the central role of this compound in these pathways.

G cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Activation Vasoconstriction_Response Vasoconstriction_Response AT1_Receptor->Vasoconstriction_Response Leads to Big_ET1 Big_ET1 ET1 ET1 Big_ET1->ET1 ECE ET_A_Receptor ET_A_Receptor ET1->ET_A_Receptor Activation ET_A_Receptor->Vasoconstriction_Response Leads to Bradykinin Bradykinin B2_Receptor B2_Receptor Bradykinin->B2_Receptor Activation Inactive_Fragments_BK Inactive_Fragments_BK Bradykinin->Inactive_Fragments_BK NEP Vasodilation_Response Vasodilation_Response B2_Receptor->Vasodilation_Response Leads to Natriuretic_Peptides Natriuretic_Peptides NPRs NPRs Natriuretic_Peptides->NPRs Activation Inactive_Fragments_NP Inactive_Fragments_NP Natriuretic_Peptides->Inactive_Fragments_NP NEP NPRs->Vasodilation_Response Leads to Adrenomedullin Adrenomedullin AM_Receptors AM_Receptors Adrenomedullin->AM_Receptors Activation Inactive_Fragments_AM Inactive_Fragments_AM Adrenomedullin->Inactive_Fragments_AM NEP AM_Receptors->Vasodilation_Response Leads to CGS35601 CGS35601 CGS35601->Angiotensin_II Inhibits CGS35601->ET1 Inhibits CGS35601->Inactive_Fragments_BK Inhibits CGS35601->Inactive_Fragments_NP Inhibits CGS35601->Inactive_Fragments_AM Inhibits

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used in the preclinical evaluation of this compound, based on standard pharmacological assays and in vivo models.

In Vitro Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE.

1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric):

  • Principle: This assay utilizes a synthetic fluorogenic substrate for ACE. Cleavage of the substrate by ACE releases a fluorescent product, and the rate of fluorescence increase is proportional to ACE activity.

  • Enzyme Source: Recombinant human ACE.

  • Substrate: A synthetic o-aminobenzoyl peptide (Abz-based).

  • Procedure:

    • Prepare a solution of recombinant human ACE in assay buffer.

    • In a 96-well microplate, add the ACE solution to wells containing various concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic ACE substrate.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~320-330 nm and an emission wavelength of ~405-430 nm at 37°C.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric):

  • Principle: Similar to the ACE assay, this method employs a fluorogenic substrate that is specifically cleaved by NEP to release a quantifiable fluorescent signal.

  • Enzyme Source: Recombinant human NEP.

  • Substrate: A specific synthetic Abz-based peptide substrate for NEP.

  • Procedure: The protocol is analogous to the ACE inhibition assay, with the substitution of recombinant human NEP and a NEP-specific fluorogenic substrate.

3. Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric):

  • Principle: This assay measures the cleavage of a fluorogenic substrate by ECE.

  • Enzyme Source: Recombinant human ECE-1.

  • Substrate: A synthetic MCA-based peptide substrate.

  • Procedure: The protocol follows the same principles as the ACE and NEP assays, using recombinant human ECE-1 and a specific fluorogenic substrate.

The workflow for these in vitro assays is summarized in the diagram below.

G A Prepare Reagents (Enzyme, Buffer, this compound, Substrate) B Dispense Enzyme & this compound into 96-well plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Substrate to initiate reaction C->D E Kinetic Fluorescence Reading (Ex/Em appropriate for substrate) D->E F Data Analysis (Calculate reaction rates) E->F G IC50 Determination (Dose-response curve) F->G

In Vitro Assay Workflow
In Vivo Antihypertensive Efficacy Studies

Objective: To evaluate the antihypertensive effects of this compound in established rat models of hypertension.

1. Spontaneously Hypertensive Rat (SHR) Model:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.[3]

  • Instrumentation: Rats are chronically instrumented with an arterial catheter for direct and continuous measurement of mean arterial blood pressure (MABP) and heart rate.[3]

  • Housing: Animals are housed individually in metabolic cages to allow for daily assessment of food and water intake, as well as urine and feces output.[3]

  • Experimental Protocol:

    • Following a stabilization period of approximately 7 days post-surgery, baseline MABP is recorded.

    • This compound is administered via continuous intra-arterial infusion at escalating doses (e.g., 0.01, 0.1, 1, and 5 mg/kg/day), with each dose maintained for several consecutive days.[3]

    • A vehicle control group (saline) is run in parallel.

    • MABP and heart rate are continuously monitored throughout the treatment period.

    • A washout period follows the final dose to observe the return to baseline.

    • Blood samples are collected periodically for biochemical and hematological analysis.

2. Dahl Salt-Sensitive (DSS) Rat Model:

  • Animal Model: Male Dahl Salt-Sensitive (DSS) rats, a genetic model of salt-sensitive hypertension.

  • Induction of Hypertension: Hypertension is induced by feeding the rats a high-salt diet (e.g., 8% NaCl) for several weeks.[4]

  • Instrumentation and Housing: Similar to the SHR model, DSS rats are instrumented with arterial catheters and housed in metabolic cages.[4]

  • Experimental Protocol:

    • After a stabilization period on a normal diet, a baseline MABP is established.

    • Rats are then switched to a high-salt diet to induce hypertension.

    • Once hypertension is established, this compound is administered via continuous intra-arterial infusion at various doses (e.g., 0.1, 1, and 5 mg/kg/day).[4]

    • A control group of DSS rats on a high-salt diet receives vehicle only.

    • MABP is continuously monitored, and the study includes a washout period.

The general workflow for these in vivo studies is depicted below.

G cluster_workflow In Vivo Antihypertensive Efficacy Workflow A Animal Model Selection (e.g., SHR, DSS rats) B Surgical Instrumentation (Arterial Catheter) A->B C Acclimatization & Baseline Measurement B->C D Induction of Hypertension (for DSS model) C->D If applicable E This compound Administration (Dose-escalation) C->E D->E F Continuous Blood Pressure Monitoring E->F G Data Analysis (Change in MABP) F->G H Washout Period G->H

In Vivo Study Workflow

Conclusion

The preclinical data for this compound strongly support its potential as a novel antihypertensive agent. Its unique triple-inhibition mechanism offers a comprehensive approach to blood pressure control by simultaneously blocking key vasoconstrictor pathways and potentiating endogenous vasodilator systems. The quantitative data demonstrate its high potency against ACE, NEP, and ECE. In vivo studies in well-established rat models of hypertension have confirmed its efficacy in lowering blood pressure. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other vasopeptidase inhibitors. Further research, particularly long-term safety studies, will be crucial in determining the full therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for CGS 9895 & CGS 9896 in Rat Models of Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches for "CGS 35601" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended compounds of interest are the structurally related pyrazoloquinolines, CGS 9895 and CGS 9896, which are known for their anxiolytic properties and interaction with GABA-A receptors. This document will focus on the experimental protocols for these two compounds.

These application notes provide an overview and detailed protocols for utilizing CGS 9895 and CGS 9896 in preclinical rat models of anxiety. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

CGS 9895 and CGS 9896 are pyrazoloquinoline derivatives that exhibit anxiolytic properties through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.[3]

CGS 9895 has been identified as a positive allosteric modulator that acts through a novel binding site at the α+/β- interface in the extracellular domain of the GABA-A receptor.[3] It has also been shown to have additional modulatory sites in the transmembrane domain.[3] CGS 9896 is considered a mixed agonist/antagonist at the benzodiazepine receptor, demonstrating anxiolytic effects without significant sedative or muscle-relaxant properties observed with classical benzodiazepines. It is suggested to act preferentially at benzodiazepine type 1 receptor sites.[2]

Signaling Pathway Diagram

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor α β α γ β GABA->GABAA_Receptor:f1 Binds to α/β interface CGS CGS 9895 / CGS 9896 CGS->GABAA_Receptor:f0 Binds to α+/β- interface (CGS 9895) or BZ site (CGS 9896) Cl_ion Cl- GABAA_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to

Caption: Signaling pathway of CGS 9895/9896 at the GABA-A receptor.

Quantitative Data from In Vivo Rat Studies

The following tables summarize the quantitative data from key behavioral assays in rats for CGS 9896. Data for CGS 9895 in rat anxiety models is less prevalent in the literature.

Table 1: Anxiolytic Effects of CGS 9896 in the Punished Drinking (Vogel) Test

Dose (mg/kg, i.p.)Animal ModelKey FindingsReference
0.03 - 3.0Squirrel Monkeys (punished responding)Dose-dependent increase in punished responding[4]
30.0Rats (drug discrimination)Discriminative stimulus effects[5]

Table 2: Effects of CGS 9896 on Locomotor Activity in Rats

Dose (mg/kg)Animal ModelEffect on Locomotor ActivityReference
Not specifiedRatsDecreased motor activity only slightly

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

  • CGS 9895 or CGS 9896

  • Vehicle (e.g., saline, or a solution of citric acid, disodium phosphate, and mannitol adjusted to pH 3)[6]

  • Syringes and needles for administration

  • Male Sprague-Dawley or Wistar rats (250-300g)

Protocol:

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer CGS 9895/9896 or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing.

  • Test Procedure:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters using video tracking software or manual observation:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

Experimental Workflow: Elevated Plus Maze Test

EPM_Workflow A Acclimatize Rats to Testing Room (60 min) B Administer CGS Compound or Vehicle (e.g., i.p., 30 min pre-test) A->B C Place Rat in Center of EPM B->C D Record Behavior for 5 minutes C->D E Analyze Video Data: - Time in open/closed arms - Entries into open/closed arms D->E F Interpret Results: Increased open arm exploration = Anxiolytic effect E->F

Caption: Workflow for the Elevated Plus Maze (EPM) test.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment)

  • Video camera and tracking software

  • CGS 9895 or CGS 9896

  • Vehicle

  • Syringes and needles

  • Male Sprague-Dawley or Wistar rats (250-300g)

Protocol:

  • Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compound or vehicle 30 minutes before placing the animal in the apparatus.

  • Test Procedure:

    • Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore the apparatus for a 5 to 10-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the light compartment

      • Time spent in the dark compartment

      • Number of transitions between the two compartments

      • Latency to first enter the dark compartment

      • Locomotor activity in each compartment

  • Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Punished Drinking (Vogel) Test

This conflict-based model is used to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock.

Materials:

  • Vogel conflict test apparatus (a chamber with a grid floor and a drinking spout)

  • Shock generator

  • Lickometer

  • CGS 9895 or CGS 9896

  • Vehicle

  • Syringes and needles

  • Male Wistar rats (200-250g), water-deprived for 48 hours

Protocol:

  • Water Deprivation: Deprive rats of water for 48 hours prior to the test, with free access to food.

  • Drug Administration: Administer the test compound or vehicle (e.g., i.p.) 30 minutes before the test session.

  • Test Procedure:

    • Place the rat in the testing chamber.

    • Allow a 20-second exploration period.

    • After this period, the drinking spout is presented.

    • Every 20th lick on the spout triggers a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor.

    • The session typically lasts for 5 minutes.

  • Data Analysis:

    • Record the total number of licks and the total number of shocks received.

  • Interpretation: An increase in the number of punished licks (and consequently, shocks) is indicative of an anxiolytic effect, as the drug reduces the animal's suppression of drinking due to the punishment.

References

Application Notes and Protocols for In Vivo Studies with CGS 35601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent, triple vasopeptidase inhibitor with demonstrated antihypertensive effects in preclinical models. It simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] This triple inhibition leads to a dual mechanism of action: a reduction in the production of potent vasoconstrictors (angiotensin II and endothelin-1) and an increase in the levels of endogenous vasodilators (such as bradykinin and natriuretic peptides).[2] These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo evaluation of this compound, primarily focusing on the spontaneously hypertensive rat (SHR) model.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting three metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of vasodilatory peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.

  • Endothelin-Converting Enzyme (ECE): this compound inhibits ECE, which is responsible for the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2]

The synergistic effect of these three inhibitory actions results in a significant reduction in blood pressure.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme (ECE)55

(Data sourced from preclinical studies.)[1]

Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Administration RouteDoseAnimal ModelKey Findings
Continuous Intra-arterial Infusion0.01, 0.1, 1, and 5 mg/kg/dayConscious, Unrestrained Male SHRDose-dependent reduction in Mean Arterial Blood Pressure (MABP). The highest dose (5 mg/kg/day) reduced MABP from 156 ± 4 mmHg to 94 ± 5 mmHg.[1]
Intravenous Injection10 mg/kgConscious RatsSuppressed the big endothelin-1-induced pressor response by 82% at 30 minutes and 72% at 120 minutes. Inhibited the angiotensin I-induced pressor response by 74-94% within the first 2 hours.[2]

Table 3: In Vivo Effects of the Orally Active Prodrug CGS 37808

Administration RouteDoseAnimal ModelKey Findings
Oral10 mgEq/kgConscious RatsBlocked the big endothelin-1-induced pressor response by 71% at 30 minutes and 67% at 120 minutes. Increased plasma ANP immunoreactivity by 103% for up to 4 hours. Inhibited the angiotensin I-induced pressor response by an average of 49% within the first 4 hours.[2]

Signaling Pathway

The mechanism of action of this compound involves the modulation of several key signaling pathways that regulate vascular tone and blood pressure. The following diagram illustrates the central pathways affected by the triple inhibition of ACE, NEP, and ECE.

G cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways cluster_inhibition This compound Inhibition cluster_degradation Peptide Degradation Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Activates Big_ET1 Big_ET1 ET1 ET1 Big_ET1->ET1 ECE ET_A_Receptor ET_A_Receptor ET1->ET_A_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to ET_A_Receptor->Vasoconstriction Leads to Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein B2_Receptor B2_Receptor Bradykinin->B2_Receptor Activates Inactive_Fragments_Bradykinin Inactive Fragments Bradykinin->Inactive_Fragments_Bradykinin NEP/ACE Pro_ANP_BNP Pro_ANP_BNP ANP_BNP ANP_BNP Pro_ANP_BNP->ANP_BNP Processing NPR_A_Receptor NPR_A_Receptor ANP_BNP->NPR_A_Receptor Activates Inactive_Fragments_ANP_BNP Inactive Fragments ANP_BNP->Inactive_Fragments_ANP_BNP NEP Vasodilation Vasodilation B2_Receptor->Vasodilation Leads to NPR_A_Receptor->Vasodilation Leads to CGS35601 This compound ACE ACE CGS35601->ACE Inhibits ECE ECE CGS35601->ECE Inhibits NEP NEP CGS35601->NEP Inhibits

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Note on Formulation and Stability: Specific formulation and stability data for this compound are not publicly available. The following protocols are based on general best practices for in vivo studies in rats. It is crucial for the researcher to perform small-scale solubility and stability tests of this compound in the chosen vehicle prior to in vivo administration. A preclinical study noted the use of saline as a vehicle for the control group in a continuous infusion study.[1] For poorly water-soluble compounds, vehicles such as a mixture of DMSO, Tween 80, and saline, or polyethylene glycol (PEG) and saline are often used.[3]

Protocol 1: Preparation of this compound for Intravenous Bolus Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., DMSO, PEG 400, if required for solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Solubility Testing (Recommended):

    • In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of this compound in sterile saline to the desired final concentration.

    • Vortex thoroughly.

    • If solubility is poor, test alternative vehicles. A common starting point is a vehicle containing 10% DMSO, 40% PEG 400, and 50% sterile saline.

  • Preparation of Dosing Solution:

    • Based on the solubility test, weigh the required amount of this compound for the desired dose and number of animals.

    • If dissolving directly in saline, add the appropriate volume of sterile saline and vortex until fully dissolved.

    • If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO), then add the other components of the vehicle, vortexing between each addition.

    • Ensure the final solution is clear and free of particulates. If necessary, filter through a sterile 0.22 µm syringe filter.

  • Dose Calculation:

    • Calculate the injection volume based on the animal's body weight and the final concentration of the dosing solution. Aim for an injection volume of 1-5 mL/kg.

Protocol 2: Intravenous Bolus Administration in Spontaneously Hypertensive Rats

Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow at least one week of acclimatization before any experimental procedures.

Procedure:

  • Animal Restraint:

    • Gently restrain the rat using an appropriate method (e.g., a commercial rodent restrainer).

  • Vein Visualization:

    • The lateral tail vein is commonly used for intravenous injections. Warming the tail with a heat lamp or warm water can help dilate the vein.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle (bevel up) into the vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring:

    • Monitor the animal for any adverse reactions immediately following the injection and at regular intervals thereafter.

Protocol 3: Continuous Intra-arterial/Intravenous Infusion in Conscious SHR

This is an advanced surgical procedure that requires significant expertise.

Materials:

  • This compound dosing solution (prepared as in Protocol 1, ensuring long-term stability in the chosen vehicle)

  • Implantable infusion pump (e.g., osmotic minipump) or an external infusion pump with a swivel system to allow free movement.

  • Catheter tubing (material compatible with the vehicle and compound)

  • Surgical instruments

  • Anesthesia

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Surgically expose the femoral or carotid artery (for intra-arterial infusion) or the jugular vein (for intravenous infusion).

    • Insert the catheter and secure it in place.

    • Tunnel the external part of the catheter subcutaneously to the dorsal neck region and exteriorize it.

    • Connect the catheter to the infusion pump.

  • Post-operative Recovery:

    • Allow the animal to recover from surgery for at least 5-7 days before starting the infusion.

  • Infusion:

    • Initiate the continuous infusion of this compound at the desired dose rate (e.g., 0.01-5 mg/kg/day).[1]

    • House the animals individually in metabolic cages to allow for continuous monitoring and sample collection.

Protocol 4: Blood Pressure Measurement in Conscious SHR

Method 1: Tail-Cuff Plethysmography (Non-invasive)

  • Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Place the rat in the restrainer and attach the tail-cuff and pulse sensor.

  • Inflate and deflate the cuff multiple times to obtain a stable and consistent reading of systolic blood pressure.

Method 2: Radiotelemetry (Invasive - Gold Standard)

  • Surgically implant a telemetry transmitter with the catheter placed in the abdominal aorta.

  • Allow for a recovery period of at least one week.

  • Record blood pressure and heart rate continuously in conscious, freely moving rats in their home cages.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the SHR model.

G A Acclimatization of SHR (1-2 weeks) B Baseline Blood Pressure Measurement A->B C Randomization into Treatment Groups B->C E Drug Administration (e.g., IV bolus, continuous infusion) C->E D Preparation of this compound Formulation D->E F Blood Pressure Monitoring (e.g., tail-cuff, telemetry) E->F G Collection of Blood/Tissue Samples F->G H Data Analysis G->H I Evaluation of Efficacy and Safety H->I

Caption: Experimental workflow for in vivo studies of this compound.

Concluding Remarks

This compound is a promising therapeutic candidate with a unique triple-inhibitory mechanism of action. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate its pharmacological profile. Given the lack of publicly available, detailed formulation and pharmacokinetic data, it is imperative that researchers conduct preliminary in-house studies to establish optimal and stable formulations and to characterize the pharmacokinetic properties of this compound to ensure the rigor and reproducibility of their findings.

References

Application Notes and Protocols for CGS 35601 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of CGS 35601, a potent triple vasopeptidase inhibitor, in various animal models based on available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies.

Introduction to this compound

This compound is an experimental compound that simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE-1).[1][2] By targeting these three enzymes, this compound offers a multi-faceted approach to cardiovascular therapy. Its mechanism of action involves blocking the production of the vasoconstrictors angiotensin II and endothelin-1, while preventing the breakdown of vasodilators such as bradykinin and natriuretic peptides.[1][2][3][4] Preclinical studies have primarily focused on its antihypertensive effects in rat models of hypertension.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound and its orally active prodrug, CGS 37808, in rat models.

Table 1: this compound Dosage and Administration in Rat Models

Animal ModelAdministration RouteVehicleDosageStudy DurationObserved Effects
Spontaneously Hypertensive Rats (SHR)Continuous Intra-arterial InfusionSaline (0.9% NaCl)0.01, 0.1, 1, and 5 mg/kg/day5 days per doseDose-dependent reduction in mean arterial blood pressure (MABP).
Conscious RatsIntravenous InjectionNot explicitly stated (Saline is a common vehicle)10 mg/kg (single dose)AcuteInhibition of the pressor response to big endothelin-1.
Dahl Salt-Sensitive (DSS) RatsConstant Intra-arterial InfusionNot explicitly stated (Saline is a common vehicle)0.1, 1, and 5 mg/kg/day6 days per doseDose-dependent reduction in MABP.

Table 2: CGS 37808 (Oral Prodrug) Dosage and Administration in Rat Models

Animal ModelAdministration RouteVehicleDosageStudy DurationObserved Effects
Conscious RatsOral GavageNot explicitly stated10 mgEq/kg (single dose)AcuteBlockade of the big endothelin-1-induced pressor response.

Experimental Protocols

The following are detailed protocols for the administration of this compound based on the available literature and general best practices for rodent handling and substance administration.

Protocol 1: Continuous Intravenous Infusion in Rats

This protocol is adapted from studies conducted in Spontaneously Hypertensive Rats (SHR).

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Implantable osmotic minipumps or infusion pumps

  • Catheters for arterial or venous implantation

  • Surgical instruments for catheter implantation

  • Animal balance

  • Metabolic cages (optional, for monitoring)

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare a stock solution of this compound in sterile 0.9% saline. The concentration of the stock solution will depend on the desired dosage and the infusion rate of the pump.

    • For example, to deliver 5 mg/kg/day to a 300g rat using an osmotic minipump with a flow rate of 1 µL/hour (24 µL/day):

      • Daily dose = 5 mg/kg/day * 0.3 kg = 1.5 mg/day

      • Required concentration = 1.5 mg / 0.024 mL = 62.5 mg/mL

    • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Animal Preparation and Catheter Implantation:

    • Acclimatize rats to the laboratory conditions for at least one week prior to surgery.

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a catheter into the femoral artery or vein, or the carotid artery, for continuous infusion. The choice of vessel may depend on the specific experimental goals.

    • Exteriorize the catheter at the dorsal neck region.

  • Pump Implantation and Connection:

    • Prime the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

    • Implant the filled osmotic minipump subcutaneously in the dorsal region of the rat.

    • Connect the pump to the previously implanted catheter.

  • Post-Operative Care and Monitoring:

    • Provide appropriate post-operative analgesia and care.

    • House the animals individually in standard cages or metabolic cages.

    • Monitor the animals daily for any signs of distress, changes in food and water intake, and overall health.

    • If required, monitor physiological parameters such as blood pressure and heart rate continuously using telemetry or other suitable methods.

Protocol 2: Oral Gavage Administration of CGS 37808 (Prodrug) in Rats

This protocol provides a general guideline for the oral administration of the prodrug CGS 37808.

Materials:

  • CGS 37808

  • Appropriate vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of CGS 37808 Formulation:

    • Prepare a homogenous solution or suspension of CGS 37808 in the chosen vehicle at the desired concentration.

    • For a 10 mgEq/kg dose in a 300g rat with a gavage volume of 5 mL/kg:

      • Total dose = 10 mg/kg * 0.3 kg = 3 mg

      • Total volume = 5 mL/kg * 0.3 kg = 1.5 mL

      • Required concentration = 3 mg / 1.5 mL = 2 mg/mL

    • Ensure the formulation is well-mixed before each administration.

  • Animal Handling and Restraint:

    • Gently handle the rat to minimize stress.

    • Securely restrain the rat to prevent movement and ensure proper administration. One common method is to hold the rat firmly by the scruff of the neck, extending the head and neck slightly to straighten the esophagus.

  • Gavage Administration:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the CGS 37808 formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.

    • Return the animal to its home cage.

Visualization of Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its administration.

G cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Vasoactive Peptides cluster_effects Physiological Effects Angiotensinogen Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) Angiotensinogen->ACE Renin Big_Endothelin1 Big Endothelin-1 ECE1 Endothelin-Converting Enzyme-1 (ECE-1) Big_Endothelin1->ECE1 AngiotensinII Angiotensin II ACE->AngiotensinII Converts NEP Neutral Endopeptidase (NEP) Endothelin1 Endothelin-1 ECE1->Endothelin1 Converts Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Endothelin1->Vasoconstriction Bradykinin Bradykinin Bradykinin->NEP Degrades Vasodilation Vasodilation Bradykinin->Vasodilation CGS35601 This compound CGS35601->ACE CGS35601->NEP CGS35601->ECE1

Caption: Mechanism of action of this compound as a triple vasopeptidase inhibitor.

G start Start prep_compound Prepare this compound Formulation start->prep_compound animal_prep Animal Acclimatization & Baseline Measurements prep_compound->animal_prep admin_route Select Administration Route animal_prep->admin_route iv_infusion Continuous IV Infusion admin_route->iv_infusion Intravenous oral_gavage Oral Gavage (Prodrug) admin_route->oral_gavage Oral monitoring In-life Monitoring (e.g., Blood Pressure) iv_infusion->monitoring oral_gavage->monitoring data_collection Data & Sample Collection (Blood, Tissues) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

References

CGS 35601: Application Notes and Protocols for Intravenous Infusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1] By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors Angiotensin II (Ang II) and Endothelin-1 (ET-1), respectively.[1] Its inhibition of NEP prevents the breakdown of vasodilatory peptides such as Atrial Natriuretic Peptide (ANP), bradykinin, and adrenomedullin.[1] This triple-action mechanism makes this compound a subject of significant interest for the potential treatment of hypertension and other cardiovascular disorders.

These application notes provide a detailed overview of the in-vitro and in-vivo properties of this compound, along with a protocol for continuous intravenous infusion in conscious, unrestrained rat models of hypertension.

Data Presentation

In Vitro Enzyme Inhibition
EnzymeIC50 (nM)Reference
Angiotensin-Converting Enzyme (ACE)22[1]
Neutral Endopeptidase (NEP)2[1]
Endothelin-Converting Enzyme (ECE)55[1]
In Vivo Efficacy in Hypertensive Rat Models

Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day, continuous i.a. infusion)DurationMean Arterial Blood Pressure (MABP) ReductionReference
0.015 days-[1]
0.15 days-[1]
15 days-[1]
55 daysReduced from 156 ± 4 mmHg to 94 ± 5 mmHg[1]

Dahl Salt-Sensitive (DSS) Rats on High-Salt Diet

Dose (mg/kg/day, continuous i.a. infusion)DurationMABP Reduction (%)Reference
0.16 days3.2%[2]
16 days11.8%[2]
56 days14.1%[2]

Effects of a Single Intravenous Injection in Conscious Rats

Dose (mg/kg, i.v. injection)EffectTime PointReference
1082% suppression of big ET-1-induced pressor response30 minutes
1072% suppression of big ET-1-induced pressor response120 minutes
10170% increase in plasma ANP immunoreactivityUp to 4 hours
1074-94% inhibition of Ang I-induced pressor responseWithin 2 hours

Experimental Protocols

Continuous Intravenous Infusion in Conscious, Unrestrained Rats

This protocol is based on studies conducted in Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats.[1][3]

1. Animal Model and Surgical Preparation:

  • Species: Male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats.

  • Surgical Implantation: Prior to the study, animals should be instrumented with a catheter in the carotid artery for continuous blood pressure monitoring and drug infusion. The catheter is externalized at the back of the neck.

  • Recovery: Allow for a 7-day post-operative recovery and stabilization period. During this time, animals should be housed individually in metabolic cages.

2. This compound Solution Preparation:

  • Vehicle: Saline (0.9% NaCl).

  • Preparation: Dissolve this compound in saline to the desired concentrations for the target infusion rates. The solution should be sterile-filtered.

3. Infusion Protocol:

  • Apparatus: Use a precision infusion pump connected to the arterial catheter via a swivel system to allow the rat free movement.

  • Dosage Regimen:

    • Dose Escalation: Administer this compound via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day.

    • Duration per Dose: Each dose should be infused for 5 to 6 consecutive days.[1][3]

    • Infusion Rate: The infusion rate should be maintained at a constant low flow, for example, 250 µL/hr.[3]

  • Control Group: A control group of animals should receive a continuous infusion of the vehicle (saline) at the same rate.

  • Washout Period: Following the final dose, a 5-day washout period with vehicle infusion should be implemented to observe the return to baseline.[1][3]

4. Data Collection:

  • Hemodynamic Monitoring: Continuously monitor mean arterial blood pressure (MABP) and heart rate throughout the study.

  • Metabolic and Hematological Analysis: Daily blood and urine samples can be collected for biochemical and hematological analysis to assess safety and toxicity.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

CGS_35601_Mechanism cluster_inhibition This compound Inhibition cluster_vasoconstriction Vasoconstriction Pathway cluster_vasodilation Vasodilation Pathway This compound This compound ACE ACE This compound->ACE NEP NEP This compound->NEP ECE ECE This compound->ECE Ang_I Angiotensin I Ang_II Angiotensin II Ang_I->Ang_II ACE Big_ET1 Big Endothelin-1 ET1 Endothelin-1 Big_ET1->ET1 ECE Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction ET1->Vasoconstriction ANP Atrial Natriuretic Peptide (ANP) Degraded_Peptides Degraded Peptides ANP->Degraded_Peptides NEP Vasodilation Vasodilation ANP->Vasodilation Bradykinin Bradykinin Bradykinin->Degraded_Peptides NEP Bradykinin->Vasodilation

Caption: Mechanism of this compound as a triple vasopeptidase inhibitor.

Downstream Signaling of Inhibited Pathways

Downstream_Signaling cluster_ang_ii Angiotensin II Signaling (Blocked by this compound) cluster_et1 Endothelin-1 Signaling (Blocked by this compound) cluster_anp ANP Signaling (Potentiated by this compound) Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction_Ang Vasoconstriction, Cell Growth Ca_release->Vasoconstriction_Ang PKC->Vasoconstriction_Ang ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Gq_ET Gq Protein ETAR->Gq_ET PLC_ET Phospholipase C Gq_ET->PLC_ET IP3_ET IP3 PLC_ET->IP3_ET DAG_ET DAG PLC_ET->DAG_ET Ca_release_ET Ca2+ Release IP3_ET->Ca_release_ET PKC_ET Protein Kinase C DAG_ET->PKC_ET Vasoconstriction_ET Vasoconstriction, Proliferation Ca_release_ET->Vasoconstriction_ET PKC_ET->Vasoconstriction_ET ANP ANP NPR_A NPR-A Receptor ANP->NPR_A GC Guanylyl Cyclase NPR_A->GC cGMP cGMP GC->cGMP GTP PKG Protein Kinase G cGMP->PKG Vasodilation_ANP Vasodilation, Natriuresis PKG->Vasodilation_ANP

Caption: Downstream signaling pathways affected by this compound.

Experimental Workflow for In Vivo Infusion Study

Experimental_Workflow start Start: Hypertensive Rat Model (e.g., SHR, DSS) surgery Surgical Implantation of Arterial Catheter start->surgery recovery 7-Day Recovery and Stabilization Period surgery->recovery grouping Randomization into Control and Treatment Groups recovery->grouping infusion Continuous Intravenous Infusion (Dose Escalation: 0.01 to 5 mg/kg/day) (5-6 days per dose) grouping->infusion monitoring Daily Hemodynamic Monitoring (MABP, Heart Rate) infusion->monitoring sampling Daily Blood and Urine Collection infusion->sampling washout 5-Day Washout Period (Vehicle Infusion) infusion->washout After final dose analysis Data Analysis: Hemodynamics, Biochemistry, Hematology monitoring->analysis sampling->analysis washout->monitoring end End of Study analysis->end

Caption: Experimental workflow for a continuous infusion study of this compound.

References

CGS 35601: Application Notes on Solubility, Vehicle Preparation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent vasopeptidase inhibitor, acting as a single molecule to simultaneously inhibit three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This triple inhibitory action modulates critical signaling pathways that regulate blood pressure, vasoconstriction, and vasodilation. Understanding its solubility and proper vehicle preparation is paramount for accurate and reproducible experimental results in preclinical research. This document provides detailed application notes and protocols for the preparation and use of this compound, along with a visual representation of its mechanism of action.

This compound Solubility and Vehicle Preparation

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature, preclinical studies have successfully utilized saline as a vehicle for in vivo administration, particularly for intravenous and intra-arterial routes. The following protocols are based on these findings and general best practices for preparing sterile injectable solutions for animal research.

Solubility Data

Quantitative solubility data for this compound in various solvents is not consistently available in published literature. Researchers should determine the solubility for their specific experimental needs and solvent choices. Based on in vivo studies, this compound is soluble in physiological saline at concentrations suitable for administration to animal models.

Table 1: Qualitative Solubility of this compound

Solvent/VehicleSolubilityNotes
Saline (0.9% NaCl)SolubleSuitable for in vivo intravenous and intra-arterial administration.
DMSOLikely SolubleOften used for initial stock solution preparation of organic molecules.
EthanolLikely SolubleCan be used as a co-solvent with aqueous solutions.

Note: It is highly recommended to perform small-scale solubility tests before preparing a large batch of dosing solution.

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for In Vivo Administration

This protocol describes the preparation of a this compound solution in saline for intravenous or intra-arterial administration in animal models.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the total amount of this compound and the total volume of saline needed based on the desired final concentration and the number of animals to be dosed.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean, draft-free environment.

  • Dissolution:

    • Aseptically transfer the weighed this compound powder into a sterile vial.

    • Add a small amount of sterile saline to the vial.

    • Vortex the vial vigorously to aid dissolution.

    • If the compound does not readily dissolve, brief sonication in a water bath may be applied. Avoid excessive heating.

    • Gradually add the remaining sterile saline to reach the final desired volume.

  • Sterilization:

    • Once the this compound is completely dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial. This step ensures the removal of any potential microbial contamination.

  • Storage and Stability:

    • Store the prepared this compound solution at 2-8°C for short-term use.

    • For long-term storage, it is recommended to prepare fresh solutions before each experiment. The stability of this compound in saline over extended periods has not been widely reported; therefore, using freshly prepared solutions minimizes the risk of degradation.

    • Visually inspect the solution for any precipitation or discoloration before each use. Discard the solution if any changes are observed.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

For in vitro experiments or to facilitate dilution into aqueous buffers, a concentrated stock solution in dimethyl sulfoxide (DMSO) can be prepared.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by inhibiting three key metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in blood pressure.

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin. Inhibition of NEP by this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.

  • Endothelin-Converting Enzyme (ECE): ECE is involved in the synthesis of endothelin-1, a powerful vasoconstrictor. By inhibiting ECE, this compound reduces the levels of endothelin-1, further contributing to its vasodilatory effects.

The simultaneous inhibition of these three enzymes results in a multifaceted approach to lowering blood pressure and improving cardiovascular function.

CGS35601_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Big_Endothelin_1 Big Endothelin-1 Endothelin_1 Endothelin-1 Big_Endothelin_1->Endothelin_1 Endothelin_1->Vasoconstriction Pro_ANP_BNP Pro-ANP/BNP ANP_BNP ANP/BNP (Active) Pro_ANP_BNP->ANP_BNP Inactive_Peptides Inactive Peptides ANP_BNP->Inactive_Peptides Vasodilation Vasodilation ANP_BNP->Vasodilation Bradykinin_Active Bradykinin (Active) Bradykinin_Active->Inactive_Peptides Bradykinin_Active->Vasodilation ACE ACE ACE->Angiotensin_I catalyzes ECE ECE ECE->Big_Endothelin_1 catalyzes NEP NEP NEP->ANP_BNP degrades NEP->Bradykinin_Active degrades CGS35601 This compound CGS35601->ACE CGS35601->ECE CGS35601->NEP

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting an in vivo experiment with this compound.

CGS35601_Experimental_Workflow Prep Prepare this compound Solution (e.g., in Saline) Dosing Administer this compound or Vehicle (e.g., IV, IA) Prep->Dosing Animal_Prep Animal Acclimation and Baseline Measurement Animal_Prep->Dosing Monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) Dosing->Monitoring Data_Collection Collect Samples (Blood, Tissue) Monitoring->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: General in vivo experimental workflow.

Conclusion

This compound is a valuable research tool for investigating the complex interplay of the renin-angiotensin, natriuretic peptide, and endothelin systems in cardiovascular physiology and pathophysiology. While detailed quantitative solubility data is limited, the protocols provided herein offer a solid foundation for the preparation of this compound for experimental use. Adherence to sterile techniques and careful solution preparation are critical for obtaining reliable and meaningful results. The provided diagrams offer a clear visualization of the compound's mechanism of action and a general experimental workflow.

CGS 35601: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 35601 is a potent, triple-action vasopeptidase inhibitor targeting Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1). This document provides comprehensive application notes and detailed protocols for researchers interested in utilizing this compound for in vitro and in vivo studies. Due to its limited commercial availability, this guide also offers information on acquiring the compound through custom synthesis.

Introduction to this compound

This compound is a single molecule capable of simultaneously inhibiting three key enzymes in cardiovascular regulation.[1][2] By blocking ACE and ECE-1, it prevents the formation of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[2] Concurrently, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] This unique triple-inhibitor profile makes this compound a valuable tool for investigating cardiovascular and renal physiology and pathology.

Chemical Properties:

PropertyValue
CAS Number 849066-09-7
Molecular Formula C23H31N3O4S
Molecular Weight 461.58 g/mol

Acquiring this compound for Research

Workflow for Acquiring this compound:

G start Identify Need for this compound search_suppliers Search Commercial Suppliers start->search_suppliers no_availability Determine Unavailability search_suppliers->no_availability custom_synthesis Identify Custom Synthesis Providers no_availability->custom_synthesis request_quote Request Quotations (Provide CAS & Structure) custom_synthesis->request_quote select_provider Select Provider and Initiate Synthesis request_quote->select_provider receive_compound Receive this compound and Certificate of Analysis select_provider->receive_compound G start Prepare Reagents (Buffer, Enzyme, Substrate, this compound) plate_setup Add Buffer, Enzyme, and this compound to Microplate Wells start->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Initiate Reaction by Adding Fluorogenic Substrate pre_incubation->add_substrate kinetic_read Measure Fluorescence Kinetically at 37°C add_substrate->kinetic_read data_analysis Calculate Reaction Velocity and Percent Inhibition kinetic_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Application Notes and Protocols for CGS 35601 Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent, triple-action vasopeptidase inhibitor, concurrently targeting three key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] By inhibiting ACE and ECE-1, this compound blocks the synthesis of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[3] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin.[3] This multi-targeted approach makes this compound and its orally active prodrug, CGS 37808, promising candidates for the treatment of cardiovascular and renal diseases.[1]

These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound and other compounds against ACE, NEP, and ECE-1.

Quantitative Data Summary

The inhibitory potency of this compound against each target enzyme is summarized by its half-maximal inhibitory concentration (IC50).

EnzymeIC50 (nM)Reference
Angiotensin-Converting Enzyme (ACE)22[1][3]
Neutral Endopeptidase (NEP) 24.112[1][3]
Endothelin-Converting Enzyme-1 (ECE-1)55[1][3]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathways modulated by this compound.

G cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathway cluster_inhibitor Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Big Endothelin-1 Big Endothelin-1 Endothelin-1 Endothelin-1 Big Endothelin-1->Endothelin-1 ECE-1 Endothelin-1->Vasoconstriction Atrial Natriuretic Peptide (ANP) Atrial Natriuretic Peptide (ANP) Vasodilation Vasodilation Atrial Natriuretic Peptide (ANP)->Vasodilation Inactive Fragments Inactive Fragments Atrial Natriuretic Peptide (ANP)->Inactive Fragments NEP Bradykinin Bradykinin Bradykinin->Vasodilation Inactive Fragments_brady Inactive Fragments_brady Bradykinin->Inactive Fragments_brady NEP This compound This compound This compound->Angiotensin I This compound->Big Endothelin-1 This compound->Atrial Natriuretic Peptide (ANP)

Caption: Mechanism of action of this compound.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against ACE using the substrate Hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • Potassium Phosphate Buffer (e.g., 40 µmol, pH 8.3)

  • Sodium Chloride (NaCl)

  • Trichloro-triazine (TT) in dioxane (3% w/v)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mU/mL solution of ACE in potassium phosphate buffer.

    • Prepare a 0.3% solution of HHL in a mixture of potassium phosphate buffer and 300 µM NaCl, adjusted to pH 8.3.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Protocol:

    • Add 20 µL of ACE solution to each well of a microplate.

    • Add 40 µL of either this compound dilution or vehicle control to the wells.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the HHL solution to each well.

    • Incubate the plate at 37°C for 45 minutes.

    • Stop the reaction by adding a solution to halt enzyme activity (specifics may vary by kit or method, often an acidic solution).

    • Add 360 µL of TT in dioxane solution and 720 µL of 0.2 M phosphate buffer (pH 8.3) to develop a colorimetric signal.

    • Centrifuge the plate at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 382 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow:

G reagent_prep Reagent Preparation (ACE, HHL, this compound) pre_incubation Pre-incubation: 20 µL ACE + 40 µL this compound/Control (37°C, 5 min) reagent_prep->pre_incubation reaction_init Reaction Initiation: Add 100 µL HHL pre_incubation->reaction_init incubation Incubation (37°C, 45 min) reaction_init->incubation reaction_stop Reaction Stoppage incubation->reaction_stop color_dev Color Development: Add TT in dioxane and buffer reaction_stop->color_dev centrifugation Centrifugation (10,000 x g, 10 min) color_dev->centrifugation measurement Absorbance Measurement (382 nm) centrifugation->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis

Caption: Workflow for the ACE Inhibition Assay.

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for determining the inhibitory activity of this compound against NEP using a synthetic peptide substrate.

Materials:

  • Recombinant Human Neutral Endopeptidase (NEP)

  • Fluorogenic NEP substrate (e.g., MCA-based peptide)

  • This compound

  • Assay Buffer (specific composition may vary, typically a Tris or HEPES based buffer at neutral pH)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of NEP in assay buffer.

    • Prepare a stock solution of the fluorogenic NEP substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in a suitable solvent and create a dilution series in assay buffer.

  • Assay Protocol:

    • Add a defined volume of NEP solution to each well of the black microplate.

    • Add the this compound dilutions or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic NEP substrate to each well.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Calculate the percentage of NEP inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow:

G reagent_prep Reagent Preparation (NEP, Substrate, this compound) pre_incubation Pre-incubation: NEP + this compound/Control (37°C, 10-15 min) reagent_prep->pre_incubation reaction_init Reaction Initiation: Add Fluorogenic Substrate pre_incubation->reaction_init kinetic_measurement Kinetic Fluorescence Measurement (Ex/Em ~330/430 nm, 30-60 min) reaction_init->kinetic_measurement data_analysis Data Analysis (Reaction rate, IC50 determination) kinetic_measurement->data_analysis

Caption: Workflow for the NEP Inhibition Assay.

Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to measure the inhibitory effect of this compound on ECE-1 activity.

Materials:

  • Recombinant Human Endothelin-Converting Enzyme-1 (ECE-1)

  • Fluorogenic ECE-1 substrate

  • This compound

  • ECE-1 Assay Buffer

  • 96-well white or black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute ECE-1 enzyme in ECE-1 assay buffer.

    • Prepare a stock solution of the fluorogenic ECE-1 substrate.

    • Prepare a stock solution of this compound and create a dilution series in the assay buffer.

  • Assay Protocol:

    • Add the ECE-1 enzyme solution to the wells of the microplate.

    • Add the this compound dilutions or vehicle control.

    • Optionally, include a known ECE-1 inhibitor as a positive control.

    • Incubate the plate at 37°C for 20 minutes, protected from light.

    • Initiate the reaction by adding the diluted ECE-1 substrate to all wells except for the standards.

    • Measure the fluorescence intensity in kinetic mode for 30-40 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the kinetic read.

    • Determine the percentage of ECE-1 inhibition for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and perform a non-linear regression to find the IC50 value.

Experimental Workflow:

G reagent_prep Reagent Preparation (ECE-1, Substrate, this compound) incubation Incubation: ECE-1 + this compound/Control (37°C, 20 min, protected from light) reagent_prep->incubation reaction_init Reaction Initiation: Add Fluorogenic Substrate incubation->reaction_init kinetic_measurement Kinetic Fluorescence Measurement (Ex/Em ~320/420 nm, 30-40 min) reaction_init->kinetic_measurement data_analysis Data Analysis (Reaction rate, IC50 determination) kinetic_measurement->data_analysis

Caption: Workflow for the ECE-1 Inhibition Assay.

References

Measuring the Activity of CGS 35601 in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent vasopeptidase inhibitor that simultaneously targets three key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1][2][3] This triple inhibitory action makes this compound a subject of significant interest in the research and development of treatments for cardiovascular diseases, such as hypertension and heart failure.[1] By blocking ACE and ECE, this compound prevents the production of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[1] Concurrently, its inhibition of NEP protects vasodilatory peptides like bradykinin and natriuretic peptides from degradation.[1]

These application notes provide a comprehensive overview and detailed protocols for measuring the activity of this compound in plasma, a critical step in preclinical and clinical evaluation. The methodologies described herein focus on robust and sensitive fluorometric assays for determining the inhibitory effect of this compound on plasma ACE, NEP, and ECE.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action.

Data Presentation

The inhibitory activity of this compound has been characterized both in vitro against purified enzymes and in vivo through the measurement of physiological responses following its administration.

In Vitro Inhibitory Activity of this compound
Enzyme TargetIC50 (nM)
Neutral Endopeptidase (NEP)2
Angiotensin-Converting Enzyme (ACE)22
Endothelin-Converting Enzyme (ECE)55
Data sourced from references[1][2].
In Vivo Functional Inhibition in Conscious Rats

The following table summarizes the functional inhibitory effects observed in conscious rats, demonstrating the potent in vivo activity of this compound and its orally active prodrug, CGS 37808.

CompoundDose & RouteTarget PathwayMeasured EffectTime Frame
This compound 10 mg/kg, IVACE74-94% inhibition of angiotensin I-induced pressor responseWithin 2 hours
10 mg/kg, IVECE82% and 72% suppression of big endothelin-1-induced pressor responseAt 30 and 120 minutes
10 mg/kg, IVNEP170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivityUp to 4 hours
CGS 37808 (prodrug) 10 mgEq/kg, OralACEAverage 49% inhibition of angiotensin I-induced pressor responseWithin 4 hours
10 mgEq/kg, OralECE71% and 67% suppression of big endothelin-1-induced pressor responseAt 30 and 120 minutes
10 mgEq/kg, OralNEP103% increase in plasma ANP immunoreactivityUp to 4 hours
Data sourced from reference[2].

Experimental Workflow for Measuring this compound Activity in Plasma

Experimental Workflow cluster_sample_prep Sample Preparation cluster_assay_prep Assay Preparation cluster_incubation Enzymatic Reaction cluster_detection Data Acquisition & Analysis BloodCollection 1. Blood Collection (e.g., into EDTA tubes) Centrifugation 2. Centrifugation (e.g., 1500 x g for 15 min at 4°C) BloodCollection->Centrifugation PlasmaIsolation 3. Plasma Isolation Centrifugation->PlasmaIsolation Storage 4. Storage at -80°C PlasmaIsolation->Storage ThawSamples 5. Thaw Plasma and this compound Storage->ThawSamples PrepareReagents 6. Prepare Assay Buffers and Substrates ThawSamples->PrepareReagents PlateSetup 7. Set up 96-well plate (Controls, Standards, Samples) PrepareReagents->PlateSetup Preincubation 8. Pre-incubate Plasma with this compound PlateSetup->Preincubation AddSubstrate 9. Initiate Reaction with Fluorogenic Substrate Preincubation->AddSubstrate Incubation 10. Incubate at 37°C AddSubstrate->Incubation FluorescenceReading 11. Measure Fluorescence (Kinetic or Endpoint) Incubation->FluorescenceReading DataAnalysis 12. Calculate % Inhibition FluorescenceReading->DataAnalysis

References

Application Notes and Protocols for CGS 35601 in the Dahl Salt-Sensitive Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of CGS 35601, a potent triple vasopeptidase inhibitor, in the Dahl salt-sensitive (DSS) rat model of hypertension. The DSS rat is a well-established genetic model that develops hypertension and renal damage when placed on a high-salt diet, mimicking key aspects of salt-sensitive hypertension in humans. This compound simultaneously inhibits three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE-1). This triple inhibition offers a multi-faceted approach to reducing blood pressure by decreasing the production of potent vasoconstrictors (Angiotensin II and Endothelin-1) and increasing the bioavailability of vasodilatory peptides.

Data Presentation

The primary study investigating this compound in the DSS rat model demonstrated a dose-dependent reduction in mean arterial blood pressure (MABP)[1]. While the full quantitative data with statistical analysis is not available in the public domain, the study's findings are summarized below.

Table 1: Summary of Mean Arterial Blood Pressure (MABP) in Dahl Salt-Sensitive Rats on a High-Salt Diet Treated with this compound
Treatment GroupDose (mg/kg/day)Route of AdministrationDurationReported Effect on MABP
Vehicle ControlN/AConstant Intra-arterial Infusion18 daysSustained Hypertension
This compound0.1Constant Intra-arterial Infusion6 daysInitial reduction
This compound1Constant Intra-arterial Infusion6 daysFurther reduction
This compound5Constant Intra-arterial Infusion6 daysSignificant reduction towards baseline

Note: The specific MABP values (mmHg) and statistical significance were not available in the reviewed literature. The reported outcome was a dose-dependent decrease in MABP[1].

Signaling Pathways

This compound's antihypertensive effect stems from its simultaneous inhibition of three key enzymes in distinct but interconnected signaling pathways that regulate vascular tone and blood pressure.

Angiotensin-Converting Enzyme (ACE) Inhibition

dot

ACE_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  (Kidney) Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII  (Lungs, Endothelium) ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Sodium/Water Retention AT1R->Vasoconstriction CGS35601 This compound CGS35601->ACE Inhibits NEP_Pathway ANP_BNP ANP, BNP, Bradykinin (Vasodilatory Peptides) Inactive Inactive Fragments ANP_BNP->Inactive Degradation Vasodilation Vasodilation Natriuresis ANP_BNP->Vasodilation NEP NEP NEP->Inactive CGS35601 This compound CGS35601->NEP Inhibits ECE_Pathway Big_ET1 Big Endothelin-1 ET1 Endothelin-1 Big_ET1->ET1 ECE1 ECE-1 ECE1->ET1 ETAR ETA Receptor ET1->ETAR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction CGS35601 This compound CGS35601->ECE1 Inhibits Experimental_Workflow cluster_treatment Dose-Escalation Treatment (Continuous Intra-arterial Infusion) start Start: Male Dahl SS Rats diet High-Salt Diet (8% NaCl) for 6 Weeks start->diet surgery Carotid Artery Catheterization diet->surgery recovery 7-Day Recovery and Stabilization surgery->recovery dose1 This compound: 0.1 mg/kg/day (6 Days) recovery->dose1 dose2 This compound: 1 mg/kg/day (6 Days) dose1->dose2 dose3 This compound: 5 mg/kg/day (6 Days) dose2->dose3 washout 5-Day Washout Period (Vehicle Infusion) dose3->washout endpoint Endpoint: Hemodynamic, Hematological, and Biochemical Profiling washout->endpoint

References

Application Notes and Protocols for CGS 35601 in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent, triple vasopeptidase inhibitor that simultaneously targets three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] This triple inhibition offers a multi-faceted approach to lowering blood pressure by both reducing the production of potent vasoconstrictors and enhancing the effects of endogenous vasodilators. The spontaneously hypertensive rat (SHR) is a widely used and well-characterized preclinical model of human essential hypertension, making it an ideal model for evaluating the antihypertensive efficacy of compounds like this compound.[2]

These application notes provide a comprehensive overview of the use of this compound in SHR models, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of its effects on cardiovascular parameters.

Mechanism of Action

This compound exerts its antihypertensive effect through the simultaneous inhibition of ACE, NEP, and ECE-1, with IC50 values of 22 nM, 2 nM, and 55 nM, respectively.[1][3]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of Angiotensin I to the powerful vasoconstrictor Angiotensin II. This leads to reduced arterial vasoconstriction and lower blood pressure.[2]

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several endogenous vasodilatory peptides, including bradykinin and natriuretic peptides. By inhibiting NEP, this compound increases the circulating levels of these vasodilators, promoting vasorelaxation and a further reduction in blood pressure.[2]

  • Endothelin-Converting Enzyme-1 (ECE-1) Inhibition: ECE-1 is crucial for the synthesis of Endothelin-1, one of the most potent known vasoconstrictors. Inhibition of ECE-1 by this compound reduces the levels of Endothelin-1, contributing to its overall antihypertensive effect.[2]

The synergistic action of inhibiting these three enzymes results in a significant and dose-dependent reduction in blood pressure.

cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways cluster_inhibitor Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BigEndothelin1 Big Endothelin-1 Endothelin1 Endothelin-1 BigEndothelin1->Endothelin1 ECE-1 Endothelin1->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments NEP Vasodilation Vasodilation Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides NatriureticPeptides->InactiveFragments NEP NatriureticPeptides->Vasodilation CGS35601 This compound CGS35601->AngiotensinI Inhibits ACE CGS35601->BigEndothelin1 Inhibits ECE-1 CGS35601->Bradykinin Inhibits NEP CGS35601->NatriureticPeptides Inhibits NEP

Signaling pathway of this compound action.

Data Presentation

Chronic administration of this compound to spontaneously hypertensive rats results in a significant and dose-dependent reduction in mean arterial blood pressure (MABP).

Treatment GroupDose (mg/kg/day)Mean Arterial Blood Pressure (mmHg) ± SEM
Vehicle (Saline)0156 ± 4
This compound0.01Data not available
This compound0.1Data not available
This compound1Data not available
This compound594 ± 5

Note: The primary study by Daull et al. (2008) states a dose-dependent reduction but only provides specific MABP values for the vehicle and the highest dose group.[1]

At the tested doses, this compound did not significantly affect heart rate, metabolic profiles, electrolytic balance, or hematological parameters, suggesting a favorable safety profile in this preclinical model.[1]

ParameterVehicleThis compound (up to 5 mg/kg/day)
Heart Rate (bpm)UnaffectedUnaffected
GrowthNormalNormal
DiuresisNormalNormal
Renal ActivityNormalNormal
Hepatic ToxicityNone ObservedNone Observed
Liver ToxicityNone ObservedNone Observed

Experimental Protocols

The following protocols are based on methodologies reported for the evaluation of this compound in conscious, unrestrained spontaneously hypertensive rats.[1]

Animal Model
  • Species: Spontaneously Hypertensive Rat (SHR), male

  • Age: 16-20 weeks

  • Housing: Individually housed in metabolic cages to allow for daily assessment of food and water intake, and urine output.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to any surgical procedures.

Surgical Implantation of Arterial Catheter

This procedure allows for direct and continuous measurement of arterial blood pressure and for the intra-arterial infusion of this compound.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Site Preparation: Shave and sterilize the surgical area (e.g., the ventral neck for carotid artery cannulation or the inguinal region for femoral artery cannulation).

  • Catheterization:

    • Make a small incision and carefully dissect the underlying tissue to expose the carotid or femoral artery.

    • Place ligatures loosely around the artery, one proximal and one distal.

    • Tighten the distal ligature to occlude blood flow.

    • Make a small incision in the artery and insert a saline-filled catheter.

    • Secure the catheter in place with the proximal ligature.

    • Tunnel the catheter subcutaneously to exit at the back of the neck.

    • Close the incision with sutures.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for a stabilization period of 7 days before starting the experiment.

Preparation and Administration of this compound
  • Formulation: For intra-arterial infusion, this compound can be dissolved in a sterile saline solution. If solubility is an issue, a formulation such as DMSO:Tween 80:Saline (10:5:85) can be tested.

  • Administration:

    • Connect the externalized arterial catheter to a swivel system to allow the rat free movement within the cage.

    • Connect the swivel to a syringe pump for continuous intra-arterial infusion.

    • Infuse the vehicle (saline) or this compound solution at a constant rate.

Experimental Design and Dosing Regimen
  • Groups:

    • Group 1: Vehicle control (saline infusion)

    • Group 2: this compound treatment

  • Dosing: Administer this compound in escalating doses:

    • 0.01 mg/kg/day for 5 consecutive days

    • 0.1 mg/kg/day for 5 consecutive days

    • 1 mg/kg/day for 5 consecutive days

    • 5 mg/kg/day for 5 consecutive days

  • Washout Period: Following the final dose, a 5-day washout period is recommended to observe the return of blood pressure to baseline levels.[1]

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring Acclimation Acclimation of SHR (1 week) Surgery Arterial Catheter Implantation Acclimation->Surgery Recovery Post-operative Recovery (7 days) Surgery->Recovery Dose1 This compound 0.01 mg/kg/day (5 days) Recovery->Dose1 Dose2 This compound 0.1 mg/kg/day (5 days) Dose1->Dose2 Monitoring Daily Monitoring: - Mean Arterial Blood Pressure - Heart Rate - Blood Sampling - Metabolic Parameters Dose1->Monitoring Dose3 This compound 1 mg/kg/day (5 days) Dose2->Dose3 Dose2->Monitoring Dose4 This compound 5 mg/kg/day (5 days) Dose3->Dose4 Dose3->Monitoring Washout Washout Period (5 days) Dose4->Washout Dose4->Monitoring Washout->Monitoring

Experimental workflow for this compound administration in SHR.
Blood Pressure Measurement

  • Transducer and Recording System:

    • Connect the arterial catheter to a pressure transducer.

    • Calibrate the transducer according to the manufacturer's instructions.

    • Connect the transducer to a data acquisition system to continuously record the arterial pressure waveform.

  • Data Analysis:

    • Calculate the mean arterial blood pressure (MABP) from the recorded pressure waveform.

    • Average the MABP over a defined period each day to obtain a daily value for each animal.

Blood Sampling and Analysis
  • Collection: Collect blood samples from the arterial catheter at baseline and at the end of each dosing period.

  • Hematology: Analyze whole blood for a complete blood count (CBC), including red blood cell count, white blood cell count, hemoglobin, hematocrit, and platelet count.

  • Biochemistry: Analyze plasma or serum for key biochemical markers of liver and kidney function, such as:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Blood urea nitrogen (BUN)

    • Creatinine

    • Electrolytes (sodium, potassium, chloride)

Conclusion

This compound is a potent antihypertensive agent in the spontaneously hypertensive rat model, demonstrating a clear dose-dependent reduction in mean arterial blood pressure. Its triple inhibitory action on ACE, NEP, and ECE-1 provides a comprehensive mechanism for modulating vascular tone. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and safety of this compound and similar vasopeptidase inhibitors in a preclinical setting. The favorable safety profile observed in SHRs suggests that this class of drugs holds promise for the treatment of hypertension and other cardiovascular diseases.[1]

References

Application Notes and Protocols for CGS 35601 in the Study of Renal Complications of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent triple inhibitor of Angiotensin-Converting Enzyme (ACE), Neprilysin (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2] This multimodal mechanism of action makes it a compelling candidate for investigating and potentially treating the complex pathophysiology of diabetic nephropathy, a leading cause of end-stage renal disease.[3] By simultaneously targeting three key enzymatic pathways involved in vasoconstriction, sodium and water retention, and inflammation, this compound offers a unique tool to explore the intricate signaling cascades that drive the progression of renal damage in diabetes.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical studies of diabetic renal complications, including detailed experimental protocols and a summary of expected quantitative outcomes based on studies of similar vasopeptidase inhibitors.

Mechanism of Action in Diabetic Nephropathy

This compound exerts its effects through the simultaneous inhibition of three key enzymes:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, thereby lessening the hemodynamic stress on the glomeruli.

  • Neprilysin (NEP): NEP is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the bioavailability of these peptides, promoting vasodilation, natriuresis, and diuresis, which collectively reduce blood pressure and fluid overload.[4][5]

  • Endothelin-Converting Enzyme-1 (ECE-1): ECE-1 is crucial for the synthesis of endothelin-1 (ET-1), a powerful vasoconstrictor and pro-inflammatory molecule implicated in the pathogenesis of renal disease.[6][7] Inhibition of ECE-1 by this compound reduces the levels of ET-1, mitigating its detrimental effects on the renal vasculature and parenchyma.

The combined inhibition of these three enzymes is hypothesized to provide synergistic protection against the progression of diabetic nephropathy by addressing both the hemodynamic and inflammatory components of the disease.

Quantitative Data Summary

While specific data for this compound in diabetic nephropathy models is limited in publicly available literature, the following table summarizes the expected outcomes based on studies of dual ACE/NEP inhibitors (e.g., omapatrilat) in animal models of diabetes and hypertension. These data provide a benchmark for designing and evaluating experiments with this compound.

ParameterDiabetic Control (Vehicle)Dual ACE/NEP Inhibitor TreatedPercent ChangeReference
Urinary Albumin Excretion (mg/24h) 519 (342 to 789)389 (257 to 589)↓ 25%[8]
Systolic Blood Pressure (mmHg) 131 (± 3)123 (± 4)↓ 6%[8]
Diastolic Blood Pressure (mmHg) 74 (± 1)70 (± 2)↓ 5%[8]
Glomerular Filtration Rate (mL/min/1.73 m²) 65 (± 5)65 (± 5)No significant change[8]
Renal Blood Flow (mL/min) Lower (Specific values vary)Significantly Increased↑ (Specific values vary)[9]
Renal Vascular Resistance Higher (Specific values vary)Significantly Decreased↓ (Specific values vary)[9]

Experimental Protocols

Induction of Diabetic Nephropathy in Rats

This protocol describes the induction of type 1 diabetes and subsequent nephropathy in rats using streptozotocin (STZ), a widely used and validated method.[1][2]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • Metabolic cages for urine collection

Procedure:

  • Fast the rats for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use. A typical dose is 45-65 mg/kg body weight.[10]

  • Administer the STZ solution via a single intraperitoneal (i.p.) injection.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24 hours after STZ injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.[8]

  • Maintain the diabetic rats for 4-8 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.

Measurement of Urinary Albumin and Creatinine

This protocol outlines the collection and analysis of urine to assess albuminuria, a key indicator of diabetic kidney damage.

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Rat albumin ELISA kit

  • Creatinine assay kit

  • Spectrophotometer

Procedure:

  • House individual rats in metabolic cages for 24-hour urine collection. Provide free access to food and water.

  • Collect the 24-hour urine sample and measure the total volume.

  • Centrifuge the urine at 1,500 x g for 10 minutes to remove particulate matter.

  • Store the supernatant at -80°C until analysis.

  • Determine the urinary albumin concentration using a commercially available rat albumin ELISA kit according to the manufacturer's instructions.

  • Measure the urinary creatinine concentration using a creatinine assay kit.

  • Calculate the urinary albumin excretion rate (UAER) in mg/24 hours and the albumin-to-creatinine ratio (ACR) in mg/g.

Assessment of Glomerular Filtration Rate (GFR)

GFR is a critical measure of kidney function. This protocol describes the measurement of creatinine clearance as an estimate of GFR.

Materials:

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Serum and urine samples from the same 24-hour period

  • Creatinine assay kit

Procedure:

  • At the end of the 24-hour urine collection period, collect a blood sample from the tail vein or via cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Measure the creatinine concentration in both the serum and the 24-hour urine sample using a creatinine assay kit.

  • Calculate the creatinine clearance using the following formula:

    • Creatinine Clearance (mL/min) = (Urine Creatinine Concentration × Urine Flow Rate) / Serum Creatinine Concentration

    • Urine Flow Rate (mL/min) = Total 24-hour urine volume (mL) / 1440 (minutes)

Histological Analysis of Renal Tissue

Histological examination of the kidney provides crucial information on the structural changes associated with diabetic nephropathy.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Light microscope

Procedure:

  • At the end of the study, euthanize the rats and perfuse the kidneys with cold saline followed by 10% neutral buffered formalin.

  • Excise the kidneys, remove the capsule, and fix them in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 3-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with:

    • H&E: For general morphology and assessment of cellular infiltration and tubular damage.

    • PAS: To visualize the glomerular basement membrane and mesangial matrix expansion.[9][11]

    • Masson's trichrome: To assess the degree of interstitial fibrosis.[11]

  • Dehydrate, clear, and mount the stained sections.

  • Examine the slides under a light microscope and score the pathological changes (e.g., glomerulosclerosis, tubular atrophy, interstitial fibrosis) using a semi-quantitative scoring system.

Visualizations

G Experimental Workflow for Studying this compound in Diabetic Nephropathy cluster_induction Diabetes Induction cluster_development Nephropathy Development cluster_treatment Treatment Phase cluster_assessment Assessment of Renal Complications cluster_analysis Data Analysis Induction Induce Diabetes in Rats (STZ Injection) Confirmation Confirm Hyperglycemia (Blood Glucose >250 mg/dL) Induction->Confirmation Development Allow Nephropathy to Develop (4-8 weeks) Confirmation->Development Treatment_Group Treat with this compound Development->Treatment_Group Control_Group Treat with Vehicle Development->Control_Group Urine_Collection 24h Urine Collection (Metabolic Cages) Treatment_Group->Urine_Collection Tissue_Harvest Kidney Tissue Harvest Control_Group->Urine_Collection Blood_Sample Blood Sampling Urine_Collection->Blood_Sample Albuminuria_Analysis Measure Albuminuria (ELISA) Urine_Collection->Albuminuria_Analysis Blood_Sample->Tissue_Harvest GFR_Analysis Estimate GFR (Creatinine Clearance) Blood_Sample->GFR_Analysis Histo_Analysis Histological Examination (H&E, PAS, Trichrome) Tissue_Harvest->Histo_Analysis

Experimental Workflow

G Signaling Pathways Modulated by this compound in Diabetic Nephropathy cluster_ras Renin-Angiotensin System cluster_natriuretic Natriuretic Peptide System cluster_endothelin Endothelin System cluster_effects Pathophysiological Effects cluster_outcome Renal Outcome Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Inflammation_Fibrosis Inflammation & Fibrosis AngII->Inflammation_Fibrosis Sodium_Retention Sodium & Water Retention AngII->Sodium_Retention ACE ACE CGS35601_ACE This compound CGS35601_ACE->ACE Inhibits CGS35601_NEP This compound Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Peptides Inactive Fragments Natriuretic_Peptides->Inactive_Peptides NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis NEP NEP CGS35601_NEP->NEP Inhibits CGS35601_ECE1 This compound Big_ET1 Big Endothelin-1 ET1 Endothelin-1 Big_ET1->ET1 ECE-1 ET1->Vasoconstriction ET1->Inflammation_Fibrosis ECE1 ECE-1 CGS35601_ECE1->ECE1 Inhibits Renal_Damage Renal Damage Vasoconstriction->Renal_Damage Inflammation_Fibrosis->Renal_Damage Sodium_Retention->Renal_Damage Renal_Protection Renal Protection Vasodilation->Renal_Protection Natriuresis->Renal_Protection

Signaling Pathways

References

Application Notes and Protocols for Long-Term Administration of CGS 35601 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent triple vasopeptidase inhibitor, targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).[1][2][3][4] This multimodal mechanism of action makes it a compound of interest for cardiovascular and renal research. By simultaneously inhibiting the production of the vasoconstrictors angiotensin II and endothelin-1 while preventing the degradation of vasodilatory peptides like bradykinin and natriuretic peptides, this compound exhibits significant antihypertensive effects.[2] These application notes provide a comprehensive overview of the long-term administration of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme TargetIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme-1 (ECE-1)55

Source: Data compiled from multiple preclinical studies.[1][2][3][4]

Table 2: Effects of Chronic this compound Administration on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg/day, continuous i.a. infusion)DurationBaseline MABP (mmHg)MABP after Treatment (mmHg)Percent Reduction in MABP
0.015 days156 ± 4Not specifiedNot specified
0.15 days156 ± 4Not specifiedNot specified
15 days156 ± 4Not specifiedNot specified
55 days156 ± 494 ± 5~40%

Source: Data from a 20-day study with escalating doses.[1][4] Note: MABP reduction was dose-dependent.

Table 3: Safety Profile of Long-Term this compound Administration in Rodents
ParameterObservation
Heart RateUnaffected
Metabolic ProfileUnaffected
Electrolytic ProfileUnaffected
Hematological ProfileUnaffected
Growth and Body WeightUnaffected
DiuresisUnaffected
Renal ActivityUnaffected
Hepatic ToxicityNo evidence observed
Liver ToxicityNo evidence observed

Source: Findings from a 20-day continuous infusion study in Spontaneously Hypertensive Rats.[1][4]

Experimental Protocols

Protocol 1: Long-Term Continuous Intravenous Infusion of this compound in Rats

Objective: To assess the long-term effects of this compound on cardiovascular parameters in a conscious, unrestrained rat model.

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a suitable model for this study.

Materials:

  • This compound

  • Sterile saline (vehicle)

  • Implantable infusion pumps

  • Vascular access buttons or catheters

  • Surgical instruments for catheter implantation

  • Metabolic cages for daily monitoring

  • Blood pressure monitoring system

  • Blood collection supplies

  • Anesthetics

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize the rat following approved institutional protocols.

    • Surgically implant a catheter into the femoral or jugular vein for continuous infusion.

    • Exteriorize the catheter or connect it to a subcutaneously implanted vascular access button.

    • Allow for a 7-day post-operative recovery and stabilization period.

  • Drug Preparation and Infusion:

    • Dissolve this compound in sterile saline to the desired concentrations for the escalating dose study (0.01, 0.1, 1, and 5 mg/kg/day).

    • Fill the implantable infusion pumps with the appropriate drug or vehicle solutions.

    • Connect the pumps to the indwelling catheters.

  • Long-Term Administration and Monitoring:

    • House the rats individually in metabolic cages to allow for daily collection of urine and feces, and monitoring of food and water intake.

    • Administer this compound via continuous intravenous infusion in escalating doses, with each dose administered for 5 consecutive days.

    • Record mean arterial blood pressure and heart rate daily using the arterial catheter.

    • Collect blood samples periodically for biochemical and hematological analysis.

    • Following the 20-day treatment period, a 5-day washout period is recommended to observe the reversal of effects.

Protocol 2: Assessment of Renal and Hepatic Toxicity

Objective: To evaluate the potential nephrotoxic and hepatotoxic effects of long-term this compound administration.

Procedure:

  • Blood Sample Collection:

    • Collect blood samples at baseline and at the end of each 5-day dosing period.

    • Centrifuge the blood to separate serum.

  • Biochemical Analysis:

    • Renal Function: Measure serum levels of blood urea nitrogen (BUN) and creatinine.

    • Hepatic Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Perfuse and collect the kidneys and liver.

    • Fix the tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope for any signs of cellular damage, inflammation, or necrosis.

Mandatory Visualizations

CGS_35601_Signaling_Pathway cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE-1 ET1->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments NEP Vasodilation Vasodilation Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides NatriureticPeptides->InactiveFragments NEP NatriureticPeptides->Vasodilation CGS35601 This compound CGS35601->AngiotensinI Inhibits ACE CGS35601->BigET1 Inhibits ECE-1 CGS35601->Bradykinin Inhibits NEP CGS35601->NatriureticPeptides Inhibits NEP

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start surgery Surgical Implantation of Catheter start->surgery recovery 7-Day Recovery Period surgery->recovery grouping Divide into Vehicle and this compound Groups recovery->grouping dose1 5 Days: 0.01 mg/kg/day grouping->dose1 dose2 5 Days: 0.1 mg/kg/day dose1->dose2 monitoring Daily Monitoring: - MABP & Heart Rate - Food & Water Intake - Urine Output dose1->monitoring blood_sampling Periodic Blood Sampling for Biochemical & Hematological Analysis dose1->blood_sampling dose3 5 Days: 1 mg/kg/day dose2->dose3 dose2->monitoring dose2->blood_sampling dose4 5 Days: 5 mg/kg/day dose3->dose4 dose3->monitoring dose3->blood_sampling washout 5-Day Washout Period dose4->washout dose4->monitoring dose4->blood_sampling endpoint Endpoint: Euthanasia and Tissue Collection for Histopathology washout->endpoint

Caption: Long-term this compound administration workflow.

References

Application Notes and Protocols for CGS 35601 Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 35601 is a potent vasopeptidase inhibitor, concurrently targeting three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1][2] By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[1] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and atrial natriuretic peptide (ANP).[1][2] This triple-action mechanism suggests its potential as a novel therapeutic agent for cardiovascular disorders, particularly hypertension.[1] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for this compound and detailed protocols for key in vivo experiments in rat models.

Data Presentation

Pharmacodynamic Data: Enzyme Inhibition
EnzymeIC50 (nM)Reference
Angiotensin-Converting Enzyme (ACE)22[1][3]
Neutral Endopeptidase (NEP)2[1][3]
Endothelin-Converting Enzyme (ECE-1)55[1][3]
Pharmacodynamic Data: In Vivo Efficacy in Conscious Rats
ParameterAnimal ModelTreatmentEffectReference
Big Endothelin-1 Induced Pressor ResponseConscious Rats10 mg/kg this compound (intravenous)82% suppression at 30 minutes, 72% suppression at 120 minutes[2]
Angiotensin I-Induced Pressor ResponseConscious Rats10 mg/kg this compound (intravenous)74-94% inhibition within the first 2 hours[2]
Plasma Atrial Natriuretic Peptide (ANP) ImmunoreactivityConscious Rats infused with ANP10 mg/kg this compound (intravenous)170% increase for up to 4 hours[2]
Mean Arterial Blood Pressure (MABP)Spontaneously Hypertensive Rats (SHR)Escalating doses of this compound (continuous intra-arterial infusion)Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose[3]
Big Endothelin-1 Induced Pressor ResponseConscious Rats10 mgEq/kg CGS 37808 (oral prodrug)71% blockade at 30 minutes, 67% blockade at 120 minutes[2]
Angiotensin I-Induced Pressor ResponseConscious Rats10 mgEq/kg CGS 37808 (oral prodrug)Average of 49% inhibition within the first 4 hours[2]
Plasma Atrial Natriuretic Peptide (ANP) ImmunoreactivityConscious Rats10 mgEq/kg CGS 37808 (oral prodrug)103% increase for up to 4 hours[2]

Note: Currently, there is a lack of publicly available quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and oral bioavailability.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of this compound on mean arterial blood pressure (MABP) in conscious, unrestrained spontaneously hypertensive rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Sterile saline solution (vehicle)

  • Arterial catheters

  • Metabolic cages

  • Blood pressure monitoring system

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Surgically implant arterial catheters in male SHR for direct blood pressure measurement and drug infusion.

    • Allow animals to recover from surgery.

    • House rats individually in metabolic cages to allow for daily assessment of hemodynamic, biochemical, and hematological parameters.

  • Acclimatization and Baseline Measurement:

    • Allow a stabilization period of at least 7 days post-surgery.

    • Record baseline MABP and heart rate daily.

  • Drug Administration:

    • Prepare sterile solutions of this compound in saline at concentrations suitable for delivering the desired doses.

    • Divide the SHR into a control group receiving vehicle (saline) and treatment groups receiving escalating doses of this compound (e.g., 0.01, 0.1, 1, and 5 mg/kg/day).

    • Administer the vehicle or this compound via continuous intra-arterial infusion using an infusion pump for a period of 5 consecutive days per dose.

  • Hemodynamic Monitoring:

    • Continuously monitor and record MABP and heart rate throughout the treatment period.

  • Washout Period:

    • Following the final dose, implement a washout period of at least 5 days, continuing to monitor hemodynamic parameters to observe the return to baseline.

  • Data Analysis:

    • Calculate the mean MABP for each treatment group at each dose level.

    • Compare the MABP of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods.

Protocol 2: Assessment of Angiotensin I-Induced Pressor Response Inhibition

Objective: To evaluate the ability of this compound to inhibit the pressor response induced by an exogenous challenge with angiotensin I in conscious rats.

Materials:

  • Conscious, normotensive rats

  • This compound

  • Angiotensin I

  • Sterile saline solution

  • Intravenous catheters

  • Blood pressure monitoring system

Procedure:

  • Animal Preparation:

    • Implant intravenous catheters for drug and peptide administration and an arterial catheter for blood pressure monitoring.

    • Allow for a suitable recovery period.

  • Baseline Pressor Response:

    • Administer a bolus intravenous injection of angiotensin I at a dose known to elicit a consistent pressor response.

    • Record the change in blood pressure to establish a baseline response.

  • This compound Administration:

    • Administer a single intravenous dose of this compound (e.g., 10 mg/kg).

  • Post-Treatment Angiotensin I Challenge:

    • At various time points after this compound administration (e.g., within the first 2 hours), re-challenge the animals with the same dose of angiotensin I.

    • Record the resulting pressor response.

  • Data Analysis:

    • Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point by comparing the response after this compound treatment to the baseline response.

Protocol 3: Assessment of Big Endothelin-1-Induced Pressor Response Inhibition

Objective: To determine the efficacy of this compound in suppressing the vasoconstrictor effect of big endothelin-1 in conscious rats.

Materials:

  • Conscious, normotensive rats

  • This compound

  • Big Endothelin-1

  • Sterile saline solution

  • Intravenous catheters

  • Blood pressure monitoring system

Procedure:

  • Animal Preparation:

    • Implant intravenous catheters for drug and peptide administration and an arterial catheter for blood pressure monitoring.

    • Allow for a suitable recovery period.

  • Baseline Pressor Response:

    • Administer a bolus intravenous injection of big endothelin-1 at a dose that produces a reliable pressor response.

    • Record the change in blood pressure to establish the baseline.

  • This compound Administration:

    • Administer a single intravenous dose of this compound (e.g., 10 mg/kg).

  • Post-Treatment Big Endothelin-1 Challenge:

    • At specific time points following this compound administration (e.g., 30 and 120 minutes), administer the same dose of big endothelin-1.

    • Record the pressor response.

  • Data Analysis:

    • Calculate the percentage of suppression of the big endothelin-1-induced pressor response at each time point by comparing it to the baseline response.

Signaling Pathways and Experimental Workflows

CGS_35601_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Big_Endothelin_1 Big Endothelin-1 Endothelin_1 Endothelin-1 Big_Endothelin_1->Endothelin_1 ECE Endothelin_1->Vasoconstriction Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides NEP Vasodilation Vasodilation Bradykinin->Vasodilation CGS_35601 This compound ACE ACE CGS_35601->ACE inhibits ECE ECE CGS_35601->ECE inhibits NEP NEP CGS_35601->NEP inhibits Renin Renin

Caption: Mechanism of action of this compound.

Experimental_Workflow_Antihypertensive_Efficacy Start Start: Male SHR Surgery Implant Arterial Catheters Start->Surgery Recovery Recovery & Acclimatization (7 days) Surgery->Recovery Baseline Baseline Hemodynamic Measurements Recovery->Baseline Grouping Divide into Control (Vehicle) & Treatment (this compound) Groups Baseline->Grouping Dosing Continuous Intra-arterial Infusion (Escalating Doses, 5 days/dose) Grouping->Dosing Monitoring Continuous Hemodynamic Monitoring Dosing->Monitoring Washout Washout Period (5 days) Dosing->Washout After final dose Monitoring->Dosing Repeat for each dose Analysis Data Analysis Monitoring->Analysis Washout->Monitoring End End Analysis->End

Caption: Workflow for assessing antihypertensive efficacy.

Experimental_Workflow_Pressor_Response Start Start: Conscious Rat Catheterization Implant IV & Arterial Catheters Start->Catheterization Recovery Recovery Period Catheterization->Recovery Baseline_Challenge Baseline Challenge: IV Bolus of Pressor Agent (Angiotensin I or Big Endothelin-1) Recovery->Baseline_Challenge Record_Baseline Record Baseline Pressor Response Baseline_Challenge->Record_Baseline Administer_CGS35601 Administer IV Bolus of this compound Record_Baseline->Administer_CGS35601 Post_Treatment_Challenge Post-Treatment Challenge: IV Bolus of Pressor Agent (at various time points) Administer_CGS35601->Post_Treatment_Challenge Record_Response Record Post-Treatment Pressor Response Post_Treatment_Challenge->Record_Response Analysis Calculate % Inhibition/ Suppression Record_Response->Analysis End End Analysis->End

Caption: Workflow for pressor response inhibition studies.

References

Troubleshooting & Optimization

Technical Support Center: CGS 35601 Experiments in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CGS 35601 in rat models. The information is designed to help anticipate and address potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a more significant drop in mean arterial blood pressure (MABP) than anticipated. What are the potential causes and what steps should we take?

A1: A significant reduction in MABP is an expected effect of this compound due to its triple inhibitory action on Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). However, an excessive drop can be a concern.

Troubleshooting Steps:

  • Verify Dosage: Double-check your calculations for the dose of this compound being administered.

  • Assess Animal Model: Be aware that the antihypertensive effect of this compound can vary between different rat strains (e.g., Spontaneously Hypertensive Rats (SHR) vs. normotensive Wistar rats). The response may be more pronounced in hypertensive models.

  • Monitor Fluid Intake: Ensure the animals have ad libitum access to water. Dehydration can exacerbate hypotensive effects.

  • Consider Dose Adjustment: If the hypotension is severe and compromising the animal's welfare, consider a dose-reduction experiment to determine a more suitable therapeutic window for your specific model and experimental goals. In one study, a high dose of this compound dose-dependently reduced MABP from 156 ± 4 mm Hg up to 94 ± 5 mm Hg in SHR rats.[1]

Q2: Are there any expected effects on heart rate when administering this compound?

A2: Based on preclinical safety assessments in spontaneously hypertensive rats, this compound administration, even at doses that significantly reduce blood pressure, did not appear to affect heart rate.[1] If you observe significant tachycardia or bradycardia, it may be indicative of an unexpected cardiovascular response in your specific experimental conditions or a potential issue with your measurement technique.

Troubleshooting Steps:

  • Verify Cardiovascular Monitoring Equipment: Ensure your telemetry or other heart rate monitoring equipment is properly calibrated and functioning correctly.

  • Review Anesthesia Protocol: If you are using anesthesia, be aware that some anesthetic agents can have independent effects on heart rate.

  • Assess Animal Stress: Ensure the animals are properly habituated to the experimental procedures to minimize stress-induced heart rate changes.

Q3: What are the potential renal effects of this compound, and how can we monitor for them?

A3: this compound's mechanism of action, particularly the inhibition of NEP which increases circulating levels of atrial natriuretic peptide (ANP), could theoretically influence renal function.[2] However, studies in SHR rats indicated that diuresis and renal activity were unaffected.[1]

Monitoring Recommendations:

  • Metabolic Cages: House the rats in metabolic cages to allow for daily urine collection and measurement of urine volume.

  • Urine and Serum Analysis: Collect regular blood and urine samples to analyze key indicators of renal function.

Table 1: Key Parameters for Monitoring Renal Function

ParameterSample TypeRationale
CreatinineSerum, UrineTo calculate creatinine clearance, a measure of glomerular filtration rate.
Blood Urea Nitrogen (BUN)SerumAn indicator of renal health.
Electrolytes (Na+, K+, Cl-)Serum, UrineTo assess for any potential electrolyte imbalances.
Urine VolumeUrineTo monitor for diuretic or anti-diuretic effects.

Q4: Have any hepatic or hematological side effects been reported?

A4: Preclinical studies in rats have shown a good safety profile for this compound, with no reported hepatic or liver toxicities.[1] Hematological profiles also remained unaffected in these studies.[1] However, it is always good practice to monitor these systems, especially in long-term studies.

Monitoring Recommendations:

  • Liver Function Tests: At the end of your study, or at interim time points, collect blood to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Complete Blood Count (CBC): Perform a CBC to assess red blood cells, white blood cells, and platelets.

Experimental Protocols

Protocol 1: Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is based on methodologies described in preclinical safety assessments.

  • Animal Model: Male, spontaneously hypertensive rats (SHR).

  • Instrumentation: For continuous monitoring, surgically implant an arterial catheter for blood pressure measurement and blood sampling. Allow for a recovery period post-surgery.

  • Housing: House rats in metabolic cages for daily assessment of food and water intake, and urine excretion.

  • Drug Administration: this compound can be administered via continuous intravenous infusion. A range of doses can be used, for example, starting from 0.01 mg/kg/day and escalating.

  • Hemodynamic Monitoring: Continuously record mean arterial blood pressure (MABP) and heart rate.

  • Blood and Urine Sampling: Collect daily blood and urine samples for biochemical and hematological analysis as detailed in the monitoring sections above.

  • Data Analysis: Compare the data from the this compound-treated group to a vehicle-treated control group.

Visualizations

Signaling Pathways Affected by this compound

The following diagrams illustrate the key pathways modulated by this compound.

G cluster_ace ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor CGS35601 CGS35601 CGS35601->Angiotensin_I Inhibits ACE

Caption: Inhibition of the Renin-Angiotensin System by this compound.

G cluster_nep NEP Inhibition Pro_ANP Pro_ANP ANP ANP Pro_ANP->ANP Corin Vasodilation Vasodilation ANP->Vasodilation NPR-A Receptor Inactive_Metabolites Inactive_Metabolites ANP->Inactive_Metabolites NEP CGS35601 CGS35601 CGS35601->ANP Inhibits NEP

Caption: Potentiation of the Natriuretic Peptide System by this compound.

G cluster_ece ECE Inhibition Big_Endothelin_1 Big_Endothelin_1 Endothelin_1 Endothelin_1 Big_Endothelin_1->Endothelin_1 ECE Vasoconstriction Vasoconstriction Endothelin_1->Vasoconstriction ET-A/ET-B Receptors CGS35601 CGS35601 CGS35601->Big_Endothelin_1 Inhibits ECE

Caption: Inhibition of the Endothelin System by this compound.

Experimental Workflow

G Start Start Experiment Animal_Prep Animal Preparation (Catheter Implantation) Start->Animal_Prep Acclimation Acclimation & Recovery Animal_Prep->Acclimation Baseline Baseline Data Collection (Hemodynamics, Blood, Urine) Acclimation->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment Monitoring Continuous Monitoring & Daily Sampling Treatment->Monitoring Endpoint Endpoint Data Collection & Tissue Harvesting Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Experiment Analysis->End

References

optimizing CGS 35601 dosage for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CGS 35601 for maximum efficacy in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent triple inhibitor of three key enzymes involved in cardiovascular regulation: endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).[1][2] By inhibiting ECE-1 and ACE, this compound blocks the production of the potent vasoconstrictors endothelin-1 and angiotensin II, respectively.[2] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin.[1][2]

Q2: What are the reported in vitro inhibitory concentrations (IC50) for this compound?

A2: The following table summarizes the reported IC50 values for this compound against its target enzymes.

EnzymeIC50 Value
Endothelin-Converting Enzyme-1 (ECE-1)55 nM
Neutral Endopeptidase 24.11 (NEP)2 nM
Angiotensin-Converting Enzyme (ACE)22 nM
(Data sourced from multiple preclinical studies)[1][2][3]

Q3: What are some reported effective dosages of this compound in animal models?

A3: Preclinical studies in conscious rats have demonstrated the in vivo efficacy of this compound. The table below outlines dosages and their observed effects.

Animal ModelDosageRoute of AdministrationObserved Efficacy
Conscious Rats10 mg/kgIntravenousSuppressed big endothelin-1-induced pressor response by 82% at 30 minutes and 72% at 120 minutes.[1]
Conscious Rats10 mg/kgIntravenousIncreased plasma atrial natriuretic peptide (ANP) immunoreactivity by 170% for up to 4 hours in ANP-infused rats.[1]
Conscious Rats10 mg/kgIntravenousInhibited the angiotensin I-induced pressor response by 74-94% within the first 2 hours.[1]
Spontaneously Hypertensive Rats0.01, 0.1, 1, and 5 mg/kg/dayContinuous Intravenous InfusionDose-dependently reduced mean arterial blood pressure.[3]

Q4: Has the oral prodrug of this compound, CGS 37808, shown efficacy in animal models?

A4: Yes, the orally active prodrug CGS 37808 has demonstrated similar in vivo activities. In conscious rats, an oral dose of 10 mgEq/kg blocked the big endothelin-1-induced pressor response by 71% at 30 minutes and 67% at 120 minutes.[1] It also increased plasma ANP immunoreactivity by 103% and inhibited the angiotensin I-induced pressor response by an average of 49% within the first 4 hours.[1]

Troubleshooting Guides

Issue 1: Suboptimal inhibition of target enzymes in vitro.

  • Question: My in vitro assay shows lower than expected inhibition of ACE, NEP, or ECE-1 with this compound. What could be the cause?

  • Answer:

    • Compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage or handling can lead to degradation. We recommend preparing fresh solutions for each experiment.

    • Assay Conditions: Verify that the pH, temperature, and substrate concentrations in your assay are optimal for the specific enzyme activity. Refer to established protocols for ACE, NEP, and ECE-1 activity assays.

    • Solvent Effects: Confirm that the solvent used to dissolve this compound (e.g., DMSO) is not interfering with the assay at the final concentration used. Run appropriate vehicle controls.

Issue 2: High variability in blood pressure response in animal models.

  • Question: I am observing significant variability in the antihypertensive effect of this compound in my rodent model. How can I reduce this?

  • Answer:

    • Animal Acclimatization: Ensure that animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced fluctuations in blood pressure.

    • Route of Administration: The method of administration can significantly impact bioavailability. Continuous intravenous infusion has been shown to provide a dose-dependent reduction in mean arterial blood pressure in spontaneously hypertensive rats.[3] If using oral gavage with the prodrug CGS 37808, ensure consistent administration technique.

    • Baseline Measurements: Establish stable baseline blood pressure readings for each animal before drug administration to accurately quantify the treatment effect.

    • Animal Strain and Health: The choice of animal model (e.g., normotensive vs. hypertensive strains) will influence the magnitude of the response.[2][3] Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular parameters.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

  • Surgical Implantation (Optional but Recommended): For continuous blood pressure monitoring, surgically implant radiotelemetry transmitters or arterial catheters. Allow for a recovery period of at least 7 days.

  • Baseline Measurement: Record baseline mean arterial blood pressure (MABP) and heart rate for at least 3 consecutive days to establish a stable baseline.

  • Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., saline). Prepare fresh solutions daily.

  • Dosing Regimen:

    • Divide animals into treatment and vehicle control groups (n=8-10 per group).

    • Administer this compound via continuous intravenous infusion at escalating doses (e.g., 0.01, 0.1, 1, and 5 mg/kg/day), with each dose administered for 5 consecutive days.[3]

    • Administer the vehicle solution to the control group on the same schedule.

  • Data Collection: Continuously monitor MABP and heart rate throughout the study. Collect blood samples at specified time points to measure plasma biomarkers (e.g., ANP, angiotensin II).

  • Data Analysis: Calculate the change in MABP from baseline for each animal. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Visualizations

CGS_35601_Signaling_Pathway cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products cluster_effects Physiological Effects Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Big_Endothelin_1 Big Endothelin-1 ECE_1 ECE-1 Big_Endothelin_1->ECE_1 Vasoactive_Peptides Vasoactive Peptides (ANP, Bradykinin) NEP NEP Vasoactive_Peptides->NEP Vasodilation Vasodilation Vasoactive_Peptides->Vasodilation Potentiates Angiotensin_II Angiotensin II ACE->Angiotensin_II Endothelin_1 Endothelin-1 ECE_1->Endothelin_1 Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Endothelin_1->Vasoconstriction CGS_35601 This compound CGS_35601->ACE CGS_35601->ECE_1 CGS_35601->NEP Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline Establish Baseline (e.g., Blood Pressure) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, this compound Doses) Baseline->Grouping Dosing Administer Treatment (e.g., Continuous Infusion) Grouping->Dosing Monitoring Monitor Physiological Parameters Dosing->Monitoring Data_Collection Collect and Compile Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Optimal Dose Statistical_Analysis->Conclusion Troubleshooting_Logic Start Issue Encountered In_Vitro Suboptimal In Vitro Inhibition? Start->In_Vitro In_Vivo High In Vivo Variability? Start->In_Vivo In_Vitro->In_Vivo No Check_Compound Check Compound Integrity (Purity, Storage, Fresh Prep) In_Vitro->Check_Compound Yes Check_Acclimatization Ensure Proper Animal Acclimatization In_Vivo->Check_Acclimatization Yes Check_Assay Verify Assay Conditions (pH, Temp, Substrate) Check_Compound->Check_Assay Check_Solvent Assess Solvent Effects (Vehicle Controls) Check_Assay->Check_Solvent Check_Route Standardize Route of Administration Check_Acclimatization->Check_Route Check_Baseline Confirm Stable Baseline Measurements Check_Route->Check_Baseline

References

CGS 35601 inconsistent blood pressure lowering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent blood pressure-lowering effects with CGS 35601.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a triple vasopeptidase inhibitor.[1][2] It simultaneously inhibits three key enzymes involved in blood pressure regulation:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1]

  • Neutral Endopeptidase (NEP): NEP inhibition prevents the breakdown of vasodilatory peptides such as bradykinin, natriuretic peptides (NPs), and adrenomedullin.[1]

  • Endothelin-Converting Enzyme (ECE): ECE inhibition blocks the conversion of big endothelin-1 into the powerful vasoconstrictor endothelin-1.[1]

Q2: What are the reported IC50 values for this compound?

A2: The in vitro inhibitory concentrations (IC50) for this compound have been established for each of its target enzymes.

Target EnzymeIC50 Value
Neutral Endopeptidase (NEP)2 nM
Angiotensin-Converting Enzyme (ACE)22 nM
Endothelin-Converting Enzyme (ECE)55 nM
(Data sourced from multiple studies)[1][2][3]

Q3: Has the blood pressure-lowering effect of this compound been consistently demonstrated in preclinical studies?

A3: Yes, published preclinical studies have demonstrated a dose-dependent and effective blood pressure-lowering effect of this compound in various rat models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.[1][2][4]

Troubleshooting Inconsistent Blood Pressure Lowering

If you are observing inconsistent or variable blood pressure-lowering effects with this compound in your experiments, consider the following potential factors and troubleshooting steps.

Experimental Model and Conditions

Q4: My results vary between different animal models. Is this expected?

A4: Yes, the antihypertensive effect of this compound can differ based on the underlying pathophysiology of the hypertension model. For instance, its efficacy has been demonstrated in both normal-renin models (SHR) and low-renin, high-salt models (DSS rats).[4] The renin-angiotensin system status, salt sensitivity, and endothelin system activity of your chosen model will influence the magnitude of the response.

Q5: Could the diet of my experimental animals affect the results?

A5: Absolutely. Diet, particularly salt content, is a critical variable. In Dahl salt-sensitive rats, a high-salt diet is required to induce the hypertensive phenotype where this compound has been shown to be effective.[4] Ensure that the diet is standardized across all experimental groups and that the salt content is appropriate for your chosen model.

Dosing and Administration

Q6: I am not observing a clear dose-response relationship. What could be the issue?

A6: A lack of a clear dose-response relationship could stem from several factors:

  • Dose Range: The selected dose range may be too narrow or on the plateau of the dose-response curve. Published studies have used escalating doses from 0.1 to 5 mg/kg/day to demonstrate a dose-dependent effect.[2][4]

  • Drug Stability and Formulation: Ensure the stability of your this compound formulation. Improper storage or preparation can lead to degradation of the compound.

  • Route of Administration: The method of administration is crucial. Continuous intra-arterial infusion has been used in some chronic studies to maintain stable plasma concentrations.[2][4] Bolus administrations may lead to more variable effects.

Q7: Can the use of the prodrug CGS 37808 lead to different results?

A7: CGS 37808 is an orally active prodrug of this compound.[3] When administered orally, its conversion to the active form, this compound, can be influenced by first-pass metabolism and individual differences in metabolic enzyme activity, potentially leading to greater variability compared to direct administration of this compound.[3]

Measurement and Data Interpretation

Q8: My blood pressure readings are highly variable even within the same animal. How can I minimize this?

A8: High variability in blood pressure readings is a common challenge in preclinical studies. To minimize this:

  • Acclimatization: Ensure animals are properly acclimatized to the experimental setup, especially if using conscious, unrestrained models, to reduce stress-induced blood pressure fluctuations.

  • Surgical Instrumentation: If using telemetry or arterial catheters, allow for a sufficient recovery and stabilization period (e.g., 7 days) post-surgery before starting the experiment.[2][4]

  • Measurement Timing: Take measurements at the same time each day to account for circadian variations in blood pressure.

  • Data Averaging: Average multiple readings taken over a specific time interval to obtain a more stable blood pressure value.

Visualizing Pathways and Workflows

This compound Signaling Pathway

G cluster_inhibition This compound Triple Inhibition cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways This compound This compound ACE ACE This compound->ACE NEP NEP This compound->NEP ECE ECE This compound->ECE AngII Angiotensin II Inactive Inactive Metabolites ET1 Endothelin-1 AngI Angiotensin I AngI->AngII ACE BigET1 Big Endothelin-1 BigET1->ET1 ECE Vasoconstriction Vasoconstriction AngII->Vasoconstriction ET1->Vasoconstriction VasoPeptides Vasodilatory Peptides (Bradykinin, NPs) VasoPeptides->Inactive NEP Vasodilation Vasodilation VasoPeptides->Vasodilation

Caption: Mechanism of this compound triple inhibition.

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent BP Lowering Observed CheckModel Review Animal Model (Strain, Diet, Health Status) Start->CheckModel CheckDose Verify Dosing Protocol (Formulation, Route, Dose Range) CheckModel->CheckDose Model OK CheckBP Assess BP Measurement Technique (Acclimatization, Timing, Calibration) CheckDose->CheckBP Dose OK AnalyzeData Re-analyze Data (Averaging, Outliers, Statistics) CheckBP->AnalyzeData Technique OK Consistent Results Consistent AnalyzeData->Consistent Issue Identified Inconsistent Results Still Inconsistent AnalyzeData->Inconsistent No Obvious Issue ContactSupport Contact Technical Support Inconsistent->ContactSupport G Start Start AnimalPrep Animal Preparation (SHR, Catheter Implantation) Start->AnimalPrep Acclimatize 7-Day Acclimatization & Stabilization AnimalPrep->Acclimatize Baseline Baseline BP Measurement Acclimatize->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Dosing Administer Treatment (Escalating Doses) Grouping->Dosing Monitor Daily BP & HR Monitoring Dosing->Monitor Monitor->Dosing Next Dose Level Washout 5-Day Washout Period Monitor->Washout Final Dose Complete Analysis Data Analysis Washout->Analysis End End Analysis->End

References

potential off-target effects of CGS 35601

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601. The information is designed to help address specific issues that may arise during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a triple vasopeptidase inhibitor that simultaneously targets three key enzymes:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Neutral Endopeptidase (NEP): By inhibiting NEP, this compound prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.

  • Endothelin-Converting Enzyme (ECE): Inhibition of ECE blocks the synthesis of the powerful vasoconstrictor endothelin-1.[1][2]

The combined action of this compound leads to a decrease in vasoconstriction and an increase in vasodilation, resulting in a reduction in blood pressure.[1][2]

Q2: Are there any known off-target effects for this compound?

Currently, there is no publicly available data from comprehensive off-target screening studies, such as kinome scans or broad selectivity panels, for this compound. Preclinical studies in rats have shown that this compound has a good safety profile and is well-tolerated.[1][3] However, the absence of published off-target data does not exclude the possibility of off-target interactions. Researchers should remain vigilant for unexpected experimental outcomes.

Q3: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem to be related to its known mechanism of action. How can I troubleshoot this?

If you observe an unexpected phenotype, it is crucial to determine if it is due to an off-target effect of this compound. Here is a troubleshooting guide to help you investigate:

Troubleshooting Guide: Investigating Unexpected Phenotypes

Step Action Rationale
1. Confirm Compound Identity and Purity Verify the identity and purity of your this compound stock using methods like LC-MS or NMR.Impurities or degradation products could be responsible for the observed effects.
2. Perform a Dose-Response Experiment Treat your cells with a wide range of this compound concentrations to determine if the unexpected phenotype is dose-dependent.A clear dose-response relationship strengthens the evidence that the effect is compound-related.
3. Use a Structurally Unrelated Inhibitor Treat your cells with a different, structurally unrelated inhibitor of ACE, NEP, and ECE.If the unexpected phenotype is not replicated with another inhibitor of the same primary targets, it is more likely to be an off-target effect of this compound.
4. Rescue Experiment If possible, try to "rescue" the phenotype by adding back the downstream products of the inhibited enzymes (e.g., angiotensin II, endothelin-1) or blocking the pathways of the potentiated vasodilators (e.g., bradykinin receptor antagonist).If the phenotype cannot be rescued, it further suggests an off-target mechanism.
5. Broad-Spectrum Kinase Profiling If you have access to such services, submit a sample of this compound for a broad-spectrum kinase profiling assay (kinome scan).This will identify any unintended interactions with a wide range of kinases.
6. Cellular Thermal Shift Assay (CETSA) Perform a CETSA to identify proteins that are directly bound by this compound in your cellular model.This can reveal novel, direct targets of the compound.

Quantitative Data on this compound Potency

While specific off-target interaction data is unavailable, the on-target potency of this compound has been well-characterized.

Target Enzyme IC50 (nM) Reference
Neutral Endopeptidase (NEP)2[1][2]
Angiotensin-Converting Enzyme (ACE)22[1][2]
Endothelin-Converting Enzyme (ECE)55[1][2]

Experimental Protocols

For researchers wishing to investigate the potential off-target effects of this compound, the following are detailed methodologies for key experiments.

Kinase Profiling Assay (Kinome Scan)

Objective: To identify off-target interactions of this compound with a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Format: A common format is an in vitro competition binding assay. A test kinase is incubated with a proprietary, active-site directed ligand that is immobilized.

  • Incubation: this compound is added to the assay at a screening concentration (e.g., 1 µM or 10 µM) and incubated with the kinase-ligand complex.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag linked to the kinase.

  • Data Analysis: A reduction in the amount of kinase bound to the immobilized ligand indicates that this compound is competing for the active site. The results are typically expressed as a percentage of inhibition or a dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of this compound within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration. A vehicle-treated control is essential.

  • Heating: Aliquots of the cell lysate are heated to a range of temperatures.

  • Protein Precipitation: Unstable proteins will denature and precipitate at lower temperatures. Proteins that are bound to a ligand (like this compound) are stabilized and will denature at a higher temperature.

  • Protein Quantification: The soluble fraction of proteins at each temperature is collected and analyzed by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction.

Visualizations

Signaling Pathways

CGS_35601_Mechanism_of_Action Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Big_Endothelin_1 Big Endothelin-1 ECE ECE Big_Endothelin_1->ECE Bradykinin Bradykinin NEP NEP Bradykinin->NEP Vasodilation Increased Vasodilation Bradykinin->Vasodilation Natriuretic_Peptides Natriuretic Peptides Natriuretic_Peptides->NEP Natriuretic_Peptides->Vasodilation Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Endothelin_1 Endothelin-1 (Vasoconstrictor) ECE->Endothelin_1 Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides CGS_35601 This compound CGS_35601->ACE CGS_35601->ECE CGS_35601->NEP

Caption: Primary mechanism of action of this compound.

Experimental_Workflow Start Unexpected Phenotype Observed with this compound Confirm Confirm Compound Identity & Purity Start->Confirm Dose_Response Perform Dose-Response Experiment Confirm->Dose_Response Orthogonal_Compound Test Structurally Unrelated Inhibitor Dose_Response->Orthogonal_Compound Rescue Attempt Phenotype Rescue Orthogonal_Compound->Rescue Decision Phenotype Likely Off-Target? Rescue->Decision Kinome_Scan Kinome Scan Decision->Kinome_Scan Yes CETSA CETSA Decision->CETSA Yes End Identify Potential Off-Targets Kinome_Scan->End CETSA->End

References

CGS 35601 stability problems in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

CGS 35601 Stability Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during long-term studies of this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid degradation of this compound in aqueous solution at neutral or basic pH.

  • Question: My this compound stock solution, prepared in a neutral phosphate buffer (pH 7.4), shows over 10% degradation in less than 24 hours at room temperature. What is causing this instability?

  • Answer: this compound is highly susceptible to base-catalyzed hydrolysis due to the presence of an ester functional group. At neutral and, more significantly, at basic pH, this ester bond is rapidly cleaved, leading to the formation of two primary degradants: D-1 (carboxylic acid) and D-2 (alcohol). To mitigate this, prepare stock solutions in an acidic buffer (e.g., pH 4.5 citrate buffer) and store them at 2-8°C for short-term use (up to 72 hours) or at -20°C for long-term storage.

Issue 2: Appearance of a new, unexpected peak in HPLC chromatograms during a photostability study.

  • Question: During my photostability study (ICH Q1B), I've noticed a significant new peak, designated as D-3, which does not appear in samples protected from light. What is this peak and how can I prevent its formation?

  • Answer: this compound exhibits sensitivity to light, particularly in the UV spectrum. The formation of D-3 is a known consequence of photodegradation.[1][2] This process is often initiated by UV light exposure, leading to oxidative degradation. To prevent this, all experiments involving this compound should be conducted under amber lighting or in light-resistant containers.[3] Ensure that the final drug product packaging provides adequate protection from light.[3]

Issue 3: Inconsistent assay results and loss of potency in solid-state samples stored under ambient conditions.

  • Question: I am observing inconsistent potency results for my solid this compound reference standard stored on the benchtop. What could be the cause?

  • Answer: The solid form of this compound is hygroscopic and can adsorb moisture from the atmosphere, which can lead to solid-state hydrolysis and potential polymorphic changes over time.[4] High humidity and temperature can accelerate the degradation of active ingredients.[1] It is critical to store solid this compound in a desiccator at controlled room temperature. For long-term storage, place the material in a tightly sealed container with a desiccant at 2-8°C.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways identified for this compound are:

  • Hydrolysis: Primarily base-catalyzed cleavage of the ester linkage, forming degradants D-1 and D-2. This is the most common degradation route in aqueous solutions.

  • Oxidation: Susceptible to oxidative degradation, especially when exposed to atmospheric oxygen over long periods or in the presence of peroxides.

  • Photodegradation: Degrades upon exposure to UV light, leading to the formation of the photolytic degradant D-3.[1]

G cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis (pH > 6) cluster_oxidation Oxidation cluster_photo Photodegradation CGS35601 This compound D1 Degradant D-1 (Carboxylic Acid) CGS35601->D1 H₂O / OH⁻ D2 Degradant D-2 (Alcohol) CGS35601->D2 H₂O / OH⁻ D_Ox Oxidative Degradants CGS35601->D_Ox O₂ / Peroxides D3 Degradant D-3 CGS35601->D3 UV Light

Caption: Primary degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound?

A2: Recommended storage conditions depend on the physical state and duration:

  • Solid Form (Long-Term): 2-8°C in a tightly sealed, light-resistant container with a desiccant.

  • Aqueous Solution (Short-Term, <72h): 2-8°C in an acidic buffer (pH 4.0-5.0).

  • Aqueous Solution (Long-Term): -20°C in an acidic buffer (pH 4.0-5.0) in small aliquots to avoid freeze-thaw cycles.

Q3: How can I troubleshoot unexpected peaks in my stability samples?

A3: A systematic approach is necessary to identify unknown peaks. Forced degradation studies are essential for identifying potential degradation pathways and products.[5]

G start Unexpected Peak Observed in HPLC check_control Is peak present in control sample? start->check_control source_impurity Source: Reagent or System Impurity check_control->source_impurity Yes forced_degradation Compare with Forced Degradation Profiles (Acid, Base, Peroxide, Heat, Light) check_control->forced_degradation No match_found Does retention time match a known degradant? forced_degradation->match_found characterize Characterize Peak: LC-MS, NMR match_found->characterize No known_degradant Identified as Known Degradant match_found->known_degradant Yes new_degradant Identified as New Degradant characterize->new_degradant

Caption: Troubleshooting workflow for unknown peaks.

Quantitative Data Summary

The following tables summarize stability data from long-term and accelerated studies.

Table 1: this compound Degradation in Aqueous Buffer (0.5 mg/mL) after 30 Days

Condition% this compound RemainingMajor Degradant(s)
pH 4.5, 4°C99.1%D-1
pH 7.4, 25°C, dark82.3%D-1, D-2
pH 8.0, 25°C, dark65.7%D-1, D-2
pH 7.4, 25°C, ICH light71.5%D-1, D-2, D-3

Table 2: Solid-State Stability of this compound after 6 Months

ConditionAssay (% Label Claim)Total Impurities
25°C / 60% Relative Humidity (RH)98.9%1.1%
40°C / 75% Relative Humidity (RH)96.2%3.8%

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways for this compound.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve in mobile phase for analysis.

    • Photodegradation: Expose a 1 mg/mL solution of this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify degradant masses.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

G cluster_protocol Long-Term Stability Study Workflow start Prepare & Characterize 3 Batches of This compound package Package in Proposed Container Closure System start->package storage Place Samples in ICH Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) package->storage pull Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24 mos.) storage->pull analyze Analyze Samples: - HPLC (Assay, Impurities) - Dissolution - Physical Appearance - Moisture Content pull->analyze report Compile Data & Perform Trend Analysis pull->report End of Study analyze->pull Next Timepoint

Caption: Workflow for a typical long-term stability study.

References

how to minimize variability in CGS 35601 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the triple vasopeptidase inhibitor, CGS 35601.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in blood pressure regulation:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Neutral Endopeptidase (NEP): NEP inhibition by this compound prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), leading to their increased circulation.

  • Endothelin-Converting Enzyme (ECE): this compound inhibits ECE, which is responsible for the production of the powerful vasoconstrictor endothelin-1 (ET-1).

This triple inhibition leads to a dual effect of reducing vasoconstriction and enhancing vasodilation, resulting in a significant reduction in blood pressure.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) for this compound against its target enzymes are:

EnzymeIC50 Value
Angiotensin-Converting Enzyme (ACE)22 nM
Neutral Endopeptidase (NEP)2 nM
Endothelin-Converting Enzyme (ECE)55 nM

Q3: In which experimental models has this compound been shown to be effective?

This compound has demonstrated antihypertensive efficacy in various preclinical models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays

Issue: High Variability in IC50 Values

Potential CauseRecommended Action
Compound Solubility and Stability Solubility: this compound is often dissolved in DMSO for in vitro assays. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on enzyme activity. If solubility issues persist, try gentle warming or sonication. Always visually inspect for precipitation. Stability: Thiol-containing compounds like this compound can be susceptible to oxidation. Prepare fresh stock solutions in anhydrous DMSO. For storage, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to air and light.
Enzyme and Substrate Quality Use high-quality, purified enzymes and substrates from a reputable supplier. Ensure proper storage of enzymes (typically at -80°C in a glycerol-containing buffer) to maintain activity.
Assay Conditions Maintain consistent temperature and pH throughout the experiment, as enzyme activity is highly sensitive to these parameters. Use a validated assay buffer.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. Prepare a master mix for reagents where possible to minimize well-to-well variability.
Incorrect Incubation Times Optimize and strictly adhere to pre-incubation (enzyme and inhibitor) and reaction (with substrate) times. These should be determined during assay development to ensure initial velocity conditions are met.

Issue: No or Low Inhibition Observed

Potential CauseRecommended Action
Inactive Compound Verify the identity and purity of your this compound stock. If possible, test a new batch of the compound. Consider the stability issues mentioned above.
Incorrect Enzyme or Substrate Concentration Ensure enzyme and substrate concentrations are appropriate for the assay. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.
Assay Interference Components of your sample or buffer may be interfering with the assay. Run appropriate controls, including a vehicle control (DMSO) and a positive control inhibitor (e.g., captopril for ACE).
In Vivo Hypertension Experiments

Issue: Inconsistent Blood Pressure Readings

Potential CauseRecommended Action
Animal Stress Acclimatize animals to the experimental setup (e.g., restraint for tail-cuff measurements) for a sufficient period before starting the experiment. Handle animals gently and consistently. For continuous monitoring, telemetry is the gold standard to minimize stress.
Improper Measurement Technique Tail-Cuff: Ensure proper placement of the cuff and sensor. The animal's tail should be warmed to ensure adequate blood flow. Use a validated and calibrated system. Telemetry: Follow aseptic surgical procedures for implanting the telemetry device to prevent infection and ensure proper healing. Allow for a sufficient recovery period (typically 7-10 days) post-surgery before starting measurements.
Variability in Drug Administration For intravenous or intra-arterial infusions, ensure the catheter is patent and the infusion pump is calibrated and functioning correctly. For oral gavage, ensure consistent administration technique to minimize stress and ensure the full dose is delivered.
Animal Health and Environment Monitor animal health closely. Ensure a stable environment with a consistent light-dark cycle, temperature, and humidity. Provide ad libitum access to food and water unless otherwise specified in the protocol.

Data Presentation

Table 1: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day, i.a. infusion)DurationBaseline MABP (mmHg)MABP after Treatment (mmHg)Change in MABP (mmHg)
0.015 days156 ± 4Not significantly different-
0.15 days156 ± 4Not significantly different-
15 days156 ± 4~125~ -31
55 days156 ± 494 ± 5~ -62
Data are presented as mean ± SEM.

Table 2: Effect of this compound on Plasma Atrial Natriuretic Peptide (ANP) in Conscious Rats

Dose (mg/kg, i.v.)Time Post-DoseChange in Plasma ANP Immunoreactivity
10Up to 4 hours+170%
In rats infused with ANP.[1]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under a fume hood, accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

    • Store the aliquots at -80°C, protected from light.

Protocol: Generalized In Vitro ACE Inhibition Assay
  • Reagents: ACE enzyme, substrate (e.g., HHL or a fluorogenic substrate), assay buffer (e.g., Tris-HCl with NaCl), this compound stock solution, positive control (e.g., captopril), and a plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a microplate, add the ACE enzyme solution to each well.

    • Add the serially diluted this compound, positive control, or vehicle (DMSO diluted in buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin kinetic reading or incubate for a fixed time at 37°C.

    • If using an endpoint assay, stop the reaction with a suitable reagent (e.g., HCl).

    • Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol: In Vivo Administration of this compound to Hypertensive Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable models.

  • Preparation of Dosing Solution: For intravenous or intra-arterial administration, this compound can be dissolved in saline. The use of a co-solvent like DMSO may be necessary for higher concentrations, followed by dilution in saline. Ensure the final vehicle composition is well-tolerated by the animals. For example, a common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administration:

    • Surgical Preparation: For continuous infusion, surgically implant a catheter into the carotid artery or femoral vein. Allow for a recovery period of at least 7 days.

    • Dosing: Administer this compound via the implanted catheter using a calibrated infusion pump. For bolus injections, administer the prepared solution slowly.

  • Blood Pressure Monitoring:

    • Telemetry (Recommended): Implant a telemetry device for continuous and stress-free monitoring of blood pressure and heart rate.

    • Tail-Cuff Method: Acclimatize the rats to the restraint and procedure for several days before the experiment to obtain stable baseline readings.

  • Data Collection: Record baseline blood pressure before drug administration. Monitor and record blood pressure continuously or at regular intervals throughout the study period.

Visualizations

Signaling_Pathway cluster_vasoconstriction Vasoconstriction Pathway cluster_vasodilation Vasodilation Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Big_Endothelin_1 Big Endothelin-1 Endothelin_1 Endothelin-1 Big_Endothelin_1->Endothelin_1 ECE Endothelin_1->Vasoconstriction Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation ANP Atrial Natriuretic Peptide ANP->Inactive_Peptides NEP ANP->Vasodilation CGS_35601 This compound CGS_35601->Angiotensin_II Inhibits ACE CGS_35601->Endothelin_1 Inhibits ECE CGS_35601->Inactive_Peptides Inhibits NEP

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Serial Dilution of this compound prep_stock->serial_dilution pre_incubation Pre-incubate Enzyme with this compound serial_dilution->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction detection Measure Product Formation reaction->detection ic50 Calculate IC50 detection->ic50 animal_prep Surgical Implantation (Telemetry/Catheter) recovery Animal Recovery (7-10 days) animal_prep->recovery baseline Record Baseline Blood Pressure recovery->baseline dosing Administer this compound baseline->dosing monitoring Continuous BP Monitoring dosing->monitoring data_analysis Analyze BP Data monitoring->data_analysis

Caption: General experimental workflows for this compound.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start High Variability in Results? solubility Check Compound Solubility & Stability start->solubility In Vitro stress Assess Animal Stress Levels start->stress In Vivo reagents Verify Enzyme/Substrate Quality solubility->reagents conditions Confirm Assay Conditions (pH, Temp) reagents->conditions pipetting Review Pipetting Technique conditions->pipetting technique Validate Measurement Technique (Cuff/Telemetry) stress->technique dosing_consistency Ensure Consistent Drug Administration technique->dosing_consistency health Monitor Animal Health & Environment dosing_consistency->health

Caption: Troubleshooting logic for experimental variability.

References

Technical Support Center: CGS 35601 and Angioedema Risk in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential angioedema risk associated with CGS 35601 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical risk of angioedema associated with this compound?

A1: this compound is a triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] The theoretical risk of angioedema stems from its inhibition of ACE and NEP. Both of these enzymes are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability.[1][2] By inhibiting these enzymes, this compound can potentially lead to an accumulation of bradykinin, which is a key mediator of certain types of drug-induced angioedema.[2][3][4]

Q2: Are there any published preclinical studies that have specifically evaluated the angioedema risk of this compound?

A2: Currently, there is a lack of published preclinical studies specifically designed to assess the angioedema risk of this compound. While preclinical studies in rat models of hypertension have shown good safety and tolerability in chronic 30-day experiments, one study noted that "Long-term chronic experiments are needed to assess possible angioedema and increases in vascular permeability." This indicates a recognized data gap in the existing research.

Q3: How can we assess the potential for this compound-induced angioedema in our preclinical models?

A3: To assess the angioedema potential of this compound, we recommend a multi-faceted approach that includes both in vivo and ex vivo techniques. A primary in vivo method is to measure changes in vascular permeability in response to this compound administration. Additionally, monitoring for physical signs of edema and measuring plasma bradykinin levels can provide valuable insights.

Q4: What are the key signaling pathways involved in bradykinin-mediated angioedema?

A4: Bradykinin-mediated angioedema is primarily initiated by the binding of bradykinin to its B2 receptor on endothelial cells.[5] This interaction triggers a signaling cascade that leads to vasodilation and increased vascular permeability, resulting in the localized swelling characteristic of angioedema.[5]

Troubleshooting Guides

Problem: We are not observing any overt signs of angioedema (e.g., paw swelling) in our animal models after this compound administration. Does this mean there is no risk?

Troubleshooting Steps:

  • Increase Sensitivity of Measurement: The absence of visible edema does not entirely rule out an effect on vascular permeability. More sensitive techniques, such as the Miles assay or fluorescent dextran leakage assays, can quantify changes in vascular permeability that are not macroscopically visible.[6][7][8][9][10]

  • Consider the Animal Model: The susceptibility to bradykinin-mediated angioedema can vary between species and even strains. Ensure the chosen animal model is appropriate for studying this effect.

  • Dose and Duration: Evaluate the dose and duration of this compound administration. A higher dose or a longer treatment period may be necessary to unmask a potential effect.

  • Co-administration with a Sensitizing Agent: In some models, a sub-threshold inflammatory challenge can be used to sensitize the animals and reveal a drug's potential to exacerbate edema formation.

Problem: We are seeing variable results in our vascular permeability assays.

Troubleshooting Steps:

  • Standardize Procedures: Ensure that all experimental procedures, including drug administration, dye injection, and tissue collection, are highly standardized to minimize variability.

  • Control for Blood Pressure Effects: this compound is an antihypertensive agent. Changes in blood pressure can independently affect vascular permeability.[6][10] It is crucial to monitor and account for hemodynamic changes in your experimental design and data analysis.

  • Refine Dye Extraction: If using the Miles assay, ensure complete extraction of the Evans Blue dye from the tissue, as incomplete extraction is a common source of variability.[7][8][9]

  • Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability and increase the statistical power of your study.

Data Presentation

While specific quantitative data for this compound-induced angioedema is not available in the literature, researchers generating such data should structure it for clarity and comparison. Below are template tables for recording key experimental outcomes.

Table 1: Effect of this compound on Vascular Permeability (Miles Assay)

Treatment GroupDose (mg/kg)NEvans Blue Extravasation (µg/g tissue)% Change from Vehiclep-value
Vehicle Control-
This compound
Positive Control (e.g., Bradykinin)

Table 2: Plasma Bradykinin Levels Following this compound Administration

Treatment GroupDose (mg/kg)Time PointNPlasma Bradykinin (pg/mL)% Change from Baselinep-value
Vehicle Control-
This compound

Experimental Protocols

1. Protocol for Assessing Vascular Permeability using the Miles Assay

This protocol is adapted from established methods for measuring in vivo vascular permeability.[6][7][8][9][10]

  • Animals: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).

  • Dye Injection: After a specified time, inject a sterile solution of Evans Blue dye (e.g., 2% in saline) intravenously.

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).

  • Tissue Collection: Euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye. Collect tissues of interest (e.g., skin from the dorsal region, paw, trachea).

  • Dye Extraction: Weigh the collected tissues and incubate them in formamide at a specified temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to extract the Evans Blue dye.[8][9]

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at approximately 620 nm.[8][9] Calculate the concentration of Evans Blue in the tissue using a standard curve.

2. Protocol for Measurement of Plasma Bradykinin Levels

  • Animals and Drug Administration: As described in the protocol above.

  • Blood Collection: At predetermined time points after this compound administration, collect blood samples into tubes containing appropriate protease inhibitors to prevent ex vivo bradykinin degradation.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bradykinin Assay: Measure bradykinin concentrations in the plasma samples using a validated commercial ELISA or radioimmunoassay kit, following the manufacturer's instructions.

Visualizations

Caption: Mechanism of potential this compound-induced angioedema.

Experimental_Workflow_Vascular_Permeability cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Acclimatization Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Admin Administer this compound or Vehicle Grouping->Drug_Admin Dye_Inject Inject Evans Blue Dye (IV) Drug_Admin->Dye_Inject Circulation Allow Dye to Circulate Dye_Inject->Circulation Euthanasia Euthanize & Perfuse Circulation->Euthanasia Tissue_Collect Collect Tissues Euthanasia->Tissue_Collect Dye_Extract Extract Dye with Formamide Tissue_Collect->Dye_Extract Quantify Measure Absorbance & Quantify Dye_Extract->Quantify Data_Analysis Statistical Analysis Quantify->Data_Analysis

Caption: Workflow for assessing vascular permeability (Miles Assay).

References

interpreting variable responses to CGS 35601

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): Blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

  • Neutral Endopeptidase (NEP): Prevents the degradation of vasodilatory peptides such as natriuretic peptides, bradykinin, and adrenomedullin.

  • Endothelin-Converting Enzyme (ECE): Inhibits the synthesis of endothelin-1, a powerful vasoconstrictor.

By this triple-inhibition mechanism, this compound leads to a reduction in vasoconstriction and an enhancement of vasodilation, resulting in a blood pressure-lowering effect.

Q2: What are the expected in vivo effects of this compound?

A2: In preclinical models, such as spontaneously hypertensive rats, this compound has been shown to effectively lower mean arterial blood pressure.[1] It has also been observed to modulate the plasma concentrations of various vasoactive peptides.[1]

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound can be challenging. For in vivo studies, it may be dissolved in a vehicle such as saline. One study administered this compound via continuous intra-arterial infusion in saline.[1] For other routes of administration, a formulation with DMSO and other solubilizing agents might be necessary. A common formulation for compounds with low water solubility is a mixture of DMSO, Tween 80, and saline.

Q4: I am observing high variability in my experimental results with this compound. What are the potential causes?

A4: Variable responses to this compound can arise from several factors:

  • Complex Biological System: this compound targets three different enzymes, leading to a complex interplay between vasoconstrictor and vasodilator pathways. The net effect can depend on the baseline physiological state of the animal model.

  • Compensatory Mechanisms: Chronic inhibition of these pathways can lead to compensatory responses in the body, such as activation of the renin-angiotensin-aldosterone system (RAAS) or downregulation of natriuretic peptide receptors.

  • Experimental Protocol: Inconsistencies in drug preparation, administration, or animal handling can introduce variability.

  • Animal Model: The specific strain, age, and health status of the animals can influence their response to the drug.

Troubleshooting Guide

In Vitro Enzyme Inhibition Assays
IssuePossible CauseRecommendation
No or low inhibition observed Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme.Verify that the assay buffer pH and temperature are within the optimal range for ACE, NEP, or ECE activity.
Degraded this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly and prepare fresh solutions for each experiment.
Inactive enzyme: The enzyme preparation may have lost activity.Test the enzyme activity with a known substrate and a positive control inhibitor.
Inconsistent results between replicates Pipetting errors: Inaccurate or inconsistent pipetting of reagents.Use calibrated pipettes and ensure proper mixing of all components.
Incomplete dissolution of this compound: The compound may not be fully dissolved in the assay buffer.Ensure complete dissolution of this compound in the appropriate solvent before adding it to the assay.
High background signal Contaminated reagents: Reagents may be contaminated with substances that interfere with the assay.Use high-purity reagents and prepare fresh solutions.
Substrate instability: The substrate may be degrading spontaneously.Check the stability of the substrate under the assay conditions.
In Vivo Experiments
IssuePossible CauseRecommendation
Variable blood pressure response Inconsistent drug administration: Variations in the dose or rate of administration.For continuous infusion, use a reliable infusion pump. For bolus injections, ensure accurate volume and consistent injection speed.
Animal stress: Stress from handling or restraint can significantly impact blood pressure.Allow for an adequate acclimatization period and use minimally invasive techniques where possible.
Anesthetic effects: If using an anesthetic, it can interfere with the cardiovascular effects of this compound.Choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia.
Unexpected physiological responses Off-target effects: Although primarily targeting ACE, NEP, and ECE, high concentrations may have off-target effects.Perform dose-response studies to identify the optimal therapeutic window.
Activation of compensatory pathways: The body may counteract the drug's effects.Measure relevant biomarkers (e.g., plasma renin activity, aldosterone, natriuretic peptides) to assess the activation of compensatory mechanisms.

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric)
  • Prepare Reagents:

    • ACE Assay Buffer: 50 mM HEPES, pH 8.0, with 300 mM NaCl and 10 µM ZnCl₂.

    • Substrate: o-Abz-Gly-p-Phe(NO₂)-Pro-OH (final concentration 50 µM).

    • ACE Enzyme: Purified rabbit lung ACE (final concentration 0.1 U/mL).

    • This compound: Prepare a stock solution in DMSO and dilute to various concentrations in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of this compound solution or vehicle (for control).

    • Add 20 µL of ACE enzyme solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Add 20 µL of the substrate solution to initiate the reaction.

    • Measure the fluorescence (Excitation: 320 nm, Emission: 420 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
  • Animal Preparation:

    • Male SHRs (16-20 weeks old) are anesthetized, and a catheter is implanted in the carotid artery for blood pressure measurement and in the jugular vein for drug infusion.

    • Animals are allowed to recover for at least 48 hours.

  • Experimental Setup:

    • The arterial catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate.

    • The venous catheter is connected to an infusion pump.

  • Drug Administration:

    • A baseline blood pressure is recorded for at least 60 minutes.

    • This compound is dissolved in sterile saline and administered as a continuous intravenous infusion at a specific dose (e.g., 1 mg/kg/h).

    • Blood pressure and heart rate are continuously monitored throughout the infusion period and for a post-infusion period.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) in 5-minute intervals.

    • Compare the MAP during the baseline period to the MAP during this compound infusion.

    • Statistical analysis is performed to determine the significance of the blood pressure-lowering effect.

Visualizations

CGS35601_Signaling_Pathway cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways cluster_inhibitor This compound Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE ET1->Vasoconstriction NPs Natriuretic Peptides InactivePeptides Inactive Peptides NPs->InactivePeptides NEP Vasodilation Vasodilation NPs->Vasodilation Bradykinin Bradykinin Bradykinin->InactivePeptides NEP, ACE Bradykinin->Vasodilation CGS35601 This compound ACE ACE CGS35601->ACE ECE ECE CGS35601->ECE NEP NEP CGS35601->NEP

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep recovery Recovery Period (>48 hours) animal_prep->recovery baseline Baseline Measurement (Blood Pressure, Heart Rate) recovery->baseline drug_admin This compound Administration (e.g., Continuous Infusion) baseline->drug_admin monitoring Continuous Monitoring drug_admin->monitoring data_collection Data Collection monitoring->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow.

Troubleshooting_Decision_Tree start Inconsistent Results? in_vitro In Vitro Experiment? start->in_vitro in_vivo In Vivo Experiment? start->in_vivo check_reagents Check Reagent Quality (Enzyme, Substrate, this compound) in_vitro->check_reagents check_conditions Verify Assay Conditions (pH, Temperature) in_vitro->check_conditions check_admin Verify Drug Administration (Dose, Route, Rate) in_vivo->check_admin check_animal Assess Animal Factors (Stress, Anesthesia) in_vivo->check_animal check_pipetting Review Pipetting Technique check_reagents->check_pipetting check_dissolution Ensure Complete This compound Dissolution check_conditions->check_dissolution check_compensatory Investigate Compensatory Mechanisms check_admin->check_compensatory

References

CGS 35601 Dose-Response Curve Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601. The information is designed to address specific issues that may be encountered during the experimental process of generating and analyzing dose-response curves for this potent vasopeptidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

  • Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[1][2]

  • Endothelin-Converting Enzyme (ECE): this compound also inhibits ECE, which is responsible for the production of the powerful vasoconstrictor, endothelin-1.

This triple inhibition leads to a dual effect of reducing vasoconstriction and enhancing vasodilation, making it a subject of interest for cardiovascular research.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) for this compound are reported as follows:

EnzymeIC50 (nM)
Angiotensin-Converting Enzyme (ACE)22
Neutral Endopeptidase (NEP)2
Endothelin-Converting Enzyme (ECE)55

Q3: In what solvent should I dissolve this compound?

For in vitro assays, small molecule inhibitors like this compound are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. Always consult the manufacturer's product data sheet for specific solubility information.

Q4: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing for an experiment, allow the aliquot to thaw completely and come to room temperature before use.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Dose-Response Curve

Problem Possible Cause Troubleshooting Action
No inhibition observed Inactive compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C or -80°C in a tightly sealed container).
Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.Verify that the assay buffer conditions are optimal for the target enzymes (ACE, NEP, and ECE).
Enzyme concentration too high: Excess enzyme can lead to rapid substrate consumption, masking the inhibitory effect.Reduce the enzyme concentration to a level that provides a robust but not overwhelming signal.
Shallow or flat dose-response curve Limited solubility of this compound: The compound may be precipitating at higher concentrations in the aqueous assay buffer.Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent for the initial stock or adding a small amount of a solubilizing agent to the assay buffer (ensure it does not affect enzyme activity).
Substrate concentration too high: For competitive inhibitors, high substrate concentrations can outcompete the inhibitor.Perform the assay with a substrate concentration at or below the Michaelis-Menten constant (Km) for each enzyme.
High variability between replicate wells Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize well-to-well variation.
Incomplete mixing: Inadequate mixing of reagents in the assay wells can result in non-uniform reaction rates.Gently mix the contents of the wells after each reagent addition, being careful to avoid cross-contamination.

Guide 2: Assay Interference

Problem Possible Cause Troubleshooting Action
High background signal Autofluorescence of this compound: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay.Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent or interfering substances.Prepare fresh reagents and use high-purity water.
Signal quenching Inhibitor absorbs at excitation or emission wavelengths: The compound may be quenching the fluorescent signal from the substrate or product.Measure the absorbance spectrum of this compound to check for overlap with the assay's fluorescence wavelengths. If there is significant overlap, a different fluorogenic substrate or a non-fluorescence-based detection method may be necessary.

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the dose-response curve of this compound against ACE, NEP, and ECE using a fluorometric method. Specific substrates and buffer conditions may need to be optimized for each enzyme.

Materials:

  • This compound

  • Recombinant human ACE, NEP, or ECE

  • Fluorogenic substrate specific for each enzyme (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline for ACE)[3]

  • Assay buffer (enzyme-specific, e.g., Tris-HCl with NaCl and ZnCl2 for ACE)

  • DMSO (for preparing this compound stock solution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Enzyme Preparation: Dilute the enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice until use.

  • Assay Setup:

    • Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.

    • Add the serially diluted this compound solutions to the respective wells.

    • Include control wells:

      • No inhibitor control: Enzyme and assay buffer with DMSO (vehicle).

      • No enzyme control: Assay buffer and substrate only (to measure background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period (kinetic assay) or at a single endpoint.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the % inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

Example Dose-Response Data for this compound against ACE

The following table represents a typical dataset that would be generated from an in vitro ACE inhibition assay with this compound.

This compound Concentration (nM)Log [this compound] (M)% Inhibition (Mean ± SD)
1000-6.098.2 ± 1.5
300-6.595.1 ± 2.1
100-7.085.3 ± 3.4
30-7.555.2 ± 4.0
10-8.020.1 ± 3.8
3-8.55.6 ± 2.5
1-9.01.2 ± 1.1
0 (Control)-0 ± 1.8

Mandatory Visualizations

G Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (in DMSO) serial_dil Serial Dilutions of this compound (in Assay Buffer) prep_inhibitor->serial_dil add_inhibitor Add this compound Dilutions serial_dil->add_inhibitor prep_enzyme Prepare Enzyme Solution (ACE, NEP, or ECE) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_signal Measure Fluorescence add_substrate->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data fit_curve Fit Sigmoidal Curve (Non-linear Regression) plot_data->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50

Experimental workflow for this compound dose-response analysis.

Signaling pathways inhibited by this compound.

G Troubleshooting Logic for Low Potency start Start: Low Potency Observed check_compound Check this compound Integrity start->check_compound check_assay Review Assay Conditions start->check_assay fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock Degradation Suspected check_solubility Investigate Solubility check_assay->check_solubility Conditions OK optimize_conditions Optimize pH, Temp., Buffer check_assay->optimize_conditions Suboptimal Conditions check_enzyme Verify Enzyme Activity check_solubility->check_enzyme No Precipitation modify_buffer Modify Assay Buffer (e.g., add co-solvent) check_solubility->modify_buffer Precipitation Observed new_enzyme Use New Enzyme Aliquot check_enzyme->new_enzyme Low Activity Control end Re-run Experiment fresh_stock->end optimize_conditions->end modify_buffer->end new_enzyme->end

Troubleshooting logic for low potency of this compound.

References

Technical Support Center: Vasopeptidase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vasopeptidase inhibitors (VPIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. In Vitro & Preclinical Experiments

Q1: My in vitro ACE/NEP inhibition assay is giving inconsistent results. What are the common causes?

A1: Inconsistent results in ACE/NEP inhibition assays can stem from several factors. Here is a troubleshooting guide:

  • Substrate and Buffer Preparation: Ensure accurate preparation of the substrate (e.g., HHL for ACE) and buffer solutions. The pH of the buffer is critical for optimal enzyme activity. For ACE inhibition assays using HHL, the buffer is typically a sodium borate buffer adjusted to pH 8.3.[1][2]

  • Enzyme Activity: The activity of the ACE or NEP enzyme preparation can degrade over time. Use a fresh batch of enzyme or validate the activity of your current stock.

  • Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures. For ACE inhibition assays, a pre-incubation of the inhibitor with the enzyme is often required, followed by a specific incubation period after substrate addition, typically at 37°C.[1][3]

  • Solvent Effects: If your test compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (e.g., <1%) to prevent solvent-induced inhibition of the enzyme.[4]

  • Detection Method: For colorimetric or fluorometric assays, ensure that your test compound does not interfere with the detection wavelength. Run appropriate controls with the compound alone to check for absorbance or fluorescence.

Q2: I'm observing a weaker than expected blood pressure-lowering effect of my VPI in an animal model of hypertension. What could be the issue?

A2: A weaker than expected antihypertensive effect in animal models can be due to several factors related to the experimental setup and the animal model itself.

  • Animal Model Selection: The choice of hypertension model is crucial. VPIs have shown efficacy in low, normal, and high-renin models of hypertension.[5] However, the magnitude of the effect can vary. Ensure the chosen model is appropriate for the specific mechanism of your VPI.

  • Drug Administration and Bioavailability: Verify the route of administration, dosage, and formulation of the VPI. Poor oral bioavailability can lead to lower than expected plasma concentrations of the active compound.

  • Blood Pressure Measurement Technique: Direct and continuous blood pressure measurement using telemetry is the gold standard for rodent studies as it avoids the stress-induced fluctuations associated with tail-cuff methods.[6][7] Ensure your telemetric device is correctly implanted and calibrated.

  • Acclimatization of Animals: Ensure animals are properly acclimatized to their housing and any experimental procedures to minimize stress, which can significantly impact blood pressure.

Q3: How do I interpret unexpected off-target effects of my VPI in preclinical studies?

A3: Interpreting off-target effects requires a systematic approach to distinguish between compound-specific effects and broader class effects.

  • Comprehensive Target Profiling: Conduct in vitro screening against a panel of related and unrelated enzymes and receptors to identify potential off-target interactions.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your VPI to determine if the off-target activity is linked to a specific structural motif.

  • Phenotypic Screening: Utilize cell-based assays that represent different biological pathways to assess the functional consequences of any identified off-target interactions.

  • Consult Public Databases: Utilize databases of known drug-target interactions to check if similar compounds have reported off-target effects.

II. Clinical Trial & Data Interpretation Pitfalls

Q4: Why did omapatrilat, a promising VPI, fail to gain regulatory approval despite showing superior blood pressure reduction compared to an ACE inhibitor?

A4: The primary reason for the failure of omapatrilat was the significantly increased risk of angioedema, a potentially life-threatening side effect characterized by swelling of the deep layers of the skin and mucous membranes.[8][9][10] The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial, a large-scale clinical study, demonstrated that omapatrilat was associated with a more than threefold higher incidence of angioedema compared to the ACE inhibitor enalapril.[8][10][11]

Q5: What is the mechanistic basis for the increased risk of angioedema with VPIs?

A5: The increased risk of angioedema with VPIs is attributed to their dual mechanism of action. Both ACE and NEP are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability. By inhibiting both enzymes, VPIs lead to a greater accumulation of bradykinin compared to ACE inhibitors alone, thereby increasing the risk of angioedema.

Q6: Are there specific patient populations at higher risk for VPI-induced angioedema?

A6: Yes, clinical trial data from the OCTAVE study for omapatrilat identified specific populations with a higher risk of angioedema:

  • Black patients: The incidence of angioedema was significantly higher in Black patients treated with omapatrilat compared to non-Black patients.[8][9]

  • Smokers: Smoking was also identified as a risk factor for developing angioedema with omapatrilat treatment.[8][9]

Quantitative Data Summary

Table 1: Comparative Incidence of Angioedema in the OCTAVE Trial

Treatment GroupOverall IncidenceIncidence in Black PatientsIncidence in Smokers
Omapatrilat2.17%[8][9]5.54%[8][9]3.93%[8][9]
Enalapril (ACEi)0.68%[8][9]1.62%[8][9]0.81%[8][9]

Table 2: Blood Pressure Reduction in Clinical Trials

DrugTrialPopulationSystolic BP Reduction (vs. Placebo/Comparator)
OmapatrilatOCTAVEHypertension~3.6 mmHg greater reduction than enalapril[11]
FasidotrilPhase IIEssential Hypertension7.4 mmHg (supine) vs. placebo[12]

Experimental Protocols

In Vitro ACE Inhibition Assay (HHL Substrate)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against angiotensin-converting enzyme (ACE) using hippuryl-L-histidyl-L-leucine (HHL) as a substrate.

Materials:

  • ACE from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (50 mM, pH 8.3) with 300 mM NaCl

  • Test compound (VPI) and positive control (e.g., captopril)

  • 1 M HCl

  • Ethyl acetate

  • Microplate reader or HPLC system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.[13]

    • Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal.

  • Assay:

    • In a microplate or microcentrifuge tube, add the test compound or control solution.

    • Add the ACE solution and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).[3]

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[3]

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 1 M HCl.[2]

    • The product of the reaction, hippuric acid (HA), is then extracted with ethyl acetate.[2][4]

    • The ethyl acetate layer is separated, evaporated, and the residue is redissolved in a suitable solvent (e.g., water or mobile phase).

    • The amount of HA is quantified by measuring the absorbance at 228 nm using a microplate reader or by HPLC.[3]

  • Calculation:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 where A is the absorbance.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Blood Pressure Measurement in Rodents (Telemetry)

This protocol outlines the key steps for continuous blood pressure monitoring in rodents using implantable telemetry devices.

Materials:

  • Implantable telemetry device with a pressure-sensing catheter

  • Surgical instruments

  • Anesthesia

  • Receivers and data acquisition system

Procedure:

  • Surgical Implantation:

    • The animal (rat or mouse) is anesthetized.

    • For rats, a common approach is to implant the catheter into the abdominal aorta, with the transmitter body placed in the peritoneal cavity.[6][14]

    • For mice, the catheter is often inserted into the carotid artery and advanced to the aortic arch, with the transmitter placed in a subcutaneous pocket.[6][14]

    • The surgical site is closed, and the animal is allowed to recover. A postoperative holding period of 7-10 days is recommended for abdominal aorta implantations to allow for adequate healing.[14]

  • Data Acquisition:

    • The animal is housed in its home cage placed on a receiver that wirelessly collects the data from the implanted telemeter.

    • The receiver transmits the data to a data acquisition system for continuous recording of blood pressure, heart rate, and activity.

  • Data Analysis:

    • The continuous data allows for the analysis of circadian variations in blood pressure and the precise effects of drug administration over time.

    • Data should be averaged over appropriate time intervals to assess the acute and chronic effects of the VPI.

Visualizations

vasopeptidase_inhibitor_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction Aldosterone Release at1_receptor->vasoconstriction bradykinin Bradykinin inactive_peptides_ace Inactive Peptides bradykinin->inactive_peptides_ace vasodilation Vasodilation bradykinin->vasodilation angioedema Angioedema bradykinin->angioedema Accumulation Leads to natriuretic_peptides Natriuretic Peptides natriuretic_peptides->vasodilation inactive_peptides_nep Inactive Peptides natriuretic_peptides->inactive_peptides_nep nep Neutral Endopeptidase (NEP) nep->inactive_peptides_nep ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_ii ace->inactive_peptides_ace vpi Vasopeptidase Inhibitor vpi->nep Inhibits vpi->ace Inhibits

Caption: Mechanism of action and side effect pathway of vasopeptidase inhibitors.

experimental_workflow start Start: VPI Candidate in_vitro In Vitro Screening (ACE/NEP Inhibition Assays) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 animal_model Animal Model Selection (e.g., SHR, Dahl Salt-Sensitive) ic50->animal_model in_vivo In Vivo Efficacy Studies (Telemetry Blood Pressure) animal_model->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology & Safety Assessment pk_pd->toxicology clinical_trials Clinical Trials toxicology->clinical_trials

References

Technical Support Center: Enhancing the Bioavailability of the Benazepril Prodrug for Optimal CGS 35601 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of benazepril, the prodrug for the active angiotensin-converting enzyme (ACE) inhibitor, CGS 35601 (benazeprilat). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between benazepril and this compound?

A1: Benazepril is a prodrug that is metabolically converted to its active form, this compound, also known as benazeprilat.[1][2][3] This conversion primarily occurs in the liver through the cleavage of an ester group.[1][4][5] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the therapeutic effects of the drug.[1][2][5]

Q2: What is the oral bioavailability of benazepril, and what factors influence it?

A2: The oral bioavailability of benazepril is approximately 37%.[6] Following oral administration, benazepril is absorbed and rapidly converted to benazeprilat.[7] While co-administration with food can delay the time to reach peak plasma concentrations of benazeprilat, it does not significantly affect the overall bioavailability.[4][7][8]

Q3: What are the primary challenges in improving the bioavailability of benazepril?

A3: The main challenge is to enhance the absorption of the parent drug, benazepril, to ensure efficient delivery to the systemic circulation and subsequent conversion to the active metabolite, this compound. While benazepril is a BCS Class I drug with high solubility and permeability, formulation strategies can still be employed to optimize its delivery and achieve controlled release profiles.[9][10]

Q4: What formulation strategies can be explored to improve the bioavailability of benazepril?

A4: Novel drug delivery systems are a promising approach. Nanoparticulate systems, such as polymeric nanoparticles and niosomes, have been investigated to enhance the bioavailability and provide controlled release of benazepril.[9][11] These formulations can protect the drug from degradation and improve its absorption profile.[9] Transdermal films have also been explored as an alternative delivery route to bypass first-pass metabolism.[12]

Troubleshooting Guides

In Vitro Permeability Assays (Caco-2)

Q: My Caco-2 cell monolayer integrity is compromised, as indicated by low TEER values. What should I do?

A: Low Transepithelial Electrical Resistance (TEER) values (typically below 300-500 Ω·cm²) suggest a compromised cell monolayer, which will lead to unreliable permeability data.[13]

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure optimal cell culture conditions, including proper media composition, CO2 levels, and humidity. Caco-2 cells require 21-30 days to fully differentiate and form a tight monolayer.[14]

    • Cell Seeding Density: Optimize the initial cell seeding density. Over-confluency or sub-confluency can affect monolayer integrity.

    • Toxicity of Test Compound: Assess the cytotoxicity of your benazepril formulation on Caco-2 cells at the tested concentrations. High concentrations may damage the cells.[15]

    • Handling: Handle the cell culture plates gently to avoid scratching or disrupting the monolayer.

Q: I am observing low recovery of my test compound in the Caco-2 assay. What are the possible causes and solutions?

A: Low compound recovery can be due to several factors, including poor solubility, non-specific binding, cellular accumulation, or metabolism.[16]

  • Troubleshooting Steps:

    • Solubility: Ensure that the concentration of the benazepril formulation in the transport buffer does not exceed its aqueous solubility. The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can help improve the solubility of lipophilic compounds.[16]

    • Non-Specific Binding: Test for non-specific binding of your compound to the assay plates and materials. Using low-binding plates can mitigate this issue.[13]

    • Cellular Metabolism: Caco-2 cells possess some metabolic activity. Analyze the cell lysate and receiver compartment for the presence of benazeprilat (this compound) to determine if metabolism is occurring.

    • Quantification Method: Verify the sensitivity and accuracy of your analytical method (e.g., HPLC, LC-MS/MS) for detecting both benazepril and benazeprilat.[17][18]

Q: How can I determine if my benazepril formulation is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A: A bidirectional Caco-2 permeability assay is necessary to assess active efflux.[16]

  • Procedure:

    • Measure the permeability of your compound from the apical (AP) to the basolateral (BL) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

    • An efflux ratio greater than 2 is indicative of active efflux.[13][16]

    • To confirm the involvement of specific transporters like P-gp, perform the assay in the presence of known inhibitors such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[13]

Data Presentation

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat (this compound)

ParameterBenazepril (Prodrug)Benazeprilat (this compound - Active Metabolite)Reference(s)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour1 - 2 hours (fasting), 2 - 4 hours (with food)[8],[4],[5]
Protein Binding ~96.7%~95.3%[8],[4],[5]
Effective Half-life (t1/2) -10 - 11 hours[8],[4]
Elimination Primarily metabolized in the liverPredominantly renal excretion[8],[4]

Table 2: Interpreting Caco-2 Permeability Data

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionExample CompoundsReference(s)
< 1Low-[16]
1 - 10ModerateAtenolol (~50% absorption)[16]
> 10HighAntipyrine (~97% absorption)[16]

Experimental Protocols

Caco-2 Permeability Assay for Benazepril Formulations

Objective: To assess the intestinal permeability of a novel benazepril formulation and investigate potential efflux mechanisms.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Benazepril formulation and pure benazepril hydrochloride standard

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (HPLC or LC-MS/MS)

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the transport experiment, measure the TEER of the cell monolayers. The values should be within the acceptable range for your laboratory (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the benazepril formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the benazepril formulation to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed buffer.

  • Sample Analysis: Quantify the concentration of benazepril and its metabolite, benazeprilat (this compound), in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

    • Calculate the efflux ratio (ER) as described in the troubleshooting guide.

Formulation of Benazepril Nanoparticles (Emulsion Solvent Evaporation Method)

Objective: To prepare a nanoparticulate formulation of benazepril to potentially enhance its bioavailability.

Materials:

  • Benazepril hydrochloride

  • Polymer (e.g., ethyl cellulose)[9]

  • Organic solvent (e.g., ethanol)[9]

  • Stabilizer (e.g., polyvinyl alcohol)[9]

  • Distilled water

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of benazepril hydrochloride and the polymer (e.g., ethyl cellulose) in the organic solvent (e.g., ethanol).[9][10]

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., polyvinyl alcohol) in distilled water.[9][10]

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring at a specific speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation, wash them with distilled water to remove the excess stabilizer, and then lyophilize them for storage.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.

Visualizations

Benazepril Benazepril (Prodrug) Oral Administration GI_Tract Gastrointestinal Tract Benazepril->GI_Tract Absorption Absorption GI_Tract->Absorption Liver Liver (Metabolism) Absorption->Liver First-Pass Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Esterase Cleavage CGS35601 This compound (Benazeprilat) Active Drug Systemic_Circulation->CGS35601 Distribution ACE_Inhibition ACE Inhibition CGS35601->ACE_Inhibition start Start: Novel Benazepril Formulation in_vitro In Vitro Characterization (Solubility, Stability) start->in_vitro caco2 Caco-2 Permeability Assay (Absorption, Efflux) in_vitro->caco2 in_vivo In Vivo Pharmacokinetic Study (Animal Model) caco2->in_vivo analysis Bioanalytical Quantification (Benazepril & this compound) in_vivo->analysis data_eval Data Evaluation (Bioavailability Assessment) analysis->data_eval end End: Optimized Formulation data_eval->end issue Issue: Low Compound Recovery in Caco-2 Assay solubility Check Solubility in Transport Buffer issue->solubility solubility_ok Solubility OK? solubility->solubility_ok binding Assess Non-Specific Binding to Plate binding_ok Binding Low? binding->binding_ok metabolism Analyze for Metabolite (this compound) metabolism_ok Metabolism Low? metabolism->metabolism_ok analytical Validate Analytical Method Sensitivity optimize_analytical Action: Optimize Method analytical->optimize_analytical solubility_ok->binding Yes add_bsa Action: Add BSA to Buffer solubility_ok->add_bsa No binding_ok->metabolism Yes use_low_binding Action: Use Low-Binding Plates binding_ok->use_low_binding No metabolism_ok->analytical Yes account_for_metabolism Action: Account for Conversion in Calculations metabolism_ok->account_for_metabolism No

References

Technical Support Center: CGS 35601 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the triple vasopeptidase inhibitor, CGS 35601. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on available animal studies to facilitate your research.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Overdose: Although preclinical studies show a good safety profile, individual animal sensitivity can vary. - Procedural Complications: Issues related to surgery, anesthesia, or catheter placement. - Vehicle Toxicity: The vehicle used to dissolve this compound may have unintended toxic effects.- Review Dosing Calculations: Double-check all calculations for dose preparation and administration rate. Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model. - Refine Surgical and Handling Procedures: Ensure all procedures are performed by trained personnel and that aseptic techniques are strictly followed. Monitor animals closely post-procedure. - Evaluate Vehicle: Conduct a vehicle-only control study to rule out any toxicity associated with the solvent.
Significant Drop in Blood Pressure (Hypotension) - Pharmacological Effect: this compound is a potent antihypertensive agent. A significant drop in blood pressure is an expected pharmacological effect, especially at higher doses.[1][2]- Dose Adjustment: If the hypotension is too severe and causing adverse effects, consider reducing the dose. - Continuous Monitoring: Implement continuous blood pressure monitoring to track the hemodynamic response accurately.
Signs of Angioedema (Swelling of the face, lips, tongue, or larynx) - Class-Specific Side Effect: Vasopeptidase inhibitors, as a class, are known to have a risk of causing angioedema due to the accumulation of bradykinin.- Immediate Discontinuation: Stop administration of this compound immediately. - Veterinary Consultation: Seek immediate veterinary attention for the affected animal. - Consider Pre-treatment: For future studies, you might consider pre-treatment with antihistamines or other agents, although the efficacy for bradykinin-mediated angioedema may be limited.
Alterations in Kidney Function Parameters (e.g., increased creatinine, BUN) - Hemodynamic Effects: Significant changes in blood pressure can affect renal perfusion. - Direct Renal Effects: Although not reported in the primary preclinical study, effects on renal function are a consideration with drugs affecting the renin-angiotensin system.- Monitor Renal Function: Regularly monitor serum creatinine and BUN levels. - Hydration: Ensure animals are adequately hydrated. - Dose Reduction: Consider reducing the dose if renal parameters are significantly altered.
Inconsistent or Unexpected Experimental Results - Compound Stability: this compound solution may not be stable over the duration of the experiment. - Route of Administration: The chosen route of administration may not provide consistent bioavailability. - Animal Model Variability: The specific strain, age, or health status of the animals can influence the outcome.- Verify Compound Stability: Prepare fresh solutions of this compound for each administration. - Optimize Administration Route: Ensure the chosen route of administration is appropriate and consistently performed. For continuous infusion, check catheter patency. - Standardize Animal Model: Use animals from a reputable supplier and ensure they are of a consistent age and health status.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a triple vasopeptidase inhibitor. It simultaneously inhibits three enzymes: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2] This triple inhibition leads to a decrease in the production of vasoconstrictors (angiotensin II and endothelin-1) and an increase in the levels of vasodilators (bradykinin and natriuretic peptides), resulting in a potent antihypertensive effect.

Q2: What is the reported safety profile of this compound in animal studies?

A2: A key preclinical study in spontaneously hypertensive rats (SHR) showed that this compound, administered via continuous intra-arterial infusion at doses of 0.01, 0.1, 1, and 5 mg/kg/day for 5 days per dose, had a good safety profile.[1][2] No significant hepatic or renal toxicity was observed, and there were no adverse effects on heart rate, metabolic profiles, electrolytic balance, hematological parameters, or growth.[1][2]

Q3: Are there any known quantitative toxicity data for this compound, such as LD50 or NOAEL?

A3: Based on the available scientific literature, specific quantitative toxicity data such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) for this compound have not been reported. The primary published study focused on the safety and pharmacodynamics of the compound within a therapeutic dose range.[1][2]

Q4: What is the main safety concern associated with vasopeptidase inhibitors like this compound?

A4: The most significant safety concern for the class of vasopeptidase inhibitors is angioedema, which is a rapid swelling of the deep layers of the skin and mucous membranes. This is thought to be caused by the accumulation of bradykinin, as both ACE and NEP are involved in its degradation. While not specifically reported for this compound in the key preclinical study, it is a known class effect that researchers should be aware of.

Q5: How should this compound be prepared for in vivo administration?

A5: In the primary preclinical study, this compound was dissolved in saline for continuous intra-arterial infusion.[1][2] The specific concentration would depend on the desired dose and the infusion rate. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. For other routes of administration, solubility and stability in different vehicles should be determined.

Quantitative Toxicity Data

As of the latest literature review, specific LD50 and NOAEL values for this compound are not publicly available. The table below summarizes the safety findings from the key preclinical study in spontaneously hypertensive rats.

Parameter Vehicle Control (Saline) This compound (up to 5 mg/kg/day) Reference
Mortality No mortality reportedNo mortality reported[1][2]
Hepatic Toxicity No signs of toxicityNo signs of toxicity[1][2]
Renal Toxicity No signs of toxicityNo signs of toxicity[1][2]
Hematological Profile NormalUnaffected[1][2]
Metabolic Profile NormalUnaffected[1][2]
Electrolytic Profile NormalUnaffected[1][2]
Heart Rate NormalUnaffected[1][2]
Mean Arterial Blood Pressure 156 ± 4 mm HgDose-dependent reduction to 94 ± 5 mm Hg[1][2]

Experimental Protocols

Preclinical Safety Assessment in Spontaneously Hypertensive Rats[1][2]
  • Animal Model: Male spontaneously hypertensive rats (SHR).

  • Housing: Animals were housed in metabolic cages to allow for daily assessment of food and water intake, and urine output.

  • Surgical Preparation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and drug infusion.

  • Drug Administration:

    • Vehicle: Saline (continuous intra-arterial infusion).

    • This compound: Administered via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day. Each dose was administered for 5 consecutive days.

  • Washout Period: A 5-day washout period followed the final dose.

  • Parameters Monitored:

    • Hemodynamics: Mean arterial blood pressure and heart rate were continuously monitored.

    • Biochemical and Hematological Analysis: Blood samples were collected for analysis of various biochemical and hematological parameters.

    • Metabolic and Renal Function: Daily monitoring of food and water consumption, diuresis, and renal activity.

    • General Health: Body weight and overall health were monitored daily.

Visualizations

G cluster_inhibition This compound Inhibition cluster_pathways Physiological Pathways CGS35601 This compound ACE Angiotensin-Converting Enzyme (ACE) CGS35601->ACE Inhibits NEP Neutral Endopeptidase (NEP) CGS35601->NEP Inhibits ECE1 Endothelin-Converting Enzyme-1 (ECE-1) CGS35601->ECE1 Inhibits AngiotensinI Angiotensin I Bradykinin Bradykinin Big_Endothelin1 Big Endothelin-1 Angiotensinogen Angiotensinogen Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction1 Vasoconstriction AngiotensinII->Vasoconstriction1 Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE & NEP Vasodilation1 Vasodilation Bradykinin->Vasodilation1 NatriureticPeptides Natriuretic Peptides Inactive_NP Inactive Peptides NatriureticPeptides->Inactive_NP NEP Vasodilation2 Vasodilation NatriureticPeptides->Vasodilation2 Endothelin1 Endothelin-1 Big_Endothelin1->Endothelin1 ECE-1 Vasoconstriction2 Vasoconstriction Endothelin1->Vasoconstriction2

Caption: Signaling pathway of this compound.

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_monitoring Monitoring and Data Collection AnimalModel Male Spontaneously Hypertensive Rats (SHR) Surgery Arterial Catheter Implantation AnimalModel->Surgery Housing Metabolic Cages Surgery->Housing Stabilization 7-Day Stabilization Period Housing->Stabilization Metabolic Daily Food/Water Intake, Diuresis, Body Weight Housing->Metabolic Grouping Divide into Vehicle and this compound Groups Stabilization->Grouping Dosing 5-Day Continuous Infusion (Dose 1: 0.01 mg/kg/day) Grouping->Dosing BloodSampling Biochemical and Hematological Analysis Grouping->BloodSampling Dosing2 5-Day Continuous Infusion (Dose 2: 0.1 mg/kg/day) Dosing->Dosing2 Hemodynamics Continuous Blood Pressure and Heart Rate Dosing->Hemodynamics Dosing3 5-Day Continuous Infusion (Dose 3: 1 mg/kg/day) Dosing2->Dosing3 Dosing2->Hemodynamics Dosing4 5-Day Continuous Infusion (Dose 4: 5 mg/kg/day) Dosing3->Dosing4 Dosing3->Hemodynamics Washout 5-Day Washout Period Dosing4->Washout Dosing4->Hemodynamics Dosing4->BloodSampling Washout->Hemodynamics

Caption: Experimental workflow for this compound toxicity assessment.

References

Validation & Comparative

A Comparative Guide to Vasopeptidase Inhibitors: CGS 35601 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopeptidase inhibitors are a class of drugs that simultaneously inhibit two key enzymes involved in blood pressure regulation: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual action offers a potentially more effective approach to treating hypertension and heart failure compared to single-target agents like ACE inhibitors. CGS 35601 distinguishes itself as a triple vasopeptidase inhibitor, also targeting endothelin-converting enzyme (ECE), another crucial enzyme in vasoconstriction. This guide provides a detailed comparison of this compound with other notable vasopeptidase inhibitors, including omapatrilat, gemopatrilat, fasidotril, and sampatrilat, supported by available experimental data.

Mechanism of Action: The Vasopeptidase Advantage

Vasopeptidase inhibitors exert their effects through a multi-pronged approach. By inhibiting NEP, they prevent the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin. The inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This compound's additional inhibition of ECE further reduces the production of endothelin-1, another powerful vasoconstrictor. This combined action leads to a net effect of vasodilation, reduced blood volume, and decreased cardiac workload.

cluster_vasoconstriction Vasoconstriction Pathways cluster_vasodilation Vasodilation Pathways cluster_inhibitors Vasopeptidase Inhibitors Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Big_Endothelin1 Big Endothelin-1 Endothelin1 Endothelin-1 Big_Endothelin1->Endothelin1 ECE Endothelin1->Vasoconstriction Inactive_peptides Inactive Peptides Vasoactive_peptides Vasoactive Peptides (ANP, Bradykinin) Vasoactive_peptides->Inactive_peptides NEP Vasodilation Vasodilation Vasoactive_peptides->Vasodilation CGS_35601 This compound ACE ACE CGS_35601->ACE Inhibits NEP NEP CGS_35601->NEP Inhibits ECE ECE CGS_35601->ECE Inhibits Other_VPIs Other Vasopeptidase Inhibitors Other_VPIs->ACE Inhibits Other_VPIs->NEP Inhibits

Signaling pathways targeted by vasopeptidase inhibitors.

Comparative In Vitro Potency

The inhibitory potency of these compounds against their target enzymes is a key determinant of their pharmacological profile. The following table summarizes the available 50% inhibitory concentration (IC50) values.

InhibitorACE IC50 (nM)NEP IC50 (nM)ECE-1 IC50 (nM)
This compound 22[1]2[1]55[1]
Omapatrilat ~5~8Data not available
Gemopatrilat 3.6[2]305[2]Data not available
Fasidotrilat 9.8[3]5.1[3]Data not available
Sampatrilat ~13.8 (C-domain)[4]~8[5]Data not available

Note: IC50 values can vary depending on the experimental conditions.

Preclinical Efficacy: A Look at Animal Models

Preclinical studies in various animal models of hypertension and heart failure have demonstrated the therapeutic potential of vasopeptidase inhibitors.

This compound

In spontaneously hypertensive rats (SHR), a model of essential hypertension, this compound has been shown to dose-dependently reduce mean arterial blood pressure[1]. It was also effective in lowering blood pressure in Dahl salt-sensitive rats, a model of salt-sensitive hypertension[1].

Omapatrilat

Omapatrilat has demonstrated potent antihypertensive effects in various rat models of hypertension[6]. In cardiomyopathic hamsters, a model of heart failure, omapatrilat improved cardiac function and remodeling to a greater extent than an ACE inhibitor alone.

Fasidotril

In rats with myocardial infarction, long-term therapy with fasidotril was found to improve survival and attenuate cardiac hypertrophy[7]. Fasidotril also exhibited antihypertensive effects in SHR, renovascular hypertensive rats, and DOCA-salt hypertensive rats[8][9].

Sampatrilat

In a rat model of chronic heart failure following myocardial infarction, sampatrilat treatment improved cardiac function and remodeling[10].

cluster_workflow Typical Preclinical Efficacy Workflow Animal_Model Select Animal Model (e.g., SHR, Dahl Salt-Sensitive) Treatment Administer Vasopeptidase Inhibitor or Vehicle Animal_Model->Treatment Data_Collection Monitor Key Parameters (e.g., Blood Pressure, Heart Rate) Treatment->Data_Collection Analysis Analyze and Compare Treatment vs. Control Data_Collection->Analysis Outcome Assess Therapeutic Efficacy Analysis->Outcome

A generalized workflow for preclinical efficacy studies.

Clinical Performance and Safety Profile

While preclinical data are promising, clinical trials are essential to determine the true efficacy and safety of these compounds in humans.

Omapatrilat: A Cautionary Tale

Omapatrilat, the most extensively studied vasopeptidase inhibitor, demonstrated superior blood pressure-lowering effects compared to the ACE inhibitor enalapril in the OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial. However, this increased efficacy came at the cost of a significantly higher incidence of angioedema (2.17% vs. 0.68% for enalapril), a potentially life-threatening side effect[11]. This adverse effect has largely halted the clinical development of omapatrilat and raised concerns for the entire class of vasopeptidase inhibitors.

Fasidotril and Sampatrilat

Phase II clinical trials for fasidotril for the treatment of hypertension and congestive heart failure were ongoing as of 2003[12]. In a study with hypertensive patients, fasidotril was shown to lower blood pressure compared to placebo[8]. Clinical trials with sampatrilat have also been conducted, with one study in Black hypertensive subjects showing a sustained decrease in blood pressure[10]. However, comprehensive safety data, particularly regarding the incidence of angioedema, is not as readily available as for omapatrilat.

Gemopatrilat and this compound

Publicly available clinical trial data for gemopatrilat is limited. For this compound, preclinical studies have suggested a good safety profile in rats, but long-term chronic experiments are needed to assess the potential for angioedema[1].

InhibitorKey Clinical Efficacy FindingsReported Incidence of Angioedema
Omapatrilat Superior blood pressure reduction compared to enalapril.2.17% (vs. 0.68% for enalapril) in the OCTAVE trial[11].
Fasidotril Lowered blood pressure in patients with essential hypertension[8].Data from large-scale trials is not widely available.
Sampatrilat Sustained blood pressure reduction in Black hypertensive subjects[10].Adverse events were reported to be similar to lisinopril in one study[10].
Gemopatrilat Limited publicly available clinical data.Data not available.
This compound No human clinical trial data available.Potential for angioedema requires further investigation[1].

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The inhibitory activity of vasopeptidase inhibitors on ACE, NEP, and ECE is typically determined using in vitro enzymatic assays.

ACE Inhibition Assay: A common method involves the use of a synthetic substrate, such as N-Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid, which can be quantified spectrophotometrically after extraction. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

NEP Inhibition Assay: Similar to the ACE assay, a specific substrate for NEP is used. The rate of substrate cleavage is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50.

ECE Inhibition Assay: The activity of ECE is often measured by its ability to convert big endothelin-1 to endothelin-1. The amount of endothelin-1 produced is quantified, typically by radioimmunoassay or enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compound is assessed by its ability to reduce the formation of endothelin-1.

cluster_protocol General In Vitro Inhibition Assay Protocol Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubation Add_Substrate Initiate Reaction by Adding Substrate Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry, ELISA) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50

A simplified workflow for in vitro enzyme inhibition assays.

Conclusion

This compound presents a unique profile as a triple vasopeptidase inhibitor, offering the potential for enhanced cardiovascular protection by targeting ACE, NEP, and ECE. While preclinical data for this compound and other vasopeptidase inhibitors are encouraging, the clinical development of this class has been significantly hampered by the increased risk of angioedema observed with omapatrilat. The future of vasopeptidase inhibitors, including this compound, will depend on demonstrating a favorable risk-benefit profile in well-designed clinical trials, with a particular focus on minimizing the incidence of angioedema. Further research is warranted to explore the full therapeutic potential of triple vasopeptidase inhibition and to develop safer compounds within this promising class of cardiovascular drugs.

References

A Comparative Guide: CGS 35601 Versus ACE Inhibitors in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental vasopeptidase inhibitor CGS 35601 and traditional Angiotensin-Converting Enzyme (ACE) inhibitors in the context of preclinical hypertension research. We present a synthesis of available data on their mechanisms of action, antihypertensive efficacy, and the experimental protocols used in key studies.

Executive Summary

This compound is a potent, triple vasopeptidase inhibitor that targets Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This multi-target approach offers a broader mechanism of action compared to conventional ACE inhibitors, which solely block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Preclinical evidence, primarily from studies in spontaneously hypertensive rats (SHR), suggests that this broader enzymatic inhibition profile may translate to superior blood pressure-lowering effects.

Mechanism of Action: A Tale of Two Inhibition Strategies

ACE inhibitors have a well-established mechanism of action centered on the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, these drugs reduce the production of angiotensin II, a potent vasoconstrictor, and also decrease the degradation of bradykinin, a vasodilator. This dual effect leads to vasodilation and a reduction in blood pressure.

This compound shares this ACE-inhibiting function but expands upon it by also targeting NEP and ECE.

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the breakdown of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin. By inhibiting NEP, this compound increases the circulating levels of these vasodilators, further promoting vasodilation and natriuresis.

  • Endothelin-Converting Enzyme (ECE) Inhibition: ECE is the enzyme responsible for converting big endothelin-1 to endothelin-1 (ET-1), one of the most potent endogenous vasoconstrictors. Inhibition of ECE by this compound reduces the levels of ET-1, thereby mitigating its powerful vasoconstrictive effects.

This triple-action mechanism suggests that this compound may offer a more comprehensive approach to blood pressure control by simultaneously blocking a key vasoconstrictor pathway (RAAS and endothelin) and potentiating vasodilator systems.

Signaling Pathway Diagrams

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Aldosterone Aldosterone Vasoconstriction Vasoconstriction Sodium_Water_Retention Sodium & Water Retention Increased_BP Increased Blood Pressure Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitor

Comparative Efficacy in Hypertension Models

Direct comparative studies between this compound and various ACE inhibitors are limited. However, a key study in spontaneously hypertensive rats (SHR) provides valuable insights into their relative antihypertensive effects.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.

Treatment GroupDose (mg/kg/day, i.a.)Baseline MABP (mmHg)MABP after Treatment (mmHg)% Reduction in MABP
This compound 1~156~12222%
5~156~9440%
Benazepril (ACEi) 1~156~1485%
5~156~12520%

MABP: Mean Arterial Blood Pressure; i.a.: intra-arterial infusion. Data adapted from a study in conscious, unrestrained SHR.

These data indicate that this compound is significantly more potent in lowering mean arterial blood pressure in the SHR model compared to the ACE inhibitor benazepril at the same doses.

Dahl Salt-Sensitive (DSS) Rat Model

Experimental Protocols

The following provides a generalized experimental workflow for assessing the antihypertensive effects of compounds like this compound and ACE inhibitors in rat models of hypertension.

Experimental_Workflow cluster_protocol Experimental Protocol Animal_Model Animal Model Selection (e.g., SHR, DSS rats) Instrumentation Surgical Instrumentation (Arterial Catheter Implantation) Acclimatization Acclimatization & Baseline Measurement Drug_Administration Chronic Drug Administration (e.g., Intra-arterial Infusion) Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (e.g., Telemetry) Data_Analysis Data Analysis

Key Methodological Details:
  • Animal Models:

    • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

    • Dahl Salt-Sensitive (DSS) Rats: A model for salt-sensitive hypertension, often maintained on a high-salt diet to induce hypertension.

  • Surgical Preparation:

    • Rats are typically anesthetized for the surgical implantation of an arterial catheter (e.g., in the carotid or femoral artery) for direct blood pressure measurement and drug infusion. This allows for continuous and accurate monitoring in conscious, unrestrained animals.

  • Drug Administration:

    • Chronic Intra-arterial Infusion: This method, often utilizing osmotic mini-pumps, ensures a steady and continuous delivery of the test compound over an extended period (e.g., several days or weeks). This approach is crucial for evaluating the long-term efficacy of antihypertensive agents.

  • Hemodynamic Monitoring:

    • Direct Arterial Pressure Measurement: Blood pressure is continuously monitored via the implanted arterial catheter connected to a pressure transducer and a data acquisition system. This provides real-time data on systolic, diastolic, and mean arterial blood pressure, as well as heart rate.

    • Telemetry: In some studies, implantable telemetry devices are used for wireless monitoring of cardiovascular parameters in freely moving animals, minimizing stress artifacts.

Conclusion

The available preclinical data suggests that this compound, with its unique triple vasopeptidase inhibition profile, demonstrates superior antihypertensive efficacy compared to a traditional ACE inhibitor in the spontaneously hypertensive rat model. Its broader mechanism of action, which involves the potentiation of vasodilatory pathways (via NEP inhibition) and the blockade of an additional potent vasoconstrictor (via ECE inhibition), provides a strong rationale for its potential as a more effective antihypertensive agent. Further comparative studies against a wider range of ACE inhibitors and in other hypertension models would be beneficial to fully elucidate its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for conducting such future investigations.

A Comparative Analysis of CGS 35601 and Enalapril in Rat Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the triple vasopeptidase inhibitor CGS 35601 and the angiotensin-converting enzyme (ACE) inhibitor enalapril, based on preclinical studies in rat models of hypertension and heart failure.

This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1)[1]. Enalapril is a widely studied ACE inhibitor used in the management of hypertension and heart failure[2][3][4][5][6]. Preclinical evidence from studies in spontaneously hypertensive rats (SHR) suggests that this compound offers a more potent antihypertensive effect compared to ACE inhibition alone. Specifically, at equivalent doses, this compound demonstrates a superior reduction in mean arterial blood pressure (MABP) when compared to the ACE inhibitor benazepril, a compound in the same class as enalapril[1]. While direct comparative studies between this compound and enalapril are limited, the available data strongly indicates that the broader enzymatic inhibition profile of this compound leads to a more pronounced therapeutic effect in hypertensive rat models.

Data Presentation

Table 1: Comparative Effects of this compound and Benazepril on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (mg/kg/day, i.a. infusion)DurationBaseline MABP (mmHg)MABP after Treatment (mmHg)% Reduction in MABP
This compound 15 days15612222%
This compound 55 days1569440%
Benazepril 15 daysNot specifiedNot specified~5.5% (four times less effective than this compound)
Benazepril 55 daysNot specifiedNot specified~20% (half as effective as this compound)

Data extracted from a study comparing this compound to the ACE inhibitor benazepril in SHR.[1]

Table 2: Effects of Enalapril on Cardiovascular Parameters in Rat Models
Rat ModelEnalapril DoseDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)6.0 mg/kg/day4 weeksDecreased systolic blood pressure, improved diastolic function, and reduced left ventricular myocyte size.[5]
Rats with Myocardial Infarction-induced Heart Failure~1.0 mg/kg/day (in drinking water)365 daysProlonged survival and reduced cardiac hypertrophy.[3][4]
One-Kidney, One-Clip Hypertensive Rats30 mg/kg p.o.5 weeksReduced systolic blood pressure.[6]
Two-Kidney, One-Clip Hypertensive Rats30 mg/kg p.o.5 weeksNormalized systolic blood pressure.[6]
Dahl Salt-Sensitive RatsNot specifiedNot specifiedCaptopril (another ACE inhibitor) was compared to a vasopeptidase inhibitor (omapatrilat), showing omapatrilat to be superior in preventing endothelial dysfunction.[7]

Mechanism of Action

Enalapril, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

This compound, as a triple vasopeptidase inhibitor, has a broader mechanism of action. In addition to inhibiting ACE, it also inhibits:

  • Neutral Endopeptidase (NEP): This enzyme is responsible for the degradation of natriuretic peptides (e.g., atrial natriuretic peptide or ANP), which promote vasodilation and natriuresis. By inhibiting NEP, this compound increases the levels of these vasodilatory peptides.

  • Endothelin-Converting Enzyme-1 (ECE-1): ECE-1 is involved in the synthesis of endothelin-1, a potent vasoconstrictor. Inhibition of ECE-1 reduces the levels of this vasoconstrictor.

The combined inhibition of these three enzymes results in a multi-faceted approach to lowering blood pressure, by both reducing vasoconstrictor production and enhancing vasodilator availability.

Signaling Pathways

Signaling_Pathways cluster_CGS35601 This compound cluster_Enalapril Enalapril cluster_Pathways Physiological Pathways CGS35601 This compound ACE_C ACE CGS35601->ACE_C Inhibits NEP_C NEP CGS35601->NEP_C Inhibits ECE1_C ECE-1 CGS35601->ECE1_C Inhibits AngiotensinI Angiotensin I NatriureticPeptides Natriuretic Peptides BigEndothelin1 Big Endothelin-1 Enalapril Enalapril ACE_E ACE Enalapril->ACE_E Inhibits Angiotensinogen Angiotensinogen Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction_A Vasoconstriction AngiotensinII->Vasoconstriction_A InactiveFragments_N Inactive Fragments NatriureticPeptides->InactiveFragments_N NEP Vasodilation_N Vasodilation NatriureticPeptides->Vasodilation_N Endothelin1 Endothelin-1 BigEndothelin1->Endothelin1 ECE-1 Vasoconstriction_E Vasoconstriction Endothelin1->Vasoconstriction_E Experimental_Workflow_SHR start Male SHR (36 weeks old) instrumentation Carotid Artery Catheterization start->instrumentation stabilization 7-Day Stabilization in Metabolic Cages instrumentation->stabilization grouping Group Allocation stabilization->grouping cgs35601 This compound Infusion (0.01, 0.1, 1, 5 mg/kg/day) 5 days per dose grouping->cgs35601 Treatment benazepril Benazepril Infusion (1 or 5 mg/kg/day) 5 days grouping->benazepril Comparator vehicle Saline Vehicle Infusion grouping->vehicle Control monitoring Daily Hemodynamic & Blood Sampling cgs35601->monitoring benazepril->monitoring vehicle->monitoring washout 5-Day Washout Period monitoring->washout endpoint Data Analysis washout->endpoint

References

CGS 35601 vs. Captopril: A Comparative Guide on Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the ACE inhibitor captopril and the triple vasopeptidase inhibitor CGS 35601 in the context of cardiac remodeling, supported by experimental data. As direct comparative studies on this compound for cardiac remodeling are limited, this guide incorporates data from other vasopeptidase inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart.[1] This guide provides a comparative analysis of two pharmacological agents, Captopril and this compound, and their effects on this critical process. Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor, has long been a cornerstone in the management of cardiovascular diseases.[2] In contrast, this compound represents a newer class of drugs known as triple vasopeptidase inhibitors. Due to the limited availability of direct experimental data on this compound's effects on cardiac remodeling, this guide will draw upon data from other vasopeptidase inhibitors, such as omapatrilat and sampatrilat, to infer its potential therapeutic profile.

Mechanism of Action: A Tale of Two Inhibition Strategies

Captopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key driver of cardiac hypertrophy and fibrosis.[1] This reduction in angiotensin II leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure and cardiac workload.[3]

This compound, on the other hand, employs a broader inhibitory strategy. As a triple vasopeptidase inhibitor, it targets not only ACE but also neutral endopeptidase (NEP) and endothelin-converting enzyme-1 (ECE-1). The inhibition of NEP increases the levels of natriuretic peptides, which have vasodilatory and anti-proliferative effects, while ECE-1 inhibition reduces the production of the potent vasoconstrictor endothelin-1.[4][5] This multi-pronged approach is hypothesized to offer enhanced cardiovascular protection compared to ACE inhibition alone.[4][6]

cluster_Captopril Captopril cluster_CGS35601 This compound (inferred) Captopril Captopril ACE_C ACE Captopril->ACE_C inhibits Angiotensin_II_C Angiotensin II ACE_C->Angiotensin_II_C converts Angiotensin_I_C Angiotensin I Angiotensin_I_C->ACE_C Cardiac_Remodeling_C Cardiac Remodeling Angiotensin_II_C->Cardiac_Remodeling_C promotes CGS35601 CGS35601 ACE_V ACE CGS35601->ACE_V inhibits NEP_V NEP CGS35601->NEP_V inhibits ECE1_V ECE-1 CGS35601->ECE1_V inhibits Angiotensin_II_V Angiotensin II ACE_V->Angiotensin_II_V reduces Natriuretic_Peptides_V Natriuretic Peptides NEP_V->Natriuretic_Peptides_V increases Endothelin1_V Endothelin-1 ECE1_V->Endothelin1_V reduces Cardiac_Remodeling_V Cardiac Remodeling Angiotensin_II_V->Cardiac_Remodeling_V promotes Natriuretic_Peptides_V->Cardiac_Remodeling_V inhibits Endothelin1_V->Cardiac_Remodeling_V promotes

Fig. 1: Simplified signaling pathways of Captopril and this compound.

Effects on Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is a common adaptive response to pressure overload that can become maladaptive.[7][8]

Captopril: Numerous studies have demonstrated the efficacy of captopril in preventing and regressing LVH. In spontaneously hypertensive rats, early and long-term treatment with captopril significantly reduced the left ventricular weight to body weight ratio.[7] Similarly, in a rabbit model of aortic insufficiency, captopril attenuated the increase in left ventricular weight.[9]

This compound (inferred from vasopeptidase inhibitors): Animal studies with other vasopeptidase inhibitors have shown promising results in reducing LVH. For instance, omapatrilat was shown to reduce cardiac hypertrophy in rats with congestive heart failure.[10] In a study comparing omapatrilat to captopril in cardiomyopathic hamsters, omapatrilat was more effective in preventing adverse changes in left ventricular geometry.[11] Another vasopeptidase inhibitor, sampatrilat, also attenuated the increase in heart weight in rats with chronic heart failure.[12] These findings suggest that this compound, through its multi-target inhibition, may offer at least comparable, if not superior, effects on reducing LVH compared to captopril.

AgentAnimal ModelKey Findings on LVHCitation
Captopril Spontaneously Hypertensive RatsSignificantly reduced LVW/BW ratio with early-onset treatment.[7]
Rabbits with Aortic InsufficiencySlightly attenuated the increase in left ventricular weight.[9]
Rats with Renovascular HypertensionLowered heart weight.[13]
Omapatrilat Rats with Congestive Heart FailureReduced cardiac hypertrophy (heart/body weight ratio).[10]
Cardiomyopathic HamstersMore effective than captopril in preventing changes in LV geometry.[11]
Sampatrilat Rats with Chronic Heart FailureAttenuated the increase in heart weight.[12]

Impact on Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the myocardium and diastolic dysfunction.[14]

Captopril: Captopril has been shown to effectively reduce cardiac fibrosis. In a study on rats with pressure overload cardiac hypertrophy, captopril treatment led to a reduction in interstitial fibrosis.[15] Furthermore, in spontaneously hypertensive rats, captopril markedly reduced myocardial hydroxyproline content, a marker of collagen deposition.[7] The anti-fibrotic effects of ACE inhibitors are thought to be mediated by the reduction of angiotensin II, which is a potent stimulator of fibroblast proliferation and collagen synthesis.[14]

This compound (inferred from vasopeptidase inhibitors): The dual inhibition of ACE and NEP by vasopeptidase inhibitors is expected to provide enhanced anti-fibrotic effects. In rats with chronic heart failure, sampatrilat attenuated the increase in collagen content of the viable left ventricle.[12] In vitro studies with sampatrilat also demonstrated a direct inhibition of collagen synthesis in cardiac fibroblasts.[12] Similarly, omapatrilat treatment in dogs with congestive heart failure reduced the degree of atrial fibrosis.[16] These results suggest that this compound could be a potent agent in combating cardiac fibrosis.

AgentAnimal ModelKey Findings on FibrosisCitation
Captopril Rats with Pressure OverloadReduced interstitial fibrosis.[15]
Spontaneously Hypertensive RatsMarkedly reduced myocardial hydroxyproline content.[7]
Omapatrilat Dogs with Congestive Heart FailureDecreased the degree of atrial fibrosis.[16]
Rats with Reperfused Myocardial InfarctionImproved collagen remodeling.[17]
Sampatrilat Rats with Chronic Heart FailureAttenuated the increase in collagen content.[12]

Influence on Cardiac Function

The ultimate goal of treating cardiac remodeling is to preserve or improve cardiac function.

Captopril: Captopril has been consistently shown to improve cardiac function in various settings. In patients after myocardial infarction, captopril treatment improved left ventricular remodeling and function, and prevented left ventricular enlargement.[18] The Survival and Ventricular Enlargement (SAVE) trial demonstrated that long-term captopril therapy attenuated diastolic left ventricular dilatation at 2 years post-infarction.[19] In a rat model of heart failure with preserved ejection fraction, captopril significantly reduced left ventricular end-diastolic pressures and improved relaxation.[20]

This compound (inferred from vasopeptidase inhibitors): Clinical trials with omapatrilat have provided valuable insights into the potential of vasopeptidase inhibitors to improve cardiac function. The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) showed that omapatrilat reduced the risk of death and hospitalization in patients with chronic heart failure, although it was not superior to enalapril for the primary endpoint.[21][22][23][24] The IMPRESS trial suggested that omapatrilat could have some advantages over lisinopril in improving clinical outcomes in patients with congestive heart failure.[25] In animal models, sampatrilat attenuated the increase in left ventricular end-diastolic pressure in rats with chronic heart failure.[12]

AgentStudy Population/ModelKey Findings on Cardiac FunctionCitation
Captopril Patients post-Myocardial InfarctionImproved LV remodeling and function, prevented LV enlargement.[18]
SAVE Trial (Patients post-MI)Attenuated diastolic LV dilatation at 2 years.[19]
Rats with HFpEFReduced LVEDP and improved relaxation.[20]
Omapatrilat OVERTURE Trial (Chronic Heart Failure)Reduced risk of death and hospitalization.[21][22][23][24]
IMPRESS Trial (Congestive Heart Failure)Suggested advantages over lisinopril in improving clinical outcomes.[25]
Sampatrilat Rats with Chronic Heart FailureAttenuated the increase in LVEDP.[12]

Experimental Protocols

Pressure Overload-Induced Cardiac Hypertrophy in Rats: This model is commonly used to study the development of LVH and the effects of therapeutic interventions.

  • Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHRs).[7][15]

  • Induction of Hypertrophy: Aortic constriction is surgically induced to create pressure overload on the left ventricle.[15]

  • Drug Administration: Captopril or the test compound is administered orally or via drinking water for a specified period (e.g., 4-8 weeks).[7][26]

  • Assessment of Cardiac Remodeling:

    • Echocardiography: To measure left ventricular wall thickness, internal dimensions, and ejection fraction.

    • Hemodynamic Measurements: To assess blood pressure and left ventricular pressure.

    • Histology: Hearts are excised, weighed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess cardiomyocyte size, and Picrosirius Red or Masson's trichrome staining is used to quantify collagen deposition (fibrosis).[15]

    • Biochemical Analysis: Myocardial tissue can be analyzed for hydroxyproline content as a marker of collagen.[7]

A Animal Model Selection (e.g., SHR rats) B Induction of Pressure Overload (Aortic Constriction) A->B C Drug Administration (Captopril or this compound) B->C D Assessment of Cardiac Remodeling C->D E Echocardiography D->E Non-invasive F Hemodynamic Measurements D->F Invasive G Histological Analysis (H&E, Picrosirius Red) D->G Ex vivo H Biochemical Analysis (Hydroxyproline) D->H Ex vivo

Fig. 2: Experimental workflow for studying cardiac hypertrophy.

Conclusion

Captopril, as a well-established ACE inhibitor, has a proven track record in mitigating cardiac remodeling by reducing left ventricular hypertrophy, limiting cardiac fibrosis, and improving cardiac function. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well understood.

While direct evidence for this compound's effects on cardiac remodeling is scarce, the data from other vasopeptidase inhibitors like omapatrilat and sampatrilat suggest a promising therapeutic potential. The triple inhibition of ACE, NEP, and ECE-1 offers a more comprehensive approach to counteracting the neurohormonal activation that drives cardiac remodeling. The available evidence from related compounds indicates that this compound could offer at least comparable, and potentially superior, benefits in reducing cardiac hypertrophy and fibrosis, and improving cardiac function compared to captopril.

However, it is crucial to underscore that these are inferences based on the broader class of vasopeptidase inhibitors. Further preclinical and clinical studies are imperative to directly evaluate the efficacy and safety of this compound in the context of cardiac remodeling and to definitively establish its place in the therapeutic armamentarium against heart failure. The potential for a higher incidence of angioedema with vasopeptidase inhibitors, as seen with omapatrilat, also warrants careful consideration in future drug development.[1]

References

Dual vs. Triple Vasopeptidase Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, vasopeptidase inhibitors represent a significant innovation, moving beyond single-target intervention to a multi-faceted approach to neurohormonal modulation. This guide provides a detailed comparison of dual versus the emerging concept of triple vasopeptidase inhibition, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of evidence, including experimental data and methodologies.

Introduction to Vasopeptidase Inhibition

Cardiovascular diseases are underpinned by the complex interplay of various neurohormonal systems, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System (NPS). Vasopeptidase inhibitors are a class of drugs that simultaneously target key enzymes in these pathways to achieve enhanced cardiovascular benefits.[1][2]

Dual Inhibition: This clinically established approach typically involves the simultaneous inhibition of Neprilysin (NEP) and a component of the RAAS. Neprilysin is the enzyme responsible for the degradation of natriuretic peptides, which exert beneficial effects such as vasodilation, natriuresis, and antifibrotic activity.[2][3] By inhibiting NEP, the levels of these beneficial peptides are increased. This is coupled with RAAS blockade, either through an Angiotensin-Converting Enzyme (ACE) inhibitor or an Angiotensin Receptor Blocker (ARB), to mitigate the vasoconstrictive and remodeling effects of angiotensin II.[2][3]

Triple Inhibition: A novel and largely preclinical concept, triple vasopeptidase inhibition aims to broaden the spectrum of neurohormonal modulation by targeting a third enzyme in addition to NEP and ACE. The most explored combination to date involves the additional inhibition of the Endothelin-Converting Enzyme (ECE).[2][4] ECE is responsible for the production of endothelin-1, a potent vasoconstrictor and pro-fibrotic agent. The rationale is that by also blocking the endothelin system, a more comprehensive and potentially more effective reduction in vasoconstriction and pathological remodeling can be achieved.[4][5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of dual and triple vasopeptidase inhibition are best understood by visualizing their impact on the key signaling pathways.

cluster_0 Dual Vasopeptidase Inhibition (ARNI) cluster_inhibitors_dual Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Causes Aldosterone_Release Aldosterone_Release AT1_Receptor->Aldosterone_Release Causes Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Release->Sodium_Water_Retention Causes Sodium_Water_Retention->Increased_Blood_Pressure Leads to Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Promotes Natriuresis_Diuresis Natriuresis_Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Promotes Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments Degraded by Decreased_Blood_Pressure Decreased_Blood_Pressure Vasodilation->Decreased_Blood_Pressure Leads to Natriuresis_Diuresis->Decreased_Blood_Pressure Sacubitril Sacubitril (NEP Inhibitor) Sacubitril->Inactive_Fragments Inhibits Valsartan Valsartan (ARB) Valsartan->AT1_Receptor Blocks

Caption: Mechanism of Dual Vasopeptidase Inhibition (ARNI). (Within 100 characters)

cluster_1 Triple Vasopeptidase Inhibition cluster_inhibitors_triple Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction_RAAS Vasoconstriction_RAAS AT1_Receptor->Vasoconstriction_RAAS Vasoconstriction Aldosterone_Release Aldosterone_Release AT1_Receptor->Aldosterone_Release Aldosterone Release Increased_BP_RAAS Increased_BP_RAAS Vasoconstriction_RAAS->Increased_BP_RAAS Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Release->Sodium_Water_Retention Na+/H2O Retention Sodium_Water_Retention->Increased_BP_RAAS Increased BP Natriuretic_Peptides Natriuretic_Peptides Vasodilation_NP Vasodilation_NP Natriuretic_Peptides->Vasodilation_NP Vasodilation Natriuresis_Diuresis Natriuresis_Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Natriuresis/Diuresis Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments Degraded by Decreased_BP_NP Decreased_BP_NP Vasodilation_NP->Decreased_BP_NP Decreased BP Natriuresis_Diuresis->Decreased_BP_NP Big_Endothelin_1 Big_Endothelin_1 Endothelin_1 Endothelin_1 Big_Endothelin_1->Endothelin_1 ECE ET_A_ET_B_Receptors ET_A_ET_B_Receptors Endothelin_1->ET_A_ET_B_Receptors Binds to Vasoconstriction_ET Vasoconstriction_ET ET_A_ET_B_Receptors->Vasoconstriction_ET Vasoconstriction Increased_BP_ET Increased_BP_ET Vasoconstriction_ET->Increased_BP_ET Increased BP Triple_Inhibitor Triple Inhibitor (ACE/NEP/ECE) Triple_Inhibitor->Angiotensin_II Inhibits formation Triple_Inhibitor->Inactive_Fragments Inhibits degradation Triple_Inhibitor->Endothelin_1 Inhibits formation start Patient Screening (NYHA II-IV HFrEF, EF ≤40%) run_in Single-Blind Run-in Phase (Enalapril then Sacubitril/Valsartan) start->run_in randomization Randomization (1:1) run_in->randomization treatment_A Sacubitril/Valsartan (Target: 97/103 mg BID) randomization->treatment_A n=4187 treatment_B Enalapril (Target: 10 mg BID) randomization->treatment_B n=4212 follow_up Follow-up (Median 27 months) treatment_A->follow_up treatment_B->follow_up primary_endpoint Primary Endpoint Assessment (CV Death or HF Hospitalization) follow_up->primary_endpoint start Patient Screening (NYHA II-IV CHF) randomization Randomization (1:1) start->randomization treatment_A Omapatrilat (40 mg once daily) randomization->treatment_A n=2886 treatment_B Enalapril (10 mg BID) randomization->treatment_B n=2884 follow_up Follow-up (Mean 14.5 months) treatment_A->follow_up treatment_B->follow_up primary_endpoint Primary Endpoint Assessment (Death or HF Hospitalization requiring IV treatment) follow_up->primary_endpoint

References

A Comparative Analysis of CGS 35601 and its Prodrug CGS 37808: Triple Vasopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular and renal disease research, the modulation of vasoactive peptides presents a key therapeutic strategy. This guide provides a detailed comparative analysis of two closely related compounds, CGS 35601 and its orally active prodrug, CGS 37808. Both agents are notable for their ability to simultaneously inhibit three key enzymes involved in blood pressure regulation: endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).

Core Compound Profiles

This compound is a potent triple inhibitor of ECE-1, NEP, and ACE. [1][2]Its direct action on these enzymes allows for the suppression of vasoconstrictor production while promoting the availability of vasodilators. CGS 37808 is the orally administered prodrug of this compound, meaning it is converted into the active this compound within the body. [1][2]This characteristic allows for effective oral administration, a significant advantage in clinical applications.

Comparative Efficacy: In Vitro and In Vivo Data

The inhibitory potency of this compound has been quantified through in vitro studies, while the in vivo efficacy of both this compound (administered intravenously) and CGS 37808 (administered orally) has been demonstrated in conscious rats.

In Vitro Inhibitory Activity of this compound
Enzyme TargetIC50 Value (nM)
Neutral Endopeptidase 24.11 (NEP)2
Angiotensin-Converting Enzyme (ACE)22
Endothelin-Converting Enzyme-1 (ECE-1)55

Source:[1][2]

In Vivo Efficacy in Conscious Rats
ParameterThis compound (10 mg/kg, i.v.)CGS 37808 (10 mgEq/kg, p.o.)
Suppression of big Endothelin-1-induced pressor response
at 30 minutes82%71%
at 120 minutes72%67%
Increase in plasma Atrial Natriuretic Peptide (ANP) immunoreactivity 170% (up to 4 hours)103% (up to 4 hours)
Inhibition of Angiotensin I-induced pressor response 74-94% (within the first 2 hours)Average of 49% (within the first 4 hours)

Source:[1]

Mechanism of Action: A Multi-pronged Approach

The therapeutic potential of this compound and CGS 37808 stems from their simultaneous inhibition of three key enzymes in the regulation of vascular tone.

By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors angiotensin II (AII) and endothelin-1 (ET-1), respectively. [2]Concurrently, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin. [2]This dual action of reducing vasoconstriction and enhancing vasodilation suggests a powerful mechanism for lowering blood pressure and offering potential benefits in the treatment of cardiovascular and renal diseases. [1][2]

Signaling Pathway of this compound cluster_inhibition This compound / CGS 37808 (prodrug) cluster_vasoconstriction Vasoconstriction Pathway cluster_vasodilation Vasodilation Pathway CGS This compound ACE ACE CGS->ACE Inhibits ECE1 ECE1 CGS->ECE1 Inhibits NEP NEP CGS->NEP Inhibits Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction1 Vasoconstriction1 Angiotensin_II->Vasoconstriction1 AT1 Receptor Big_ET1 Big_ET1 ET1 ET1 Big_ET1->ET1 ECE-1 Vasoconstriction2 Vasoconstriction2 ET1->Vasoconstriction2 ETa/ETb Receptors ANP ANP Vasodilation Vasodilation ANP->Vasodilation NPR-A Receptor Inactive_Metabolites Inactive_Metabolites ANP->Inactive_Metabolites NEP Bradykinin Bradykinin Vasodilation2 Vasodilation2 Bradykinin->Vasodilation2 B2 Receptor Inactive_Metabolites2 Inactive_Metabolites2 Bradykinin->Inactive_Metabolites2 NEP

Caption: Mechanism of action of this compound.

Experimental Protocols

The following provides a generalized overview of the methodologies likely employed in the cited in vivo experiments based on standard pharmacological practices.

In Vivo Pressor Response Assays in Conscious Rats

Objective: To evaluate the in vivo efficacy of this compound and CGS 37808 in inhibiting the pressor (blood pressure raising) effects of big endothelin-1 and angiotensin I.

Methodology:

  • Animal Model: Conscious, normotensive rats are used.

  • Catheter Implantation: Rats are surgically implanted with arterial catheters for direct and continuous blood pressure monitoring and intravenous drug administration.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions to minimize stress-induced physiological changes.

  • Drug Administration:

    • This compound is administered intravenously (i.v.).

    • CGS 37808 is administered orally (p.o.).

  • Challenge: At specified time points after drug administration, a bolus of either big endothelin-1 or angiotensin I is injected intravenously to induce a pressor response.

  • Data Collection: Arterial blood pressure is continuously recorded throughout the experiment.

  • Analysis: The peak increase in mean arterial pressure following the challenge is measured and compared between drug-treated and vehicle-treated control groups. The percentage inhibition of the pressor response is then calculated.

Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Conscious Rats Catheterization Arterial Catheter Implantation Animal_Model->Catheterization Acclimatization Recovery and Acclimatization Catheterization->Acclimatization Drug_Admin Administer this compound (i.v.) or CGS 37808 (p.o.) Acclimatization->Drug_Admin Challenge Administer Pressor Agent (big ET-1 or Ang I) Drug_Admin->Challenge Data_Collection Continuous Blood Pressure Monitoring Challenge->Data_Collection Measure_Response Measure Peak Pressor Response Data_Collection->Measure_Response Comparison Compare with Vehicle Control Measure_Response->Comparison Calculate_Inhibition Calculate % Inhibition Comparison->Calculate_Inhibition

Caption: In vivo pressor response assay workflow.

Safety and Tolerability

Preliminary studies have indicated that this compound is well-tolerated and has a good safety profile in both normotensive and hypertensive rat models during chronic administration. [2]

Conclusion

This compound is a potent triple vasopeptidase inhibitor with a multi-faceted mechanism of action that holds significant promise for the treatment of cardiovascular and renal diseases. Its orally active prodrug, CGS 37808, offers a practical and effective means of delivering the active compound. The preclinical data demonstrate a robust and sustained effect on key biomarkers of vascular regulation, positioning these compounds as interesting candidates for further clinical investigation.

References

Comparative Analysis of CGS 35601: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity and potential for cross-reactivity of investigational compounds is paramount. This guide provides a comparative analysis of CGS 35601, a triple vasopeptidase inhibitor, with a focus on its performance against alternative compounds, supported by available experimental data.

Introduction to this compound

This compound is a potent inhibitor of three key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1] Its mechanism of action involves the simultaneous blockade of these enzymes, leading to a reduction in vasoconstrictor substances and an increase in vasodilator peptides. This dual effect has positioned this compound and similar vasopeptidase inhibitors as potential therapeutic agents for hypertension and other cardiovascular disorders.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been quantified and compared with other notable vasopeptidase inhibitors. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of efficacy.

CompoundACE IC50 (nM)NEP IC50 (nM)ECE IC50 (nM)
This compound 22[1]2[1]55[1]
Omapatrilat5[1]8[1][2]Not reported
IlepatrilNot specifiedNot specifiedNot specified

Signaling Pathway of this compound

The therapeutic effects of this compound stem from its modulation of the Renin-Angiotensin System (RAS) and the natriuretic peptide system. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides. The inhibition of ECE further reduces the production of the vasoconstrictor endothelin-1.

This compound Signaling Pathway Mechanism of Action of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II (Vasoconstrictor) AngiotensinI->AngiotensinII ACE BigET1 Big Endothelin-1 ET1 Endothelin-1 (Vasoconstrictor) BigET1->ET1 ECE ProBNP Pro-BNP BNP Natriuretic Peptides (BNP) (Vasodilator) ProBNP->BNP Inactive_peptides Inactive Peptides BNP->Inactive_peptides NEP Bradykinin_active Bradykinin (Vasodilator) Bradykinin_active->Inactive_peptides ACE, NEP ACE ACE NEP NEP ECE ECE Renin Renin CGS35601 This compound CGS35601->ACE CGS35601->NEP CGS35601->ECE

Caption: this compound inhibits ACE, NEP, and ECE, leading to decreased vasoconstriction and increased vasodilation.

Selectivity and Cross-Reactivity

The dual inhibition of ACE and NEP by vasopeptidase inhibitors like omapatrilat has been linked to an increased risk of angioedema.[1][3] This adverse effect is thought to be mediated by the accumulation of bradykinin, which is degraded by both enzymes. This highlights a critical aspect of cross-reactivity where the intended dual mechanism can lead to safety concerns.

Experimental Protocols

Detailed, compound-specific experimental protocols for determining the IC50 values of this compound were not available. However, a general methodology for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay is described below. Similar principles would apply to assays for NEP and ECE inhibition, with appropriate substrates and enzymes.

General ACE Inhibition Assay Protocol (Spectrophotometric Method):

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

    • Substrate: Hippuryl-Histidyl-Leucine (HHL).

    • Buffer: Borate buffer with NaCl, pH 8.3.

    • Test compound (this compound) at various concentrations.

    • Stopping reagent (e.g., 1M HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Procedure:

    • Pre-incubate a solution of ACE with various concentrations of the test compound (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Extract the hippuric acid (HA) produced from the hydrolysis of HHL into the organic solvent.

    • Measure the absorbance of the extracted hippuric acid using a UV-Visible spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel vasopeptidase inhibitor like this compound.

Experimental Workflow Workflow for Vasopeptidase Inhibitor Evaluation Start Compound Synthesis (e.g., this compound) InVitro In Vitro Enzyme Assays (ACE, NEP, ECE) Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Selectivity Selectivity Profiling (vs. other metalloproteinases) IC50->Selectivity CellBased Cell-Based Assays (e.g., vasoconstriction/vasodilation) Selectivity->CellBased InVivo In Vivo Animal Models (e.g., hypertensive rats) CellBased->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies (e.g., angioedema risk) PKPD->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for the preclinical evaluation of a vasopeptidase inhibitor.

Conclusion

This compound demonstrates potent triple inhibitory activity against ACE, NEP, and ECE, distinguishing it from dual inhibitors like omapatrilat. This unique profile suggests a broader spectrum of action within the cardiovascular system. While quantitative data on its selectivity against other metalloproteinases is limited, the known adverse effects of related compounds underscore the importance of thorough cross-reactivity profiling in the development of new vasopeptidase inhibitors. The provided experimental framework offers a basis for the continued investigation and comparison of this compound and other novel therapeutic agents in this class.

References

Head-to-Head In Vivo Comparison of Vasopeptidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo performance of vasopeptidase inhibitors, with a focus on omapatrilat and its comparison with angiotensin-converting enzyme (ACE) inhibitors. This guide provides researchers, scientists, and drug development professionals with a synthesis of available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Vasopeptidase inhibitors represent a class of cardiovascular drugs that dually inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual action aims to provide superior blood pressure control and cardiovascular protection by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of vasodilatory peptides such as natriuretic peptides and bradykinin.[1][2] Omapatrilat is the most extensively studied compound in this class, with a significant body of in vivo research comparing its efficacy to traditional ACE inhibitors.[3][4] Other vasopeptidase inhibitors include gemopatrilat, fasidotril, and sampatrilat.[2][5]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from in vivo studies, primarily comparing vasopeptidase inhibitors with ACE inhibitors in various animal models of hypertension and heart failure.

Table 1: Comparison of Omapatrilat and ACE Inhibitors on Blood Pressure in Hypertensive Rat Models

Vasopeptidase InhibitorComparatorAnimal ModelOmapatrilat DoseComparator DoseBlood Pressure Reduction (Systolic)Reference
OmapatrilatFosinoprilSpontaneously Hypertensive Rats (SHR)20 or 40 mg/kg/d20 mg/kg/dGreater reduction with 40 mg/kg/d omapatrilat[5]
OmapatrilatLisinoprilHypertensive Patients20-80 mg/dayNot specifiedOmapatrilat showed a greater reduction, particularly in systolic pressure.[6]
OmapatrilatEnalaprilHypertensive Patients10-80 mg5-40 mgOmapatrilat produced an average 3 mmHg greater reduction.[3]

Table 2: Effects of Omapatrilat in Animal Models of Heart Failure

Vasopeptidase InhibitorComparatorAnimal ModelOmapatrilat DoseComparator DoseKey FindingsReference
OmapatrilatEnalaprilCardiomyopathic HamstersNot specifiedNot specifiedOmapatrilat led to a 40% increase in cardiac output and a 47% decrease in peripheral vascular resistance, a significant improvement over enalapril.[3]
OmapatrilatCaptoprilPost-myocardial infarction ratsNot specifiedNot specifiedOmapatrilat was more effective in improving cardiac geometry and survival.[1]

Table 3: In Vivo Data for Other Vasopeptidase Inhibitors (Direct Comparison Data Limited)

Vasopeptidase InhibitorAnimal ModelDoseKey FindingsReference
GemopatrilatRat10 mg/kgIncreased plasma renin activity for 8 hours; inhibited plasma ACE for 48 hours; inhibited renal NEP and ACE for 48 hours.Not specified in snippets
FasidotrilRat (SHR, Goldblatt, DOCA-salt)100 mg/kg PO twice daily for 3 weeksSustained decrease in systolic blood pressure (-20 to -30 mm Hg) in SHR and Goldblatt rats; prevented the rise in blood pressure in DOCA-salt rats.Not specified in snippets
SampatrilatHypertensive PatientsNot specifiedEffective in managing hypertension.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of experimental protocols from key in vivo studies.

Study Comparing Omapatrilat and Fosinopril in Spontaneously Hypertensive Rats (SHR)[5]
  • Animal Model: Ten-week-old spontaneously hypertensive rats (SHR).

  • Treatment Groups:

    • Omapatrilat (20 mg/kg/d)

    • Omapatrilat (40 mg/kg/d)

    • Fosinopril (20 mg/kg/d)

    • Irbesartan (50 mg/kg/d) - for additional comparison.

  • Duration: 10 weeks of treatment.

  • Key Measurements:

    • Systolic blood pressure.

    • Immunolabeling of arterioles and capillaries in the myocardium to assess the coronary microvasculature.

Study on Bradykinin Metabolism in Rat Coronary Bed[7]
  • Experimental Setup: Isolated Langendorff-perfused rat hearts.

  • Inhibitors Tested:

    • Omapatrilat (25 nM)

    • Retrothiorphan (NEP inhibitor, 25 nM)

    • Enalaprilat (ACE inhibitor, 130 nM)

  • Procedure:

    • Bradykinin and inhibitors were infused into the isolated hearts.

    • Coronary effluent was collected.

    • Residual bradykinin was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Long-term Treatment Protocol:

    • Rats were treated for 14 days with enalapril, quinapril, ramipril (ACE inhibitors), candoxatril (NEP inhibitor), or omapatrilat.

    • Hearts were then isolated and perfused to study exogenous bradykinin metabolism.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway affected by vasopeptidase inhibitors and a typical experimental workflow for in vivo comparison studies.

Vasopeptidase_Inhibitor_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation NEP NEP NatriureticPeptides->NEP Degradation Bradykinin Bradykinin Bradykinin->ACE Degradation Bradykinin->NEP Degradation Vasodilation_BK Vasodilation (via NO, PGI2) Bradykinin->Vasodilation_BK VPI Vasopeptidase Inhibitor (e.g., Omapatrilat) VPI->ACE Inhibits VPI->NEP Inhibits

Caption: Signaling pathway of vasopeptidase inhibitors.

Experimental_Workflow start Start: Select Animal Model (e.g., SHR) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (e.g., Blood Pressure) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Vasopeptidase Inhibitor A (e.g., Omapatrilat) randomization->group2 group3 Group 3: Vasopeptidase Inhibitor B (e.g., Gemopatrilat) or ACE Inhibitor randomization->group3 treatment Chronic Treatment Period (Oral Gavage/Drinking Water) group1->treatment group2->treatment group3->treatment measurements Periodic In-Life Measurements (e.g., Blood Pressure, Heart Rate) treatment->measurements termination Study Termination & Tissue Collection (Heart, Kidney, etc.) measurements->termination exvivo Ex Vivo Analysis (e.g., Enzyme Activity Assays, Histopathology) termination->exvivo data Data Analysis & Statistical Comparison exvivo->data

Caption: A typical experimental workflow for in vivo comparison.

Conclusion

The available in vivo evidence strongly suggests that vasopeptidase inhibitors, particularly omapatrilat, offer potent antihypertensive effects, often superior to those of ACE inhibitors alone, especially in reducing systolic blood pressure.[3][6] The dual inhibition of ACE and NEP appears to provide a broader mechanism of action, proving effective in various hypertension models, including those with low, normal, and high renin levels.[4][7] Furthermore, in animal models of heart failure, omapatrilat has demonstrated advantages over ACE inhibitors in improving cardiac function and survival.[1][3]

However, the significant gap in the literature regarding direct head-to-head in vivo comparisons between different vasopeptidase inhibitors remains a limitation for a comprehensive comparative assessment of this drug class. Future research should focus on conducting such direct comparative studies to elucidate the relative efficacy and safety profiles of compounds like omapatrilat, gemopatrilat, and fasidotril. Such studies would be invaluable for guiding the development of next-generation vasopeptidase inhibitors with optimized therapeutic windows. Additionally, while preclinical data is promising, the clinical development of several vasopeptidase inhibitors has been hampered by side effects such as angioedema, a factor that must be carefully considered in future drug development efforts.[3][8]

References

Synergistic Potential of CGS 35601 in Combination Therapy for Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CGS 35601 is a potent triple vasopeptidase inhibitor, simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multimodal mechanism of action presents a compelling case for its use in treating hypertension, not only as a monotherapy but also for its potential synergistic effects when combined with other antihypertensive agents. This guide provides a comparative analysis of the theoretical and preclinical evidence supporting the synergistic potential of this compound, drawing upon available experimental data and insights from similar vasopeptidase inhibitors.

Mechanism of Action: A Foundation for Synergy

This compound exerts its antihypertensive effects through a three-pronged approach.[1] By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[1] The third point of action, ECE inhibition, curtails the production of the vasoconstrictor endothelin-1.[1] This combined action leads to a powerful reduction in blood pressure.

The inherent dual inhibition of ACE and NEP is theorized to produce synergistic effects. By blocking angiotensin II production (a vasoconstrictor) and potentiating the effects of vasodilatory peptides, this compound attacks hypertension from two complementary angles. This dual action is considered more effective than targeting either pathway alone.

Preclinical Data: this compound Monotherapy

Preclinical studies in hypertensive rat models have demonstrated the dose-dependent efficacy of this compound in lowering blood pressure.

Table 1: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)

Dose of this compound (mg/kg/day)Mean Arterial Blood Pressure (MABP) Reduction (mmHg)Animal ModelReference
0.01~10%Spontaneously Hypertensive Rats (SHR)[1]
0.1~15%Spontaneously Hypertensive Rats (SHR)[1]
1~22%Spontaneously Hypertensive Rats (SHR)[1]
5~40% (from 156 +/- 4 to 94 +/- 5 mmHg)Spontaneously Hypertensive Rats (SHR)[1]

Table 2: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet

Dose of this compound (mg/kg/day)OutcomeAnimal ModelReference
0.1, 1, and 5Dose-dependent decrease in MABP towards baseline levelsDahl Salt-Sensitive (DSS) Rats[2]

Synergistic Potential with Other Antihypertensives: A Comparative Look

While direct preclinical or clinical data on the synergistic effects of this compound in combination with other drugs is limited, studies on other vasopeptidase inhibitors, such as omapatrilat, provide valuable insights into the potential for synergy.

Combination with Diuretics (Hydrochlorothiazide - HCTZ)

The addition of a diuretic to a vasopeptidase inhibitor is expected to enhance the antihypertensive effect. Diuretics reduce blood volume, which complements the vasodilatory effects of vasopeptidase inhibitors. A study on omapatrilat in patients nonresponsive to HCTZ alone demonstrated a significant additional reduction in blood pressure when omapatrilat was added to the treatment regimen.[3][4][5]

Table 3: Additional Blood Pressure Reduction with Omapatrilat in HCTZ-Nonresponsive Patients

Treatment GroupAdditional Seated Diastolic Blood Pressure (SeDBP) Reduction (mmHg)Additional Seated Systolic Blood Pressure (SeSBP) Reduction (mmHg)Reference
Omapatrilat 10/20 mg + HCTZ47[4]
Omapatrilat 20/40 mg + HCTZ510[4]
Combination with Calcium Channel Blockers (Amlodipine)

Calcium channel blockers induce vasodilation by a different mechanism than vasopeptidase inhibitors, suggesting a potential for additive or synergistic effects. While direct combination studies are scarce, comparative studies have shown that omapatrilat can be more effective in lowering blood pressure than amlodipine as a monotherapy.[6][7] This suggests that a combination could provide even greater efficacy.

Experimental Protocols

Preclinical Study of this compound in Spontaneously Hypertensive Rats (SHR)[1]
  • Animal Model: Male, spontaneously hypertensive rats (SHR).

  • Instrumentation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and drug infusion.

  • Housing: Animals were housed in metabolic cages to allow for daily assessment of hemodynamics and collection of blood and urine samples.

  • Treatment Protocol: Following a 7-day stabilization period, SHR received continuous intra-arterial infusions of this compound at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day for 5 consecutive days per dose. A 5-day washout period followed the treatment. A control group received a vehicle (saline) infusion.

  • Data Collection: Mean arterial blood pressure (MABP) was monitored continuously. Blood and urine samples were collected for biochemical and hematological analysis.

Clinical Study of Omapatrilat in Combination with Hydrochlorothiazide (HCTZ)[4]
  • Study Design: Multicenter, double-blind, placebo-controlled study.

  • Participants: Patients with mild to severe hypertension who were nonresponsive to HCTZ monotherapy.

  • Treatment Protocol: After a 2-week placebo lead-in and a 4-week phase of HCTZ (25 mg) monotherapy, eligible patients were randomized to receive either omapatrilat (10 mg or 20 mg, with an option to titrate up to 20 mg or 40 mg, respectively) or a placebo, in addition to their ongoing HCTZ therapy.

  • Primary Outcome: The primary efficacy measure was the change in seated diastolic blood pressure (SeDBP) from baseline to week 8 of combination therapy. Seated systolic blood pressure (SeSBP) was also measured.

Visualizing the Pathways

Signaling Pathway of this compound

CGS35601_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BigET1 Big Endothelin-1 ET1 Endothelin-1 BigET1->ET1 ECE ETAR ETA Receptor ET1->ETAR ETAR->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE, NEP Vasodilation Vasodilation Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides NatriureticPeptides->InactiveFragments NEP NatriureticPeptides->Vasodilation CGS35601 This compound ACE ACE CGS35601->ACE ECE ECE CGS35601->ECE NEP NEP CGS35601->NEP Renin Renin

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_setup Animal Preparation & Acclimation cluster_treatment Treatment Phase cluster_data Data Collection & Analysis AnimalModel Select Animal Model (e.g., SHR) Instrumentation Surgical Instrumentation (Arterial Catheter) AnimalModel->Instrumentation Acclimation Acclimation & Stabilization (7 days in metabolic cages) Instrumentation->Acclimation Randomization Randomize into Groups (this compound vs. Vehicle) Acclimation->Randomization Dosing Administer Treatment (Continuous Infusion, Escalating Doses) Randomization->Dosing Monitoring Continuous Hemodynamic Monitoring (MABP) Dosing->Monitoring Sampling Blood & Urine Sampling Dosing->Sampling Washout Washout Period (5 days) Dosing->Washout Analysis Biochemical & Hematological Analysis Sampling->Analysis

Caption: Preclinical experimental workflow.

References

Assessing the Translational Potential of CGS 35601: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antihypertensive therapeutics has long been dominated by agents targeting the renin-angiotensin system (RAS). However, the pursuit of more efficacious treatments has led to the development of multi-target agents. CGS 35601, a triple vasopeptidase inhibitor, represents a compelling, albeit not fully explored, candidate in this arena. This guide provides a comparative analysis of this compound against the well-characterized dual vasopeptidase inhibitor, omapatrilat, to objectively assess its translational potential.

Executive Summary

This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] Preclinical studies in rat models of hypertension have demonstrated its efficacy in lowering blood pressure. The key differentiating factor for this compound is its additional ECE inhibition, theoretically offering a more comprehensive blockade of vasoconstrictor pathways compared to dual inhibitors like omapatrilat.

Omapatrilat, a dual inhibitor of ACE and NEP, showed greater antihypertensive efficacy than traditional ACE inhibitors in clinical trials.[2][3] However, its development was halted due to a significantly increased risk of angioedema, a life-threatening side effect.[1][3][4] This critical safety concern casts a long shadow over the entire class of vasopeptidase inhibitors and serves as a crucial cautionary tale for the development of this compound. While preclinical data for this compound appear promising, the absence of publicly available clinical trial data makes a definitive assessment of its translational potential challenging.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and omapatrilat target key enzymes in blood pressure regulation. Omapatrilat dually inhibits ACE and NEP.[5] ACE inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP inhibition prevents the breakdown of vasodilatory peptides like bradykinin and natriuretic peptides.[6]

This compound takes this a step further by also inhibiting ECE, the enzyme responsible for producing the powerful vasoconstrictor endothelin-1.[1] This triple-action mechanism is designed to provide a more robust reduction in blood pressure by simultaneously blocking major vasoconstrictor pathways and potentiating vasodilator systems.

cluster_vasoconstrictor Vasoconstrictor Pathways cluster_vasodilator Vasodilator Pathways cluster_inhibitors Inhibitor Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BigEndothelin1 Big Endothelin-1 Endothelin1 Endothelin-1 BigEndothelin1->Endothelin1 ECE Endothelin1->Vasoconstriction Bradykinin_pre Kininogens Bradykinin Bradykinin Bradykinin_pre->Bradykinin Kallikrein Vasodilation Vasodilation Bradykinin->Vasodilation Inactive_Bradykinin Inactive_Bradykinin Bradykinin->Inactive_Bradykinin NEP, ACE NatriureticPeptides_pre Pro-Natriuretic Peptides NatriureticPeptides Natriuretic Peptides NatriureticPeptides_pre->NatriureticPeptides NatriureticPeptides->Vasodilation Inactive_NP Inactive_NP NatriureticPeptides->Inactive_NP NEP CGS35601 This compound ACE ACE CGS35601->ACE NEP NEP CGS35601->NEP ECE ECE CGS35601->ECE Omapatrilat Omapatrilat Omapatrilat->ACE Omapatrilat->NEP Kallikrein Kallikrein Renin Renin cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare Prepare Reagents: - Enzyme (ACE, NEP, or ECE) - Substrate - Buffer - Test Compound (this compound or Omapatrilat) start->prepare incubate Incubate Enzyme with Test Compound prepare->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with acid) incubate_reaction->stop_reaction measure Measure Product Formation (Fluorescence or Absorbance) stop_reaction->measure calculate Calculate % Inhibition and IC50/Ki measure->calculate end End calculate->end

References

Preclinical Safety Profile of CGS 35601: A Comparative Analysis with Other Vasopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of CGS 35601, a triple vasopeptidase inhibitor (VPI), with other VPIs. The information is compiled from publicly available preclinical studies, with a focus on quantitative data from studies conducted in rats. This document aims to offer an objective overview to support research and development efforts in the field of cardiovascular therapeutics.

Executive Summary

This compound is a triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1). A key preclinical study in spontaneously hypertensive rats (SHR) demonstrated that this compound effectively lowers blood pressure without significant adverse effects on heart rate, metabolic, electrolytic, and hematological profiles, or renal and hepatic function at the doses tested. However, a significant challenge in the VPI class has been the risk of angioedema, a potentially life-threatening side effect. While the preclinical data for this compound did not specifically assess angioedema, this remains a critical consideration for the clinical development of any VPI.

Directly comparable preclinical safety data for other VPIs, such as omapatrilat, sampatrilat, fasidotril, and gemopatrilat, is limited in the public domain. Omapatrilat, the most studied VPI, showed promising preclinical results but was ultimately halted in clinical development due to a higher incidence of angioedema compared to ACE inhibitors. For sampatrilat, fasidotril, and gemopatrilat, detailed preclinical toxicology data is scarce, making a direct, quantitative comparison with this compound challenging.

This guide presents the available data in a structured format to facilitate comparison and highlights the areas where further research is needed to fully delineate the comparative preclinical safety profiles of these agents.

Comparative Preclinical Safety Data in Rats

The following table summarizes the key preclinical safety findings for this compound in spontaneously hypertensive rats. Data for other vasopeptidase inhibitors from comparable preclinical studies in rats is included where available. The absence of data for other VPIs indicates that such information was not found in the public domain during the literature search.

ParameterThis compoundOmapatrilatSampatrilatFasidotrilGemopatrilat
Animal Model Spontaneously Hypertensive Rats (SHR)[1][2]Spontaneously Hypertensive Rats (SHR)Data Not AvailableData Not AvailableData Not Available
Dose Range 0.01, 0.1, 1, and 5 mg/kg/day (i.a. infusion)[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Duration 20 days (5 days per dose)[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Mean Arterial Blood Pressure (MABP) Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose[1][2]Effective blood pressure reductionData Not AvailableData Not AvailableData Not Available
Heart Rate Unaffected[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Metabolic Profile Unaffected[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Electrolytic Profile Unaffected[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Hematological Profile Unaffected[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Renal Function Unaffected[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Hepatic Function No toxicities observed[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Angioedema Risk Long-term studies needed to assess[1][2]Increased risk observed in clinical trialsData Not AvailableData Not AvailableData Not Available

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting preclinical safety data. The following protocol is for the key preclinical safety assessment of this compound.

Preclinical Safety Assessment of this compound in Spontaneously Hypertensive Rats[1][2]
  • Animal Model: Male, spontaneously hypertensive rats (SHR).

  • Instrumentation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and blood sampling.

  • Housing: Animals were housed in metabolic cages to allow for daily assessment of diuresis and other metabolic parameters.

  • Acclimatization: A 7-day stabilization period was allowed post-instrumentation.

  • Grouping:

    • Group 1 (n=13-18): Received this compound.

    • Group 2 (n=10): Received vehicle (saline) as a control.

  • Dosing Regimen: this compound was administered via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day. Each dose was administered for 5 consecutive days.

  • Washout Period: A 5-day washout period followed the final dose.

  • Parameters Monitored:

    • Hemodynamics: Mean arterial blood pressure (MABP) and heart rate were continuously monitored.

    • Biochemical and Hematological Profiles: Blood samples were collected for analysis of various biochemical and hematological parameters.

    • Metabolic and Renal Function: Daily measurements of growth, diuresis, and other indicators of metabolic and renal activity were recorded.

    • Toxicity: General health and signs of hepatic or other organ toxicity were observed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by vasopeptidase inhibitors and a typical experimental workflow for their preclinical safety assessment.

VPI_Signaling_Pathways cluster_RAAS Renin-Angiotensin System cluster_Bradykinin Bradykinin System cluster_ET Endothelin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive_Fragments Bradykinin->Inactive_Fragments NEP / ACE Vasodilation Vasodilation Bradykinin->Vasodilation B2 Receptor Big_Endothelin_1 Big_Endothelin_1 Endothelin_1 Endothelin_1 Big_Endothelin_1->Endothelin_1 ECE-1 Vasoconstriction_ET Vasoconstriction Endothelin_1->Vasoconstriction_ET ETa/ETb Receptors CGS_35601 This compound (VPI) CGS_35601->Angiotensin_I Inhibits CGS_35601->Bradykinin Inhibits Degradation CGS_35601->Big_Endothelin_1 Inhibits

Caption: Signaling pathways modulated by this compound.

Preclinical_Safety_Workflow start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) start->animal_model instrumentation Surgical Instrumentation (Arterial Catheter) animal_model->instrumentation acclimatization Acclimatization Period instrumentation->acclimatization grouping Randomize into Treatment and Control Groups acclimatization->grouping dosing Administer VPI or Vehicle (Escalating Doses) grouping->dosing monitoring Continuous Monitoring: - Hemodynamics - Clinical Observations dosing->monitoring sampling Periodic Sampling: - Blood (Hematology, Chemistry) - Urine (Metabolic Cages) dosing->sampling necropsy End of Study: - Necropsy - Organ Weight Analysis - Histopathology monitoring->necropsy sampling->necropsy data_analysis Data Analysis and Statistical Evaluation necropsy->data_analysis report Generate Safety Report data_analysis->report

Caption: Experimental workflow for preclinical safety assessment.

Conclusion

The available preclinical data suggests that this compound has a favorable safety profile in spontaneously hypertensive rats, effectively lowering blood pressure without causing significant adverse effects on the parameters measured. However, the critical issue of angioedema, which has plagued the clinical development of other VPIs like omapatrilat, requires further investigation in long-term preclinical studies for this compound.

The lack of comprehensive, publicly available preclinical safety data for other VPIs makes a direct and detailed comparison with this compound challenging. This highlights a need for greater transparency and data sharing in preclinical research to enable more robust comparative assessments and inform the development of safer and more effective cardiovascular drugs. Researchers and drug development professionals should consider the findings for this compound in the context of the broader challenges faced by the VPI class and prioritize a thorough evaluation of angioedema risk in any future development programs.

References

Safety Operating Guide

Personal protective equipment for handling CGS 35601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of CGS 35601, a triple vasopeptidase inhibitor used for research purposes. As a chemical reagent intended solely for laboratory use, stringent adherence to safety protocols is paramount to ensure the well-being of all personnel.[1]

Immediate Safety Information

This compound is a chemical compound for research and development.[2][3][4][5] The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. All personnel must be trained in the proper handling of laboratory chemicals and be familiar with the procedures outlined in this document.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or latex gloves (double-gloving recommended)Laboratory coatN95 or higher rated respirator if not handled in a certified chemical fume hood
Solution Preparation and Handling Chemical splash goggles or a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant laboratory coat or apronUse in a certified chemical fume hood is mandatory
Cell Culture and In Vitro Assays Safety glasses with side shieldsSterile nitrile glovesLaboratory coatWork in a biological safety cabinet (BSC)
Animal Dosing and Handling Safety glasses with side shields or chemical splash gogglesDouble nitrile glovesDisposable gown or dedicated laboratory coatN95 or higher rated respirator may be required based on risk assessment
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA for large spills

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review Safety Data Sheet (if available) & this guide b Assemble all necessary PPE a->b c Prepare designated work area (e.g., fume hood) b->c d Weigh/measure this compound in a contained environment c->d Begin Work e Prepare solutions in a certified chemical fume hood d->e f Conduct experiment following approved protocol e->f g Decontaminate work surfaces and equipment f->g Experiment Complete h Segregate and label all waste streams g->h i Properly doff and dispose of PPE h->i j Wash hands thoroughly i->j

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Streams and Disposal Procedures:

Waste TypeCollection ContainerDisposal Procedure
Unused solid this compound Clearly labeled, sealed container for chemical wasteDispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Solutions containing this compound Labeled, leak-proof container for liquid chemical wasteDispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain.
Contaminated solid waste (e.g., gloves, pipette tips, paper towels) Labeled hazardous waste bag or containerDispose of as solid chemical waste through your institution's EHS office.
Contaminated sharps (e.g., needles, syringes) Puncture-resistant sharps container labeled for chemical contaminationDispose of through your institution's EHS office.

All waste containers must be clearly labeled with the contents, including "this compound," and the associated hazards (e.g., "Potentially Toxic," "Chemical Waste").

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional EHS.

  • Secure: Prevent entry to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material for liquid spills and carefully sweep up solid spills to avoid generating dust.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information on this compound.

This document provides a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and procedures. Always prioritize safety and consult with your EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGS 35601
Reactant of Route 2
CGS 35601

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.